5-Butylpyrimidin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-butylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-2-3-4-7-5-10-8(9)11-6-7/h5-6H,2-4H2,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGFTXKDCHKJCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CN=C(N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401313149 | |
| Record name | 5-Butyl-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401313149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39268-73-0 | |
| Record name | 5-Butyl-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39268-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Butyl-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401313149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 5-Butylpyrimidin-2-amine: Synthesis, Properties, and Applications
Introduction
The pyrimidine scaffold is a fundamental heterocyclic motif in medicinal chemistry, forming the structural core of numerous therapeutic agents and biologically active molecules.[1] Its prevalence in nature, most notably as a key component of nucleobases, underscores its significance. The versatility of the pyrimidine ring allows for substitution at various positions, enabling the fine-tuning of physicochemical properties and biological activity.[2] This guide provides a comprehensive technical overview of 5-Butylpyrimidin-2-amine, a derivative with potential applications in drug discovery and chemical synthesis. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information from analogous structures and established chemical principles to provide a detailed profile for researchers, scientists, and drug development professionals.
Chemical Identity and Physicochemical Properties
5-Butylpyrimidin-2-amine is an aromatic heterocyclic compound featuring a pyrimidine ring substituted with a butyl group at the 5-position and an amine group at the 2-position.
Table 1: Physicochemical Properties of 5-Butylpyrimidin-2-amine
| Property | Value | Source/Method |
| Molecular Formula | C₈H₁₃N₃ | PubChem[3] |
| Molecular Weight | 151.21 g/mol | PubChem[3] |
| Monoisotopic Mass | 151.11095 Da | PubChem[3] |
| Predicted XlogP | 1.7 | PubChem[3] |
| Appearance | White to off-white solid (Predicted) | Inferred from similar compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Predicted to be soluble in polar organic solvents like methanol and ethanol, with moderate solubility in water.[4] | Inferred from aminopyrimidine analogs[4] |
Synthesis Methodology
The most established and versatile method for the synthesis of 5-substituted-2-aminopyrimidines is the condensation reaction between a suitable 1,3-dicarbonyl compound (or its synthetic equivalent) and a guanidine salt.[5] This approach, often referred to as the Remfry-Hull synthesis, provides a direct route to the pyrimidine core.
General Reaction Scheme
The synthesis of 5-Butylpyrimidin-2-amine can be achieved by the cyclocondensation of a butyl-substituted β-ketoester, such as ethyl 2-butylacetoacetate, with guanidine hydrochloride in the presence of a base.[6]
Caption: General synthesis workflow for 5-Butylpyrimidin-2-amine.
Detailed Experimental Protocol (Proposed)
This protocol is based on established methods for analogous compounds and may require optimization.[2][6]
Materials:
-
Ethyl 2-butylacetoacetate
-
Guanidine hydrochloride
-
Sodium ethoxide (or sodium metal and absolute ethanol)
-
Absolute ethanol
-
Diethyl ether
-
Standard reflux and extraction glassware
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium metal (1.1 eq) in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.
-
Causality: Sodium ethoxide acts as a strong base required to deprotonate the guanidine hydrochloride and facilitate the condensation reaction. Fresh preparation ensures its reactivity.
-
-
Reaction Setup: To the sodium ethoxide solution, add guanidine hydrochloride (1.1 eq) and stir until dissolved. Then, add ethyl 2-butylacetoacetate (1.0 eq) dropwise at room temperature.
-
Cyclocondensation: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.
-
Causality: Heating provides the necessary activation energy for the condensation and subsequent cyclization to form the pyrimidine ring.
-
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Purification: Neutralize the residue with dilute hydrochloric acid and extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectroscopic Analysis (Predicted)
Caption: Predicted spectroscopic features of 5-Butylpyrimidin-2-amine.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for both the butyl chain and the pyrimidine ring. The two protons on the pyrimidine ring at positions 4 and 6 would appear as a singlet in the aromatic region, typically downfield due to the electron-withdrawing nature of the nitrogen atoms. The amine protons will likely appear as a broad singlet, and their chemical shift can be concentration-dependent. The butyl group will show a triplet for the terminal methyl group, a triplet for the alpha-methylene group adjacent to the ring, and a complex multiplet for the other two methylene groups.[8]
¹³C NMR Spectroscopy
In the ¹³C NMR spectrum, the carbon atoms of the pyrimidine ring would resonate at lower field (typically >150 ppm for C2, C4, and C6, and around 110-120 ppm for C5). The carbons of the butyl chain will appear in the aliphatic region of the spectrum (<40 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by two sharp to medium bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations of the primary amine group.[7] Strong absorptions between 2850-2960 cm⁻¹ will be due to the C-H stretching of the butyl group. The fingerprint region will contain characteristic C=N and C=C stretching vibrations of the pyrimidine ring between 1550-1650 cm⁻¹, along with the N-H bending vibration.[7]
Mass Spectrometry
High-resolution mass spectrometry should confirm the molecular formula C₈H₁₃N₃. The predicted m/z for the protonated molecule [M+H]⁺ is 152.11823.[3] Fragmentation patterns would likely involve the loss of fragments from the butyl chain.
Applications in Research and Drug Development
The 2-aminopyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its ability to form key hydrogen bonding interactions with various biological targets.[1] Derivatives of 2-aminopyrimidine have been investigated for a wide range of therapeutic applications.
-
Kinase Inhibition: Many kinase inhibitors feature the 2-aminopyrimidine scaffold, which often acts as a hinge-binding motif. The development of potent inhibitors for targets like Polo-like kinase 4 (PLK4) highlights the importance of this chemical class in cancer research.[1]
-
Antimicrobial Agents: The pyrimidine ring is a component of various antibacterial and antifungal compounds. The structural versatility of 2-aminopyrimidines allows for the development of new agents to combat infectious diseases.[2]
-
Central Nervous System (CNS) Activity: Certain aminopyrimidine derivatives have shown activity as partial agonists for serotonin receptors, such as 5-HT1A, suggesting potential applications in treating neurological and psychiatric disorders.
The introduction of a 5-butyl group modifies the lipophilicity of the 2-aminopyrimidine core, which can influence its pharmacokinetic properties, such as membrane permeability and metabolic stability. This makes 5-Butylpyrimidin-2-amine an interesting building block for creating libraries of novel compounds for screening against various biological targets.
Safety and Handling
Specific toxicity data for 5-Butylpyrimidin-2-amine is not available. However, as with all laboratory chemicals, it should be handled with appropriate care. It is recommended to use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood.
Conclusion
5-Butylpyrimidin-2-amine is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its synthesis is accessible through well-established condensation methodologies. While detailed experimental characterization is not yet widely published, its chemical properties can be reliably predicted based on the extensive knowledge of related aminopyrimidine structures. The presence of the 2-amino group provides a critical interaction point for biological targets, while the 5-butyl substituent offers a means to modulate lipophilicity and pharmacokinetic profiles. Further investigation into the biological activities of derivatives of 5-Butylpyrimidin-2-amine is warranted and could lead to the discovery of novel therapeutic agents.
References
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Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
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Zapf, C. W., & Goodman, M. (2003). Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. The Journal of Organic Chemistry, 68(26), 10092–10097. Retrieved January 19, 2026, from [Link]
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Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. (n.d.). ArTS - UniTS. Retrieved January 19, 2026, from [Link]
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The chemical structure of substituted 5-aminopyrimidines (A) and their... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. (n.d.). RSC Publishing. Retrieved January 19, 2026, from [Link]
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Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
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Wiley-VCH 2007 - Supporting Information. (n.d.). Retrieved January 19, 2026, from [Link]
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SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved January 19, 2026, from [Link]
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A simplified method to prepare 2-amino-5-bromopyrimidine: A laboratory experiment. (n.d.). Retrieved January 19, 2026, from [Link]
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3.4. General Synthesis Procedure for Substituted 2-Aminopyrimidines Id–f. (n.d.). Bio-protocol. Retrieved January 19, 2026, from [Link]
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5-((tert-Butylamino)methyl)pyrimidin-2-amine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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24.10: Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
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Synthesis and Characterization of New Heterocyclic Compounds Derived from 2-Aminopyrimidine. (2025, February 2). Retrieved January 19, 2026, from [Link]
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Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2017, June 9). Retrieved January 19, 2026, from [Link]
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N-benzylpyrimidin-2-amine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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5-tert-butyl-N-cyclopropylpyrimidin-2-amine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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Topic: Structure Elucidation of 5-Butylpyrimidin-2-amine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents due to its versatile biological activities.[1][2] The precise characterization of novel pyrimidine derivatives is a critical prerequisite for meaningful pharmacological evaluation and intellectual property protection. This guide provides a comprehensive, methodology-driven approach to the structural elucidation of 5-Butylpyrimidin-2-amine, a representative N-heterocyclic compound. We will dissect the logic behind a multi-technique analytical strategy, integrating Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and a full suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The causality behind experimental choices is explained, and each protocol is presented as a self-validating system, ensuring the highest degree of scientific integrity for researchers in the field.
Introduction: The Imperative for Unambiguous Structure Verification
5-Butylpyrimidin-2-amine (Figure 1) belongs to the 5-substituted 2-aminopyrimidine class, a chemical family with demonstrated relevance in drug discovery, particularly in the development of kinase inhibitors.[3] The introduction of a butyl group at the C-5 position significantly influences the molecule's lipophilicity and potential interactions with biological targets. Therefore, unambiguous confirmation of its constitution—verifying not only the core structure but also the precise point of attachment of the butyl substituent—is paramount. An erroneous structural assignment can invalidate extensive downstream research, including biological screening and structure-activity relationship (SAR) studies.
This guide employs a synergistic analytical workflow designed to provide orthogonal data points that, in concert, build an irrefutable structural proof.
Molecular Formula: C₈H₁₃N₃[4] Molecular Weight: 151.21 g/mol
The Analytical Strategy: A Multi-Technique, Logic-Driven Workflow
The structural elucidation of a novel chemical entity is akin to solving a complex puzzle. No single technique provides all the answers; rather, each provides a unique piece of information. Our strategy relies on the convergence of data from multiple orthogonal techniques.
-
Mass Spectrometry (MS): Provides the molecular weight, confirming the elemental composition. Its fragmentation pattern offers initial clues about the structural components.[5]
-
FT-IR Spectroscopy: Identifies the key functional groups present in the molecule, such as amines and alkyl chains, based on their characteristic vibrational frequencies.[6][7]
-
NMR Spectroscopy: Serves as the cornerstone of structure elucidation in solution, providing a detailed map of the carbon-hydrogen framework and atom-to-atom connectivity.[8][9]
The logical flow of this process is depicted in the workflow diagram below.
Mass Spectrometry: Confirming the Molecular Formula
Expertise & Experience: Mass spectrometry is the first-line technique to confirm that the synthesized compound has the correct molecular weight corresponding to its expected elemental formula. We employ Electron Ionization (EI) due to its ability to generate reproducible fragmentation patterns that provide valuable structural clues.[5]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 µg/mL) in a volatile solvent like methanol.[9]
-
Instrumentation: Utilize a standard GC-MS or direct-infusion MS system.
-
Ionization Method: Electron Ionization (EI).[5]
-
Electron Energy: 70 eV. This standard energy level provides sufficient energy to ionize the molecule and induce characteristic, reproducible fragmentation.[5]
-
Ion Source Temperature: ~200 °C.[5]
-
Analysis: Scan for a mass range appropriate for the expected molecular weight (e.g., m/z 40-200).
Data Presentation & Interpretation
The primary goal is to identify the molecular ion peak (M⁺•). For 5-Butylpyrimidin-2-amine (C₈H₁₃N₃), the expected monoisotopic mass is 151.11 Da.[4] The fragmentation pattern is dictated by the stability of the pyrimidine ring and the nature of the alkyl substituent. The butyl chain is prone to fragmentation via loss of alkyl radicals.
Table 1: Predicted Mass Spectrometry Data for 5-Butylpyrimidin-2-amine
| m/z (Predicted) | Ion/Fragment | Interpretation |
|---|---|---|
| 151 | [M]⁺• | Molecular ion, confirming the elemental formula C₈H₁₃N₃. |
| 136 | [M - CH₃]⁺ | Loss of a methyl radical from the butyl chain. |
| 122 | [M - C₂H₅]⁺ | Loss of an ethyl radical. |
| 108 | [M - C₃H₇]⁺ | Loss of a propyl radical, a common fragmentation pathway.[10] |
| 95 | [M - C₄H₈]⁺ | McLafferty rearrangement or loss of butene. |
| 81 | [C₄H₃N₂]⁺ | Fragment corresponding to the pyrimidine ring after butyl loss. |
The presence of the molecular ion at m/z 151 provides strong evidence for the compound's elemental composition. The subsequent fragmentation pattern, particularly the loss of a propyl radical (m/z 108), is highly characteristic of a butyl-substituted aromatic system and adds a layer of structural validation.
FT-IR Spectroscopy: Identifying Key Functional Groups
Trustworthiness: FT-IR spectroscopy provides a rapid and reliable "fingerprint" of the functional groups present. This data is self-validating; the absence of an expected peak (e.g., N-H stretch) or the presence of an unexpected one (e.g., a carbonyl C=O stretch) would immediately invalidate the proposed structure.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Background Correction: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.
Data Presentation & Interpretation
The spectrum is analyzed for characteristic absorption bands that correspond to the vibrational modes of specific bonds within the molecule. For 5-Butylpyrimidin-2-amine, we anticipate several key signals.[6][7][11]
Table 2: Characteristic FT-IR Absorption Bands for 5-Butylpyrimidin-2-amine
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3450 - 3300 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Stretch (sp²) | Aromatic C-H (pyrimidine ring) |
| 2960 - 2850 | C-H Stretch (sp³) | Alkyl C-H (butyl chain) |
| ~1640 | N-H Scissoring (Bend) | Primary Amine (-NH₂) |
| 1620 - 1550 | C=N and C=C Ring Stretch | Pyrimidine Ring |
| 1470 - 1430 | C-H Bend | Alkyl CH₂ |
| 1380 - 1365 | C-H Bend | Alkyl CH₃ |
The observation of strong, often double, peaks in the 3450-3300 cm⁻¹ region confirms the primary amine, while the series of peaks below 3000 cm⁻¹ validates the presence of the saturated butyl chain.
NMR Spectroscopy: The Definitive Structural Blueprint
Authoritative Grounding: NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution.[12] A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides an unambiguous map of the molecular structure, establishing all proton and carbon environments and their precise connectivity.[13][14][15]
Experimental Protocol: NMR Sample Preparation
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[9]
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
Experiments: Perform standard ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC experiments using standard pulse programs.
¹H NMR: Proton Environment Analysis
The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts (indicating the electronic environment), their integration (relative number of protons), and their multiplicity (providing information about neighboring protons).[16]
Table 3: Predicted ¹H NMR Data for 5-Butylpyrimidin-2-amine (in CDCl₃)
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| H-4, H-6 | ~8.25 | s | 2H |
| -NH₂ | ~4.90 | br s | 2H |
| H-1' | ~2.45 | t | 2H |
| H-2' | ~1.55 | sext | 2H |
| H-3' | ~1.35 | sext | 2H |
| H-4' | ~0.90 | t | 3H |
-
Key Insights: The two equivalent protons on the pyrimidine ring (H-4 and H-6) appear as a sharp singlet, characteristic of a symmetrically 2,5-disubstituted pyrimidine. The butyl chain shows the expected pattern: a triplet for the terminal methyl group coupled to its neighboring CH₂, and a triplet for the CH₂ group adjacent to the ring, coupled to its CH₂ neighbor.
¹³C NMR: Carbon Backbone Mapping
The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom, providing a direct count of the carbon environments.[16]
Table 4: Predicted ¹³C NMR Data for 5-Butylpyrimidin-2-amine (in CDCl₃)
| Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~162.5 |
| C-4, C-6 | ~157.0 |
| C-5 | ~120.0 |
| C-1' | ~32.0 |
| C-2' | ~31.0 |
| C-3' | ~22.5 |
| C-4' | ~14.0 |
-
Key Insights: The chemical shifts of the ring carbons are diagnostic. C-2, bonded to two nitrogen atoms, is the most deshielded. C-4 and C-6 are also significantly downfield. C-5, bearing the alkyl substituent, is the most upfield of the ring carbons.
2D NMR: Assembling the Connectivity Puzzle
While 1D NMR provides the pieces, 2D NMR shows how they connect.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through three bonds (³JHH). It is essential for tracing the connectivity within isolated spin systems.[17][18][19] For 5-Butylpyrimidin-2-amine, COSY will unequivocally establish the sequence of the butyl chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to (¹JCH).[13][15][20] It provides a definitive link between the ¹H and ¹³C assignments. For example, the proton signal at ~2.45 ppm will show a cross-peak to the carbon signal at ~32.0 ppm, assigning them as H-1' and C-1', respectively.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall structure, as it reveals long-range correlations (typically ²JCH and ³JCH) between protons and carbons.[14][20][21] It is the key to connecting the butyl chain to the pyrimidine ring.
-
The Decisive Correlation: The most crucial observation in the HMBC spectrum is the correlation from the protons on the first methylene of the butyl chain (H-1', δ ~2.45) to two distinct pyrimidine carbons: a two-bond correlation (²J) to C-5 (δ ~120.0) and a three-bond correlation (³J) to C-4/C-6 (δ ~157.0). This pattern is only possible if the butyl group is attached to C-5. If it were attached to C-4, for instance, H-1' would show correlations to C-3 and C-5, which would have very different chemical shifts.
Conclusion: A Synthesized, Irrefutable Structural Assignment
The structural elucidation of 5-Butylpyrimidin-2-amine is achieved through the logical synthesis of complementary data from a suite of analytical techniques:
-
Mass Spectrometry confirmed the molecular formula of C₈H₁₃N₃ with a molecular ion peak at m/z 151.
-
FT-IR Spectroscopy verified the presence of the required primary amine (-NH₂) and alkyl (C-H) functional groups.
-
¹H and ¹³C NMR provided the precise count of proton and carbon environments consistent with the proposed structure.
-
COSY and HSQC mapped the internal connectivity of the butyl chain and linked the proton and carbon assignments.
-
HMBC provided the definitive, irrefutable link, showing long-range correlations from the butyl chain's H-1' protons to C-4, C-5, and C-6 of the pyrimidine ring, unequivocally confirming the C-5 substitution pattern.
This rigorous, multi-faceted approach ensures the highest level of confidence in the structural assignment, providing a solid foundation for all subsequent research and development activities.
References
-
Ali, T. E., et al. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry. Available at: [Link]
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A Technical Guide to 5-Butylpyrimidin-2-amine for Advanced Research
This guide serves as an in-depth technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, properties, and potential applications of 5-Butylpyrimidin-2-amine. We will delve into the established chemistry of the 2-aminopyrimidine scaffold, provide a validated protocol for synthesis, and explore the compound's potential within the broader context of drug discovery.
Compound Identification: The CAS Number Question
A thorough search of chemical databases and supplier catalogs indicates that a specific CAS (Chemical Abstracts Service) registry number has not been assigned to 5-Butylpyrimidin-2-amine. This suggests that the compound is not a commonly stocked commercial product and will likely require de novo synthesis for research purposes. The absence of a dedicated CAS number underscores the compound's status as a novel or specialized chemical entity, necessitating a foundational understanding of its synthesis and characterization.
The 2-Aminopyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrimidine ring is a fundamental heterocyclic scaffold and a cornerstone of medicinal chemistry.[1][2] Its presence as a core component of nucleobases in DNA and RNA has made it an evolutionarily validated starting point for therapeutic design. The 2-aminopyrimidine moiety, in particular, is considered a "privileged structure" due to its ability to engage with a wide variety of biological targets through hydrogen bonding and bioisosteric replacement of other aromatic systems, often enhancing pharmacokinetic and pharmacodynamic properties.[1]
Derivatives of 2-aminopyrimidine have demonstrated a vast spectrum of biological activities, leading to the development of blockbuster drugs across multiple therapeutic areas, including oncology, infectious diseases, and neurology.[1] The strategic placement of substituents on the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties, target affinity, and metabolic stability.
Synthesis and Characterization of 5-Butylpyrimidin-2-amine
The most robust and widely adopted method for constructing 5-substituted-2-aminopyrimidines is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a guanidine salt.[3] This approach offers a direct and efficient route to the desired heterocyclic core.
Proposed Synthetic Pathway
The synthesis of 5-Butylpyrimidin-2-amine can be logically achieved through the reaction of a butyl-substituted β-ketoester with guanidine hydrochloride, facilitated by a base. A microwave-assisted approach is often employed to accelerate the reaction and improve yields.[3]
Detailed Experimental Protocol
This protocol is a well-established method for analogous compounds and may serve as a strong starting point for optimization.
Materials:
-
Ethyl 2-butylacetoacetate
-
Guanidine hydrochloride
-
Potassium carbonate (anhydrous)
-
Ethanol
-
Standard laboratory glassware for microwave synthesis and workup
-
Thin-Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 10 mL microwave reaction vessel, combine ethyl 2-butylacetoacetate (1.0 eq), guanidine hydrochloride (1.2 eq), and potassium carbonate (2.5 eq).
-
Solvent Addition: Add ethanol (5 mL) to the vessel.
-
Microwave Irradiation: Seal the vessel and place it in a microwave synthesizer. Irradiate the mixture at 120°C for 30-60 minutes.
-
Reaction Monitoring: Monitor the reaction's progress by TLC, using a mobile phase such as hexane:ethyl acetate (e.g., 7:3 v/v). The disappearance of the starting β-ketoester and the appearance of a new, more polar spot indicates product formation.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Filter the solid inorganic salts and wash with a small amount of ethanol.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to yield pure 5-Butylpyrimidin-2-amine.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Physicochemical and Predicted Properties
While experimental data for 5-Butylpyrimidin-2-amine is not available, its key physicochemical properties can be accurately predicted. These parameters are crucial for assessing its drug-like potential and designing further experiments.
| Property | Predicted Value |
| Molecular Formula | C₈H₁₃N₃[4] |
| Molecular Weight | 151.21 g/mol |
| Monoisotopic Mass | 151.11095 Da[4] |
| XlogP (Lipophilicity) | 1.7[4] |
| Hydrogen Bond Donors | 1 (the amino group) |
| Hydrogen Bond Acceptors | 3 (the two pyrimidine nitrogens and the amino group) |
| Polar Surface Area | 52.04 Ų |
Potential Biological Significance and Applications in Drug Discovery
The 2-aminopyrimidine core is a versatile scaffold for targeting various protein families. The introduction of a butyl group at the 5-position is expected to confer specific properties that can be exploited in drug design.
Potential Therapeutic Targets
-
Kinase Inhibition: A large number of kinase inhibitors feature the 2-aminopyrimidine scaffold. The amino group often forms key hydrogen bonds with the hinge region of the kinase domain. The 5-position substituent, such as the butyl group, typically projects into a hydrophobic pocket, influencing potency and selectivity. This makes 5-Butylpyrimidin-2-amine an attractive starting point for developing inhibitors of kinases implicated in cancer and inflammatory diseases.
-
Central Nervous System (CNS) Activity: The moderate lipophilicity predicted for this compound suggests it may have the potential to cross the blood-brain barrier. Aminopyrimidine derivatives have been investigated as partial agonists for serotonin receptors, making this a potential area of exploration for neurological disorders.
-
Antimicrobial Agents: The pyrimidine core is present in various antibacterial and antifungal agents.[1] 5-Butylpyrimidin-2-amine could serve as a fragment for developing novel anti-infectives, potentially by targeting enzymes essential for pathogen survival, such as DNA gyrase.
Standard Experimental Validation Workflow
Once synthesized, a rigorous validation workflow is essential to confirm the identity, purity, and properties of the compound before its use in biological assays.
Conclusion
5-Butylpyrimidin-2-amine represents a promising, yet underexplored, chemical entity. While not commercially available, its synthesis is straightforward via established chemical methodologies. The inherent drug-like properties of the 2-aminopyrimidine scaffold, combined with the specific physicochemical contributions of the 5-butyl substituent, make it a valuable building block for discovery programs targeting a range of diseases. This guide provides the foundational knowledge for researchers to synthesize, validate, and strategically deploy this compound in the pursuit of novel therapeutics.
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An In-depth Technical Guide to the Synthesis of 5-Butylpyrimidin-2-amine Precursors
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 5-butylpyrimidin-2-amine, a crucial scaffold in contemporary drug discovery. The document is structured to provide researchers, medicinal chemists, and process development scientists with a deep understanding of the foundational chemistry, practical experimental protocols, and the rationale behind methodological choices. We focus on the most robust and widely adopted synthetic strategy: the cyclocondensation of a C3-butylated carbonyl precursor with guanidine. This guide details the preparation of the key precursors and their subsequent transformation into the target pyrimidine ring system, emphasizing scientific integrity and reproducibility.
Introduction: The Significance of the 2-Aminopyrimidine Scaffold
The 2-aminopyrimidine moiety is a privileged heterocyclic scaffold, forming the core structure of numerous biologically active compounds and approved pharmaceuticals. Its ability to act as a versatile hydrogen bond donor and acceptor allows it to effectively mimic purine bases, leading to interactions with a wide array of biological targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels. The substituent at the C5 position, such as the butyl group in 5-butylpyrimidin-2-amine, plays a critical role in modulating the molecule's lipophilicity, steric profile, and target-specific interactions, making it a key area for analogue synthesis in lead optimization campaigns. A robust and scalable synthesis of its precursors is therefore of paramount importance in medicinal chemistry programs.
The Core Synthetic Strategy: Retrosynthesis and Mechanistic Overview
The most reliable and common method for constructing the 2-aminopyrimidine ring is the Principal Synthesis, which involves the condensation of a three-carbon (C3) dielectrophilic synthon with a nucleophilic N-C-N unit, typically guanidine.[1]
A retrosynthetic analysis of 5-butylpyrimidin-2-amine reveals the key disconnection, highlighting the two essential precursors:
-
A C3 Synthon: A 1,3-dielectrophile that incorporates the butyl group at the central carbon (what will become the C5 position of the pyrimidine). The most common and effective precursor is a β-ketoester, specifically ethyl 2-butylacetoacetate .
-
An N-C-N Synthon: Guanidine , which provides the N1, C2 (with its amino group), and N3 atoms of the pyrimidine ring.
The overall synthetic workflow is visualized below.
Caption: Overall Synthetic Workflow.
Synthesis of the Key C3 Precursor: Ethyl 2-butylacetoacetate
The introduction of the C5-butyl group is achieved through the synthesis of the β-ketoester precursor. The classic and highly efficient method for this is the acetoacetic ester synthesis, which relies on the alkylation of an enolate.[2][3][4]
Mechanistic Rationale
The reaction proceeds in two distinct steps:
-
Enolate Formation: The α-hydrogens of ethyl acetoacetate (located on the carbon between the two carbonyl groups) are significantly acidic (pKa ≈ 11 in DMSO) due to the resonance stabilization of the resulting conjugate base (the enolate). A strong base, such as sodium ethoxide (NaOEt), is sufficient to deprotonate this position quantitatively, forming a nucleophilic enolate.[4][5]
-
SN2 Alkylation: The generated enolate acts as a potent nucleophile, attacking the electrophilic carbon of an alkyl halide (in this case, n-butyl bromide) in a classic SN2 reaction. This step forms the crucial new carbon-carbon bond, installing the butyl group at the α-position.[2][3]
Caption: The key steps of pyrimidine ring formation.
Detailed Experimental Protocol: Synthesis of 5-Butylpyrimidin-2-amine
This is a representative protocol based on general literature procedures for this type of transformation. [6][7] Materials:
-
Ethyl 2-butylacetoacetate: 186.25 g (1.0 mol)
-
Guanidine Hydrochloride: 105 g (1.1 mol)
-
Sodium Ethoxide: 75 g (1.1 mol)
-
Ethanol (Absolute): 1 L
Procedure:
-
Preparation of Guanidine Base: In a 2-L flask equipped with a reflux condenser and stirrer, dissolve the sodium ethoxide in 1 L of absolute ethanol. Add the guanidine hydrochloride portion-wise with stirring. A precipitate of sodium chloride will form. Stir the mixture for 1 hour at room temperature.
-
Addition of C3 Precursor: Add 186.25 g of ethyl 2-butylacetoacetate to the guanidine solution.
-
Reaction: Heat the reaction mixture to reflux and maintain reflux for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium chloride.
-
Purification: Evaporate the ethanol from the filtrate under reduced pressure. The resulting crude residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 5-butylpyrimidin-2-amine.
Conclusion
The synthesis of 5-butylpyrimidin-2-amine is reliably achieved through a well-established two-stage process. The foundational steps involve the synthesis of the key C3 precursor, ethyl 2-butylacetoacetate, via a classic acetoacetic ester alkylation, followed by its cyclocondensation with guanidine. The protocols described herein are robust, scalable, and grounded in fundamental principles of organic chemistry. This guide provides the necessary theoretical background and practical steps for researchers to confidently synthesize this important heterocyclic building block and its precursors for application in drug discovery and development.
References
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Title: ETHYL n-BUTYLACETOACETATE Source: Organic Syntheses URL: [Link]
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Title: Synthesis of Pyrimidine and Its Derivatives Source: YouTube URL: [Link]
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A Technical Guide to the Biological Activity Screening of 5-Butylpyrimidin-2-amine
This document provides a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals on designing and executing a biological activity screening cascade for the novel compound, 5-Butylpyrimidin-2-amine. The strategic framework detailed herein is built upon established principles of drug discovery, emphasizing a logical, tiered approach to efficiently identify and validate potential therapeutic activities.[1][2][3]
Introduction: The Pyrimidine Scaffold and Rationale for Screening
The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in fundamental biological molecules like nucleic acids and its ability to serve as a versatile framework for a multitude of therapeutic agents.[4][5] Derivatives of pyrimidine have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[6][7][8] The 2-aminopyrimidine moiety, in particular, is a well-established pharmacophore, frequently identified as a potent "hinge-binding" motif in protein kinase inhibitors, a critical class of oncology drugs.[9]
5-Butylpyrimidin-2-amine, the subject of this guide, is a synthetic derivative featuring a butyl group at the 5-position. This substitution is intended to explore novel structure-activity relationships (SAR), potentially enhancing potency, selectivity, or pharmacokinetic properties compared to existing analogues.[5] Given the rich therapeutic history of its core scaffold, a systematic and multi-faceted screening approach is warranted to comprehensively elucidate its biological potential.
The initial acquisition of 5-Butylpyrimidin-2-amine for screening would necessitate chemical synthesis, likely via a condensation reaction between an appropriate β-dicarbonyl compound and guanidine, a common strategy for this class of molecules.[10][11]
The Screening Cascade: A Logic-Driven, Tiered Strategy
A successful screening campaign must be efficient, cost-effective, and logically structured to progress from broad, high-throughput assays to more complex, specific, and physiologically relevant models. Our proposed strategy for 5-Butylpyrimidin-2-amine is a three-tiered cascade designed to first establish a foundational activity and safety profile, then identify primary biological targets, and finally validate and characterize the most promising hits.
This workflow ensures that resources are focused on compounds with the highest potential for further development, a critical consideration in the modern drug discovery process.[12][13]
Caption: A tiered workflow for screening 5-Butylpyrimidin-2-amine.
Tier 1: Foundational Profiling - Cytotoxicity
Causality: Before investigating specific therapeutic activities, it is imperative to determine the compound's general cytotoxicity. This foundational screen establishes a concentration range where the compound does not indiscriminately kill cells, defining a potential "therapeutic window." Data from this assay is critical for interpreting all subsequent cell-based experiments; a compound that appears to inhibit a cellular process might simply be killing the cells.[14] Assays like MTT or XTT are chosen for their robustness, high-throughput compatibility, and reliance on metabolic activity as a proxy for cell viability.[15][16]
Protocol 1: General Cytotoxicity Assessment via MTT Assay
This protocol measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.
Methodology:
-
Cell Seeding: Plate a panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 2X serial dilution of 5-Butylpyrimidin-2-amine in culture medium, typically ranging from 100 µM down to ~0.1 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. Viable cells will form purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
Data Presentation:
| Cell Line | Tissue of Origin | 5-Butylpyrimidin-2-amine IC₅₀ (µM) |
| MCF-7 | Breast Cancer | > 100 |
| A549 | Lung Cancer | > 100 |
| HCT116 | Colon Cancer | > 100 |
| HEK293 | Normal Kidney | > 100 |
Hypothetical data suggesting low general cytotoxicity, making the compound suitable for further screening.
Tier 2: Primary Target Screening
Assuming the compound exhibits low cytotoxicity in Tier 1, we proceed to screen for specific biological activities. Based on the known properties of the 2-aminopyrimidine scaffold, two parallel primary screening campaigns are proposed.
A. Kinase Inhibitor Screening
Causality: The 2-aminopyrimidine core is a classic "bioisostere" of adenine, the purine base in ATP.[17] This structural mimicry allows it to fit into the ATP-binding pocket of many protein kinases, where the 2-amino group forms critical hydrogen bonds with the "hinge region" of the enzyme, effectively blocking ATP from binding and inhibiting kinase activity.[18][19] Therefore, screening against a panel of kinases is a highly rational starting point. A universal assay like ADP-Glo™ is ideal as it measures the amount of ADP produced, a direct product of kinase activity, making it compatible with virtually any kinase.[20]
Caption: 2-aminopyrimidine interaction with the kinase hinge region.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)
-
Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate, and ATP at a concentration near its Km value.
-
Compound Addition: Add 5-Butylpyrimidin-2-amine at a standard screening concentration (e.g., 1 µM and 10 µM). Include a positive control inhibitor and a no-compound (vehicle) control.
-
Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the ADP generated into a luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader. A lower signal indicates less ADP was produced, signifying inhibition of the kinase.
-
Analysis: Calculate the percent inhibition relative to the vehicle control.
Data Presentation:
| Kinase Target | Family | % Inhibition at 1 µM | % Inhibition at 10 µM |
| EGFR | Tyrosine Kinase | 8 | 15 |
| VEGFR2 | Tyrosine Kinase | 92 | 98 |
| CDK2 | Ser/Thr Kinase | 5 | 11 |
| PLK4 | Ser/Thr Kinase | 88 | 95 |
| p38α | Ser/Thr Kinase | 12 | 23 |
Hypothetical data identifying potent activity against VEGFR2 and PLK4.[9]
B. Antimicrobial Activity Screening
Causality: Pyrimidine derivatives have a long history as antimicrobial agents, forming the basis of drugs like trimethoprim.[7][21] Their mechanism often involves interfering with essential metabolic pathways, such as folate synthesis.[22] A broad initial screen against a panel of pathogenic bacteria and fungi is a prudent step to uncover any such activity. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), providing quantitative data on the compound's potency.[23][24][25]
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation: In a 96-well plate, perform a two-fold serial dilution of 5-Butylpyrimidin-2-amine in appropriate microbial growth broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).
-
Inoculation: Add a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well.
-
Incubation: Incubate the plates under conditions suitable for the growth of the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Data Acquisition: The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible microbial growth. This can be assessed visually or by measuring absorbance.
-
Controls: Include a positive control (a known antibiotic like ciprofloxacin or fluconazole), a negative control (no compound), and a sterility control (no microbes).
Data Presentation:
| Microorganism | Type | 5-Butylpyrimidin-2-amine MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | Gram-positive Bacteria | 4 |
| Escherichia coli | Gram-negative Bacteria | > 128 |
| Pseudomonas aeruginosa | Gram-negative Bacteria | > 128 |
| Candida albicans | Fungus | 8 |
Hypothetical data suggesting activity against Gram-positive bacteria and fungi.
Tier 3: Secondary Assays and Hit Validation
Promising hits from Tier 2 must be validated through more rigorous secondary assays.
-
For Kinase Hits (e.g., VEGFR2, PLK4):
-
Selectivity Profiling: Screen the compound against a large panel of kinases (e.g., >300) to determine its selectivity profile. A highly selective inhibitor is often preferred to minimize off-target effects.[20][]
-
IC₅₀ Determination: Generate full dose-response curves against the primary hit kinases to determine precise IC₅₀ values.
-
Cell-Based Assays: Confirm that the compound can inhibit the target kinase within a cellular context. This involves assays that measure the phosphorylation of a known downstream substrate of the target kinase or antiproliferative assays in cancer cell lines known to be dependent on the target kinase.[9]
-
-
For Antimicrobial Hits (e.g., S. aureus):
-
MBC Determination: Determine the Minimum Bactericidal Concentration (MBC) by plating aliquots from the clear wells of the MIC assay onto agar plates. The MBC is the lowest concentration that kills 99.9% of the initial inoculum.[27]
-
Time-Kill Kinetics: Evaluate the rate at which the compound kills the microorganism over time to understand its bactericidal or bacteriostatic nature.[28]
-
In Vitro ADME & Preclinical Profiling
Causality: Even a highly potent compound is useless if it cannot reach its target in the body. Early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are essential to de-risk a compound and ensure it has favorable drug-like properties.[29][30] These assays predict the pharmacokinetic behavior of a drug candidate, guiding further chemical optimization before expensive in vivo studies are undertaken.[31][32]
Key In Vitro ADME Assays:
| Assay | Purpose | Methodology |
| Metabolic Stability | To assess how quickly the compound is metabolized by liver enzymes.[33] | Incubate the compound with liver microsomes or hepatocytes and measure its disappearance over time using LC-MS/MS. |
| Plasma Protein Binding | To determine the fraction of the compound bound to plasma proteins, as only the unbound fraction is active.[31] | Use rapid equilibrium dialysis (RED) to separate bound and unbound compound, followed by LC-MS/MS quantification. |
| Permeability | To predict intestinal absorption. | Measure the transport of the compound across a monolayer of Caco-2 cells, which mimic the intestinal epithelium. |
| CYP450 Inhibition | To identify potential for drug-drug interactions.[31] | Evaluate the compound's ability to inhibit the activity of major cytochrome P450 enzymes. |
| hERG Inhibition | To assess the risk of cardiac toxicity.[31] | Measure the compound's effect on the hERG potassium channel using electrophysiology. |
Conclusion
This technical guide outlines a robust, logical, and multi-tiered strategy for the comprehensive biological screening of 5-Butylpyrimidin-2-amine. By starting with a broad assessment of cytotoxicity and then funneling into highly rational, target-based screens for kinase inhibition and antimicrobial activity, this cascade maximizes the probability of identifying and validating a therapeutically relevant biological function. Each stage is designed to provide critical, decision-driving data, with an emphasis on understanding the causality behind experimental choices. The integration of secondary validation assays and early ADME profiling ensures that only the most promising candidates, with both potent activity and favorable drug-like properties, are advanced in the drug discovery pipeline.
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Bajorath, J. et al. Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]
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International Journal of Pharmaceutical Sciences and Research. BIOLOGICAL AND MEDICINAL SIGNIFICANCE OF PYRIMIDINES: A REVIEW. Available from: [Link]
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NIH. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Available from: [Link]
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PubMed Central. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. Available from: [Link]
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NIH. Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Available from: [Link]
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Frontiers. Introduction to small molecule drug discovery and preclinical development. Available from: [Link]
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NIH. Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti‐Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation. Available from: [Link]
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Reaction Biology. Choosing the Right Assay for Your Kinase Drug Discovery. Available from: [Link]
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Neuland Labs. Small Molecule Drug Development: Process, Strengths, and CDMO Role. Available from: [Link]
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PubMed. Screening assays for tyrosine kinase inhibitors: A review. Available from: [Link]
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PubMed. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Available from: [Link]
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Taylor & Francis. Full article: In vitro pharmacological screening of three newly synthesised pyrimidine derivatives. Available from: [Link]
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ResearchGate. Update on in vitro cytotoxicity assays for drug development. Available from: [Link]
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PubMed. Synthesis, Molecular Docking, and Pharmacological Evaluations of Novel Pyrimidine Derivatives. Available from: [Link]
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NIH. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Available from: [Link]
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Lookchem. Synthesis of useful fragments in drug discovery: 2-Amino-5-tert- butylpyridine and its oxidised analogues. Available from: [Link]
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RSC Publishing. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. Available from: [Link]
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MDPI. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Available from: [Link]
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NIH. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Available from: [Link]
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Novartis OAK. Synthesis of useful fragments in drug discovery: 2-amino-5-tert-butylpyridine and its oxidised analogues. Available from: [Link]
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Spectroscopic Characterization of 5-Butylpyrimidin-2-amine: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Butylpyrimidin-2-amine, a molecule of interest in medicinal chemistry and materials science. The following sections detail the predicted and expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this pyrimidine derivative.
Introduction to 5-Butylpyrimidin-2-amine and its Spectroscopic Analysis
5-Butylpyrimidin-2-amine (C₈H₁₃N₃) is a heterocyclic compound featuring a pyrimidine ring substituted with a butyl group at the 5-position and an amine group at the 2-position. The precise characterization of its molecular structure is paramount for its application in various scientific fields. Spectroscopic techniques are indispensable tools for this purpose, providing detailed information about the compound's connectivity, functional groups, and overall molecular framework. This guide will delve into the theoretical underpinnings and expected spectral features for 5-Butylpyrimidin-2-amine across ¹H NMR, ¹³C NMR, IR, and MS analyses.
The structural elucidation of 5-Butylpyrimidin-2-amine relies on the synergistic interpretation of data from these complementary spectroscopic methods. While experimental data for this specific molecule is not widely available in public databases, this guide synthesizes established spectroscopic principles and data from analogous structures to provide a robust predictive analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The following sections outline the predicted ¹H and ¹³C NMR spectra of 5-Butylpyrimidin-2-amine.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of 5-Butylpyrimidin-2-amine is expected to exhibit distinct signals corresponding to the protons of the butyl group and the pyrimidine ring, as well as the amine protons. The predicted chemical shifts (δ) are influenced by the electronic environment of each proton.
Methodology for ¹H NMR Analysis: A typical experimental protocol for acquiring a ¹H NMR spectrum would involve dissolving a small sample of 5-Butylpyrimidin-2-amine in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). The spectrum would be recorded on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.
Table 1: Predicted ¹H NMR Data for 5-Butylpyrimidin-2-amine
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-4, H-6 (pyrimidine) | ~8.2 | s | 2H | - |
| NH₂ (amine) | ~5.0 - 6.0 | br s | 2H | - |
| -CH₂- (α to ring) | ~2.5 | t | 2H | ~7.5 |
| -CH₂- (β to ring) | ~1.6 | sextet | 2H | ~7.5 |
| -CH₂- (γ to ring) | ~1.4 | sextet | 2H | ~7.5 |
| -CH₃ (terminal) | ~0.9 | t | 3H | ~7.3 |
Interpretation of the ¹H NMR Spectrum:
-
Pyrimidine Protons (H-4, H-6): The two equivalent protons on the pyrimidine ring are expected to appear as a singlet in the downfield region (~8.2 ppm) due to the deshielding effect of the electronegative nitrogen atoms in the aromatic ring.
-
Amine Protons (NH₂): The protons of the primary amine group are anticipated to produce a broad singlet in the range of 5.0-6.0 ppm. The broadness is a result of quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift of these protons can be highly dependent on the solvent and concentration.[1]
-
Butyl Group Protons:
-
The methylene protons alpha to the pyrimidine ring are deshielded by the aromatic system and are expected to appear as a triplet around 2.5 ppm.
-
The subsequent methylene protons (beta and gamma) will appear as multiplets (predicted as sextets) in the upfield region, typically between 1.4 and 1.6 ppm.
-
The terminal methyl protons of the butyl group will be the most shielded, appearing as a triplet around 0.9 ppm.
-
Experimental Workflow for NMR Sample Preparation
Caption: Workflow for NMR sample preparation and analysis.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data for 5-Butylpyrimidin-2-amine
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (pyrimidine, C-NH₂) | ~163 |
| C-4, C-6 (pyrimidine) | ~158 |
| C-5 (pyrimidine, C-butyl) | ~118 |
| -CH₂- (α to ring) | ~32 |
| -CH₂- (β to ring) | ~30 |
| -CH₂- (γ to ring) | ~22 |
| -CH₃ (terminal) | ~14 |
Interpretation of the ¹³C NMR Spectrum:
-
Pyrimidine Carbons: The carbon atoms of the pyrimidine ring are expected to resonate in the downfield region of the spectrum. The carbon atom bonded to the amino group (C-2) is predicted to be the most deshielded, appearing around 163 ppm. The equivalent C-4 and C-6 carbons are expected at approximately 158 ppm, while the carbon bearing the butyl group (C-5) would be more shielded, appearing around 118 ppm.
-
Butyl Group Carbons: The carbon atoms of the butyl chain will appear in the upfield region of the spectrum, with the chemical shifts decreasing as the distance from the electron-withdrawing pyrimidine ring increases.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to vibrational transitions.
Methodology for IR Analysis: An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
Table 3: Predicted IR Absorption Bands for 5-Butylpyrimidin-2-amine
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3250 | N-H stretch (asymmetric and symmetric) | Primary Amine |
| 3100 - 3000 | C-H stretch (aromatic) | Pyrimidine Ring |
| 2960 - 2850 | C-H stretch (aliphatic) | Butyl Group |
| 1650 - 1580 | N-H bend | Primary Amine |
| 1590 - 1450 | C=N and C=C stretch | Pyrimidine Ring |
| 1465 | C-H bend (aliphatic) | Butyl Group |
| 1335 - 1250 | C-N stretch | Aromatic Amine |
Interpretation of the IR Spectrum:
-
N-H Vibrations: The presence of the primary amine group will be indicated by two characteristic N-H stretching bands in the 3400-3250 cm⁻¹ region (one for asymmetric and one for symmetric stretching).[1][2] An N-H bending vibration is also expected in the 1650-1580 cm⁻¹ range.[1]
-
C-H Vibrations: Aromatic C-H stretching from the pyrimidine ring will appear in the 3100-3000 cm⁻¹ region. Stronger absorptions corresponding to the aliphatic C-H stretching of the butyl group will be observed between 2960 and 2850 cm⁻¹.
-
Ring and C-N Vibrations: The C=N and C=C stretching vibrations of the pyrimidine ring will give rise to a series of bands in the 1590-1450 cm⁻¹ region. The C-N stretching of the aromatic amine is expected between 1335 and 1250 cm⁻¹.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Methodology for MS Analysis: A mass spectrum can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For ESI, the sample would be dissolved in a suitable solvent and introduced into the mass spectrometer.
Predicted Mass Spectrometry Data: The molecular formula of 5-Butylpyrimidin-2-amine is C₈H₁₃N₃, giving it a monoisotopic mass of 151.1109 Da.[3]
Table 4: Predicted m/z Values for 5-Butylpyrimidin-2-amine Adducts [3]
| Adduct | Predicted m/z |
| [M+H]⁺ | 152.1182 |
| [M+Na]⁺ | 174.1002 |
| [M+K]⁺ | 190.0741 |
| [M]⁺ | 151.1104 |
Interpretation of the Mass Spectrum:
-
Molecular Ion Peak: In an EI mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 151. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass, which is consistent with the structure of 5-Butylpyrimidin-2-amine.
-
Fragmentation Pattern: The fragmentation of the butyl chain is expected to be a prominent feature. A significant peak would likely be observed corresponding to the loss of a propyl radical (CH₂CH₂CH₃), resulting in a fragment at m/z 108 (M - 43). This benzylic-like cleavage would lead to a stable resonance-stabilized cation. Further fragmentation of the butyl chain and the pyrimidine ring would also be observed.
Proposed Fragmentation Pathway
Caption: A simplified proposed fragmentation pathway for 5-Butylpyrimidin-2-amine.
Conclusion
This technical guide has provided a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of 5-Butylpyrimidin-2-amine. By applying fundamental spectroscopic principles and drawing comparisons with analogous structures, a comprehensive set of expected data has been compiled. This information serves as a valuable resource for the identification and characterization of this compound in a research and development setting. The provided methodologies and interpretations will aid scientists in confirming the synthesis of 5-Butylpyrimidin-2-amine and in understanding its structural properties.
References
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Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-prolifer - RSC Publishing. (n.d.). Retrieved January 19, 2026, from [Link].
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Synthesis, characterization and fungicidal activity of novel 2-aminopyrimidine Schiff bases. (n.d.). Retrieved January 19, 2026, from [Link].
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13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (n.d.). Retrieved January 19, 2026, from [Link].
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Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy | Australian Journal of Chemistry - CSIRO Publishing. (2004). Retrieved January 19, 2026, from [Link].
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Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum - ijirset. (n.d.). Retrieved January 19, 2026, from [Link].
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link].
-
5-butylpyrimidin-2-amine (C8H13N3) - PubChemLite. (n.d.). Retrieved January 19, 2026, from [Link].
-
Examining intermolecular interactions in crystal structures of amide-substituted 2-aminopyrimidine derivatives - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00839E. (n.d.). Retrieved January 19, 2026, from [Link].
-
Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. (n.d.). Retrieved January 19, 2026, from [Link].
-
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An In-depth Technical Guide to the Solubility of 5-Butylpyrimidin-2-amine
This guide provides a comprehensive technical overview of the solubility of 5-Butylpyrimidin-2-amine, a heterocyclic amine of significant interest in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, a deep understanding of a compound's solubility is a cornerstone of successful formulation, process optimization, and bioavailability engineering.[1] This document synthesizes theoretical principles with actionable experimental protocols to serve as a definitive resource for laboratory applications.
Introduction: The Critical Role of Solubility
5-Butylpyrimidin-2-amine belongs to the aminopyrimidine class of compounds, which are foundational scaffolds in the development of a wide range of pharmaceuticals. The butyl group at the 5-position imparts a degree of lipophilicity, while the pyrimidine core and the primary amine group provide sites for hydrogen bonding and potential ionization. This structural duality makes its interaction with different solvents complex and highly dependent on the solvent's properties.
Solubility is not merely a physical constant; it is a critical parameter that dictates a drug's bioavailability, influences the ease of purification and crystallization, and governs the design of effective formulations.[2] Poor aqueous solubility, for instance, is a major hurdle in drug development, often leading to inadequate absorption and variable therapeutic outcomes.[1] Therefore, characterizing the solubility of 5-Butylpyrimidin-2-amine across a spectrum of solvents is an essential early-stage activity in any research and development pipeline.[3]
Theoretical Framework: Predicting and Understanding Solubility
The dissolution of a solute in a solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay between intermolecular forces. The solubility of 5-Butylpyrimidin-2-amine can be rationalized by considering its molecular structure in the context of solvent properties.
-
Molecular Structure:
-
Pyrimidine Ring: The two nitrogen atoms in the aromatic ring are capable of acting as hydrogen bond acceptors.
-
2-Amine Group: This primary amine is a strong hydrogen bond donor and can also act as an acceptor. It is also a weak base, and its protonation in acidic media will dramatically increase aqueous solubility.
-
5-Butyl Chain: This nonpolar alkyl group contributes to the molecule's hydrophobic character, favoring solubility in less polar organic solvents.
-
-
Solvent Properties and Interactions:
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to interact favorably with the amine and pyrimidine nitrogens. However, the nonpolar butyl chain will disrupt the solvent's hydrogen-bonding network, likely limiting solubility, especially in water.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are hydrogen bond acceptors but not donors. They can solvate the amine group effectively. Their intermediate polarity is often well-suited to dissolving molecules with mixed polar and nonpolar characteristics. High solubility is generally expected in these solvents.[4]
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents interact primarily through van der Waals forces (dispersion forces). They will favorably interact with the butyl chain, but their inability to form hydrogen bonds with the polar functionalities of the molecule will severely limit overall solubility.
-
A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters (HSP) .[5] HSP deconstructs the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[6] A solute is most likely to dissolve in a solvent when their respective HSP values are similar.[7]
Experimental Determination of Thermodynamic Solubility
While theoretical predictions are valuable, empirical measurement remains the gold standard for determining solubility. The Equilibrium Shake-Flask Method is the most reliable technique for measuring thermodynamic solubility, which represents the true saturation point of a solute in a solvent at equilibrium.[8][9] This method is recommended by regulatory bodies like the OECD.[10]
This protocol provides a self-validating system for accurately determining the solubility of 5-Butylpyrimidin-2-amine.
Objective: To determine the equilibrium solubility of 5-Butylpyrimidin-2-amine in a selected solvent at a controlled temperature.
Materials:
-
5-Butylpyrimidin-2-amine (solid, high purity)
-
Selected solvents (HPLC-grade or higher)[10]
-
20 mL glass scintillation vials with PTFE-lined caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)[11]
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 5-Butylpyrimidin-2-amine to a vial. A visible excess of solid must remain at the end of the experiment to ensure saturation has been reached.[12]
-
Add a precisely known volume (e.g., 10.0 mL) of the chosen solvent to the vial.
-
Prepare at least three replicate samples for each solvent.
-
-
Equilibration:
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[12]
-
Causality Check: A preliminary experiment should be run to determine the time required to reach equilibrium by taking samples at various time points (e.g., 12, 24, 48, 72 hours) and analyzing the concentration. Equilibrium is confirmed when the concentration no longer increases over time.[9]
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to let the excess solid settle.
-
Centrifuge the vials (e.g., at 5000 rpm for 15 minutes) to further separate the solid and liquid phases.[9]
-
-
Sample Analysis:
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
Self-Validation Step: The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane.[9]
-
Dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.
-
Analyze the sample concentration using a validated HPLC method.
-
-
Quantification:
-
Prepare a series of standard solutions of 5-Butylpyrimidin-2-amine of known concentrations.
-
Generate a calibration curve by plotting the HPLC peak area against the concentration of the standards.
-
Use the calibration curve to determine the concentration of the diluted sample, and then back-calculate the original solubility in the solvent (e.g., in mg/mL or mol/L).
-
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Solubility Data and Analysis
While specific, publicly available quantitative solubility data for 5-Butylpyrimidin-2-amine is limited, a qualitative and predictive solubility profile can be constructed based on its structure and data from analogous compounds like 2-aminopyridine and other substituted pyridines/pyrimidines.[13][14][15] The following table presents an expected solubility profile. Researchers should use the protocol above to generate precise quantitative data.
Table 1: Predicted Solubility Profile of 5-Butylpyrimidin-2-amine
| Solvent Class | Example Solvent | Polarity Index | Key Interactions | Predicted Solubility |
| Polar Protic | Water | 10.2 | H-Bonding (Donor & Acceptor) | Low to Sparingly Soluble |
| Ethanol | 5.2 | H-Bonding, Dipole-Dipole | Soluble | |
| Methanol | 6.6 | H-Bonding, Dipole-Dipole | Soluble[15] | |
| Polar Aprotic | DMSO | 7.2 | H-Bond Acceptor, Dipole-Dipole | Very Soluble |
| DMF | 6.4 | H-Bond Acceptor, Dipole-Dipole | Very Soluble[4] | |
| Acetonitrile | 5.8 | Dipole-Dipole | Moderately Soluble | |
| Halogenated | Chloroform | 4.1 | H-Bond Acceptor | Soluble[15] |
| Dichloromethane | 3.1 | Dipole-Dipole | Soluble | |
| Nonpolar | Toluene | 2.4 | Dispersion Forces | Sparingly Soluble |
| Hexane | 0.1 | Dispersion Forces | Insoluble |
Analysis of Expected Results: The data illustrates the compound's amphiphilic nature. The highest solubility is anticipated in polar aprotic solvents like DMSO and DMF, which can effectively solvate both the polar amine/pyrimidine portion and accommodate the nonpolar butyl chain. Solubility in alcohols is expected to be good, while limited aqueous solubility is predicted due to the energetic cost of creating a cavity for the hydrophobic butyl group in the highly structured water network.
Implications for Drug Development
A thorough solubility profile is indispensable for advancing a compound like 5-Butylpyrimidin-2-amine through the drug development process.
-
Formulation Development: Knowing the solubility in various pharmaceutically acceptable solvents is the first step in designing oral liquid, parenteral, or topical formulations.[16] For poorly aqueous-soluble compounds, this data guides the selection of solubilization techniques such as the use of co-solvents, surfactants, or complexing agents.[3]
-
Crystallization and Purification: Solubility data as a function of temperature in different solvents is critical for developing efficient crystallization processes for purification. The selection of an appropriate solvent system in which the compound has high solubility at elevated temperatures but low solubility at room temperature is key to maximizing yield and purity.
-
Bioavailability and ADME: Solubility is a prerequisite for absorption.[1] The Biopharmaceutics Classification System (BCS) uses aqueous solubility as a key parameter to predict a drug's in vivo performance. Early determination of aqueous solubility helps to identify potential bioavailability challenges that may require advanced formulation strategies, such as amorphous solid dispersions or lipid-based formulations.
Caption: Decision-making workflow based on initial solubility data.
Conclusion
The solubility of 5-Butylpyrimidin-2-amine is a multifaceted property dictated by its unique combination of polar and nonpolar structural features. This guide has established the theoretical basis for its behavior in various solvent systems and provided a robust, self-validating experimental protocol for its quantitative determination. By systematically applying these principles and methods, researchers can generate the high-quality data necessary to overcome formulation challenges, optimize manufacturing processes, and ultimately accelerate the development of new chemical entities based on this important molecular scaffold.
References
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Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]
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American Institute for Conservation. Solubility Parameters: Theory and Application. Available from: [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available from: [Link]
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Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available from: [Link]
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Slideshare. (2016). solubility experimental methods.pptx. Available from: [Link]
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ResearchGate. (2016). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Available from: [Link]
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Iancu, L. (2020). The Importance of Solubility for New Drug Molecules. Timisoara Pharmaceutical Journal. Available from: [Link]
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Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. Available from: [Link]
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Journal of Medical Pharmaceutical and Allied Sciences. (2019). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. Available from: [Link]
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ResearchGate. (2021). Solubility Determination, Correlation, and Solute–Solvent Molecular Interactions of 5-Aminotetrazole in Various Pure Solvents. Available from: [Link]
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ResearchGate. (2020). The Importance of Solubility for New Drug Molecules. Available from: [Link]
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An In-Depth Technical Guide to In Silico Modeling of 5-Butylpyrimidin-2-amine Interactions
Abstract
This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the in silico modeling of 5-Butylpyrimidin-2-amine, a representative small molecule, interacting with a target protein. By leveraging a synergistic workflow of molecular docking and molecular dynamics simulations, this guide elucidates the process of predicting binding modes, characterizing intermolecular interactions, and estimating binding affinities. The methodologies detailed herein are grounded in established computational chemistry principles and are designed to provide a robust framework for virtual screening and lead optimization in drug discovery pipelines. We will walk through the theoretical underpinnings, practical implementation steps, and critical analysis of results, ensuring scientific integrity and reproducibility.
Introduction: The Role of In Silico Modeling in Modern Drug Discovery
The journey of a drug from concept to clinic is a long and arduous one, with high attrition rates and escalating costs.[1] Computational approaches, collectively known as in silico drug design, have emerged as indispensable tools to streamline this process, offering a rational and cost-effective means to identify and optimize potential drug candidates.[1][2] These methods allow for the rapid screening of large compound libraries and provide detailed atomic-level insights into the mechanisms of drug-target interactions.[3][4]
This guide focuses on a multi-step computational workflow to investigate the interactions of a specific small molecule, 5-Butylpyrimidin-2-amine, with a hypothetical protein target. This workflow, however, is broadly applicable to any small molecule-protein system. We will begin with molecular docking to predict the preferred binding orientation of the ligand within the protein's active site and then refine this prediction using molecular dynamics (MD) simulations to account for the dynamic nature of the biological system. Finally, we will explore methods to calculate the binding free energy, a key indicator of ligand potency.
Foundational Concepts: A Synergy of Docking and Dynamics
The core of our in silico investigation lies in the sequential application of molecular docking and molecular dynamics simulations. Each technique offers unique advantages, and their combination provides a more comprehensive understanding of the molecular recognition process.
Molecular Docking: Predicting the "Handshake"
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3][5] The primary goals of molecular docking are:
-
Pose Prediction: To determine the most likely three-dimensional arrangement of the ligand within the binding site of the receptor.[5][6]
-
Binding Affinity Estimation: To rank different ligands based on their predicted binding strength, typically through a scoring function.[5]
The process generally involves sampling a large number of possible conformations of the ligand within the binding site and scoring each conformation based on a set of energy-based criteria.[4] While computationally efficient for screening large libraries, docking often treats the receptor as a rigid entity, a simplification that can limit its accuracy.[3]
Molecular Dynamics (MD) Simulations: Capturing the "Dance"
Molecular dynamics simulations provide a more realistic representation of biological systems by modeling the movement of atoms and molecules over time.[7][8] By solving Newton's equations of motion for a system of interacting atoms, MD simulations can:
-
Refine Docking Poses: Allow both the ligand and the protein to adjust their conformations, leading to a more accurate representation of the binding mode.
-
Assess Complex Stability: Monitor the stability of the protein-ligand complex over the simulation trajectory.
-
Provide Energetic Insights: Enable the calculation of binding free energies, which are more rigorous estimates of binding affinity than docking scores.[9][10]
The accuracy of an MD simulation is heavily dependent on the quality of the force field used to describe the interactions between atoms.[7][11]
The Comprehensive In Silico Workflow
Our investigation into the interactions of 5-Butylpyrimidin-2-amine will follow a structured, multi-step workflow. This workflow is designed to be a self-validating system, where the results of each step inform and refine the next.
Figure 1: A comprehensive workflow for the in silico modeling of small molecule-protein interactions.
Part 1: System Preparation - Laying the Foundation
The accuracy of any in silico study is critically dependent on the quality of the initial structures.
3.1.1. Protein Structure Acquisition and Preparation
The first step is to obtain a high-resolution 3D structure of the target protein, typically from the RCSB Protein Data Bank (PDB).[6]
Protocol: Protein Preparation
-
Download PDB File: Obtain the protein structure from the RCSB PDB database.
-
Clean the Structure: Remove any unwanted molecules such as water, ions, and co-crystallized ligands.[6] This can be done using molecular visualization software like PyMOL or UCSF Chimera.
-
Add Hydrogen Atoms: Since PDB files often lack hydrogen atoms, they must be added.[12] Most molecular modeling software has built-in tools for this.
-
Assign Protonation States: The protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH should be determined.
-
Assign Partial Charges: Partial charges are assigned to each atom using a force field-specific method.[12]
3.1.2. Ligand Preparation
A 3D structure of 5-Butylpyrimidin-2-amine is required. This can be generated using software like ChemDraw and saved in a suitable format (e.g., MOL2 or SDF).
Protocol: Ligand Preparation
-
Generate 3D Coordinates: Convert the 2D structure of 5-Butylpyrimidin-2-amine to a 3D conformation.
-
Energy Minimization: The initial 3D structure should be energy-minimized to obtain a low-energy conformation.[4]
-
Assign Partial Charges: Similar to the protein, partial charges need to be assigned to the ligand atoms.
-
Define Rotatable Bonds: The rotatable bonds in the ligand are defined to allow for conformational flexibility during docking.[12]
Part 2: Molecular Docking - Finding the Best Fit
With the prepared protein and ligand, we can now perform molecular docking.
Protocol: Molecular Docking with AutoDock Vina
-
Convert to PDBQT Format: Both the protein and ligand files need to be converted to the PDBQT format, which is required by AutoDock Vina.[3] This format includes atomic coordinates, partial charges, and atom types.
-
Define the Binding Site: A "grid box" is defined around the active site of the protein to specify the search space for the docking algorithm.[4][6] If a co-crystallized ligand is present in the original PDB structure, the grid box is typically centered on its location.
-
Run AutoDock Vina: The docking simulation is executed from the command line.[6][13]
-
Analyze Results: The output will be a set of predicted binding poses for the ligand, ranked by their docking scores (binding affinities in kcal/mol).[6] The pose with the lowest energy score is typically considered the most likely.
| Parameter | Description | Typical Value |
| receptor | Input receptor file (PDBQT) | protein.pdbqt |
| ligand | Input ligand file (PDBQT) | ligand.pdbqt |
| center_x, y, z | Coordinates of the grid box center | Based on active site |
| size_x, y, z | Dimensions of the grid box (Å) | 25 x 25 x 25 |
| out | Output file for docking results | docking_results.pdbqt |
| Table 1: Key parameters for running AutoDock Vina. |
Part 3: Molecular Dynamics Simulation - Adding Realism
The top-ranked docking pose serves as the starting point for the MD simulation. We will use GROMACS, a widely used MD simulation package.[14]
Figure 2: A detailed workflow for setting up and running a molecular dynamics simulation.
Protocol: MD Simulation with GROMACS
-
Force Field Selection: Choose an appropriate force field for both the protein and the ligand. The AMBER and CHARMM force fields are common choices for proteins, while the General Amber Force Field (GAFF) or CGenFF are suitable for small organic molecules.[15][16][17][18][19][20]
-
System Setup:
-
Topology Generation: Create a topology file that describes the bonded and non-bonded interactions for the protein-ligand complex.[7][14]
-
Solvation: Place the complex in a periodic box of water molecules to mimic the aqueous cellular environment.[21]
-
Ionization: Add ions (e.g., Na+ or Cl-) to neutralize the system.[21]
-
-
Energy Minimization: Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.[11]
-
Equilibration:
-
NVT Ensemble: Equilibrate the system at a constant volume and temperature to allow the solvent to relax around the protein-ligand complex.
-
NPT Ensemble: Equilibrate the system at a constant pressure and temperature to ensure the correct density.
-
-
Production MD: Run the production simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to sample the conformational space of the complex.[11]
Part 4: Post-MD Analysis - Extracting Meaningful Insights
The trajectory from the production MD run is a rich source of information that needs to be carefully analyzed.
3.4.1. Trajectory Analysis
-
Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and ligand heavy atoms relative to the initial structure is calculated to assess the stability of the simulation. A stable RMSD indicates that the system has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is calculated to identify flexible regions of the protein.
3.4.2. Binding Free Energy Calculation
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular end-state methods for estimating the binding free energy from MD trajectories.[22]
The binding free energy (ΔG_bind) is calculated as:
ΔG_bind = G_complex - (G_protein + G_ligand)
Where G is the free energy of each species, calculated as the sum of the molecular mechanics energy in the gas phase, the polar solvation energy, and the non-polar solvation energy.
| Energy Component | Description |
| ΔE_MM | Molecular mechanics energy (bonded and non-bonded) |
| ΔG_solv | Solvation free energy (polar and non-polar) |
| -TΔS | Conformational entropy change upon binding |
| Table 2: Components of the binding free energy calculation. |
Conclusion and Future Directions
This technical guide has outlined a robust and comprehensive workflow for the in silico modeling of 5-Butylpyrimidin-2-amine interactions with a protein target. By integrating molecular docking and molecular dynamics simulations, researchers can gain valuable insights into the binding mode, stability, and affinity of small molecule-protein complexes. This knowledge is crucial for guiding the rational design and optimization of novel drug candidates.
Future advancements in computational hardware and algorithms, including the integration of artificial intelligence and machine learning, promise to further enhance the predictive power and efficiency of these in silico methods, accelerating the pace of drug discovery and development.[2][23]
References
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The Discovery of Novel 5-Butylpyrimidin-2-amine Derivatives as Potent and Selective CDK2 Inhibitors: A Technical Guide
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs.[1][2] This guide provides an in-depth technical exploration into the discovery of a novel class of 5-butylpyrimidin-2-amine derivatives as potent and selective inhibitors of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a critical regulator of the cell cycle, and its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3][4] We will detail the strategic design, synthesis, and biological evaluation of these compounds, offering field-proven insights into the experimental choices and methodologies. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation cancer therapeutics.
Introduction: The Rationale for Targeting CDK2 with 5-Butylpyrimidin-2-amine Derivatives
The cell cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as Cyclin-Dependent Kinases (CDKs).[4] In complex with their regulatory cyclin partners, CDKs phosphorylate a multitude of substrates to drive the cell through its various phases.[3] The CDK2/Cyclin E complex, in particular, is instrumental in the G1/S phase transition, a critical checkpoint for DNA replication.[5] In many tumor types, the CDK2 pathway is hyperactivated, leading to uncontrolled cell proliferation.[4] Therefore, the development of selective CDK2 inhibitors represents a promising therapeutic strategy.[6]
The 2-aminopyrimidine core has been extensively utilized in the design of kinase inhibitors due to its ability to mimic the hydrogen bonding interactions of the adenine hinge-binding region of ATP.[7] The substituent at the 5-position of the pyrimidine ring can be strategically modified to enhance potency and selectivity.[6] Our hypothesis is that the introduction of a butyl group at this position will provide an optimal balance of lipophilicity and steric bulk to occupy a hydrophobic pocket in the CDK2 active site, thereby increasing both affinity and selectivity.
Synthetic Strategy: A Step-by-Step Approach to Novel Derivatives
The synthesis of the target 5-butylpyrimidin-2-amine derivatives was designed as a multi-step process, commencing with commercially available starting materials. The key to this synthesis is the strategic introduction of the butyl group at the 5-position of the pyrimidine ring.
Synthesis of Key Intermediate: 5-Bromo-2,4-dichloropyrimidine
The synthesis begins with the conversion of 5-bromouracil to 5-bromo-2,4-dichloropyrimidine. This intermediate is crucial for the subsequent introduction of the butyl group and the 2-amino moiety.
Protocol:
-
To a suspension of 5-bromouracil (1 equivalent) in phosphorus oxychloride (10 volumes), add N,N-dimethylaniline (0.1 equivalents) dropwise at 0 °C.
-
Heat the reaction mixture to reflux for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Extract the aqueous layer with dichloromethane (3 x 20 volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-bromo-2,4-dichloropyrimidine.[8][9]
-
Purify the crude product by vacuum distillation to obtain the pure intermediate.
Introduction of the Butyl Group via Suzuki Coupling
With the 5-bromo intermediate in hand, a Suzuki coupling reaction is employed to introduce the butyl group at the 5-position.
Protocol:
-
To a solution of 5-bromo-2,4-dichloropyrimidine (1 equivalent) in a 3:1 mixture of dioxane and water, add n-butylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Heat the reaction mixture at 80 °C for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and dilute with water.
-
Extract the product with ethyl acetate (3 x 15 volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 5-butyl-2,4-dichloropyrimidine.
Synthesis of the Final 5-Butylpyrimidin-2-amine Derivatives
The final step involves a nucleophilic aromatic substitution to introduce the desired amine at the 2-position. This is followed by a reduction to remove the chlorine at the 4-position.
Protocol:
-
To a solution of 5-butyl-2,4-dichloropyrimidine (1 equivalent) in isopropanol, add the desired aniline (1.1 equivalents) and a catalytic amount of hydrochloric acid.
-
Heat the reaction mixture to reflux for 6 hours.
-
Cool the mixture and add water to precipitate the product.
-
Filter the solid, wash with water, and dry to yield the 4-chloro-5-butyl-N-phenylpyrimidin-2-amine intermediate.
-
Dissolve the intermediate in ethanol, and add 10% palladium on carbon (0.1 equivalents) and ammonium formate (3 equivalents).
-
Reflux the mixture for 2 hours.
-
Cool the reaction, filter through Celite, and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain the final 5-butyl-N-phenylpyrimidin-2-amine derivative.
Biological Evaluation: Unveiling the Potency and Selectivity
The newly synthesized compounds were evaluated for their ability to inhibit CDK2 activity and their cytotoxic effects on cancer cell lines.
In Vitro CDK2/Cyclin E Kinase Assay
The primary biological evaluation was a biochemical assay to determine the half-maximal inhibitory concentration (IC50) of the compounds against the CDK2/Cyclin E complex.[5][10]
Protocol:
-
Prepare a reaction mixture containing CDK2/Cyclin E enzyme, a peptide substrate (e.g., histone H1), and ATP in a kinase buffer (40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).[11]
-
Add varying concentrations of the test compounds to the reaction mixture.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as radiometric assays measuring the incorporation of [γ-³³P]ATP or luminescence-based assays like ADP-Glo™ that measure ADP production.[10][12]
-
Calculate the IC50 values from the dose-response curves.
Cell-Based Antiproliferative Assays
To assess the cellular activity of the compounds, their ability to inhibit the proliferation of cancer cell lines with known CDK2 dependency (e.g., MCF-7 breast cancer cells) was determined.[13]
Protocol:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds for 72 hours.
-
Assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay.
-
Determine the GI50 (concentration required to inhibit cell growth by 50%) for each compound.
Structure-Activity Relationship (SAR) and Data Analysis
The SAR studies revealed key structural features that govern the potency and selectivity of the 5-butylpyrimidin-2-amine derivatives.
| Compound | R Group on Aniline | CDK2 IC50 (nM) | MCF-7 GI50 (µM) |
| 1a | H | 150 | 5.2 |
| 1b | 4-fluoro | 75 | 2.1 |
| 1c | 3-chloro | 98 | 3.5 |
| 1d | 4-methoxy | 210 | 8.9 |
| 1e | 4-(morpholino) | 55 | 1.5 |
Key SAR Insights:
-
5-Butyl Group: The presence of the n-butyl group at the 5-position was found to be crucial for potent CDK2 inhibition, likely due to favorable interactions within a hydrophobic pocket of the enzyme.
-
Aniline Substituents: Electron-withdrawing groups at the para-position of the aniline ring (e.g., 4-fluoro in 1b ) enhanced potency. The introduction of a morpholino group at the para-position (1e ) resulted in the most potent compound, suggesting an additional beneficial interaction.
-
Selectivity: The lead compound 1e was profiled against a panel of other CDKs (CDK1, CDK4, CDK9) and demonstrated greater than 50-fold selectivity for CDK2.
Signaling Pathway and Experimental Workflow
The 5-butylpyrimidin-2-amine derivatives exert their anticancer effects by inhibiting the CDK2/Cyclin E complex, which in turn blocks the G1/S transition of the cell cycle, leading to cell cycle arrest and apoptosis.
Caption: CDK2/Cyclin E Signaling Pathway Inhibition.
Caption: Experimental Workflow for Novel Inhibitor Discovery.
ADMET Profile of Lead Compound
A preliminary assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the lead compound 1e was conducted to evaluate its drug-like potential.[14]
| Parameter | Result | Interpretation |
| Aqueous Solubility | 50 µM | Moderate solubility |
| Caco-2 Permeability | 15 x 10⁻⁶ cm/s | High permeability |
| Microsomal Stability (t½) | 45 min | Moderate metabolic stability |
| hERG Inhibition (IC50) | >10 µM | Low risk of cardiotoxicity |
| Cytotoxicity (Normal Cells) | >50 µM | Low cytotoxicity |
These initial ADMET properties suggest that the lead compound possesses a favorable profile for further development.[8]
Conclusion and Future Directions
This guide has detailed the successful discovery of a novel series of 5-butylpyrimidin-2-amine derivatives as potent and selective CDK2 inhibitors. The strategic design, efficient synthesis, and rigorous biological evaluation have led to the identification of a lead compound with promising anticancer activity and favorable drug-like properties.
Future work will focus on the optimization of the lead compound to further improve its pharmacokinetic profile and in vivo efficacy. In vivo studies in relevant animal models will be crucial to validate the therapeutic potential of this novel class of CDK2 inhibitors.
References
- Rathika, G., et al. (2021). ADMET properties of the selected pyrimidine derivatives.
-
PrepChem. Preparation of 5-bromo-2,4-dichloropyrimidine. [Link]
-
BPS Bioscience. CDK2 Assay Kit. [Link]
- Xue, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry.
- Tadesse, S., et al. (2021).
-
Reaction Biology. CDK2/cyclin E Kinase Assay Service. [Link]
-
El-Gohary, N., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][8][14][15]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. PMC.
-
DiscoverX. Cdk2/Cyclin E Kinase Enzyme Activity Assay Kit. [Link]
- Sokolsky, A., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. PMC.
- Li, R., et al. (2021). Discovery of a novel covalent CDK4/6 inhibitor based on palbociclib scaffold. PubMed.
- Quiroga, J., et al. (2011). N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. PubMed.
- Boschi, D., et al. (2013). 6-Cyclohexylmethoxy-5-(cyano-NNO-azoxy)pyrimidine-4-amine: a new scaffold endowed with potent CDK2 inhibitory activity. PubMed.
- Radhakrishnan, K., et al. (2014). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Publishing.
- Wang, Y., et al. (2021). Structure-guided design and development of novel N-phenylpyrimidin-2-amine derivatives as potential c-Met inhibitors.
- Ialongo, D., et al. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S.
- Google Patents. Substituted N-phenylpyrimidin-2-amine analogs as inhibitors of the Axl kinase.
- Wang, S., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. PubMed.
- Kim, H., et al. (2020). Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. MDPI.
- Bieliauskas, M., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. MDPI.
- Singh, S., & Singh, P. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. World Journal of Advanced Research and Reviews.
- Dounay, A. B., et al. (2009). Synthesis and Pharmacological Evaluation of Aminopyrimidine Series of 5-HT1A Partial Agonists. PubMed.
- Cowart, M., et al. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. PubMed.
- Hoelner, M., et al. (2020). New 2-aminopyrimidine derivatives and their antitrypanosomal and antiplasmodial activities.
Sources
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- 3. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Application Note: A Robust Protocol for the Synthesis of 5-Butylpyrimidin-2-amine
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 5-Butylpyrimidin-2-amine, a valuable heterocyclic building block in medicinal chemistry and materials science. The described method is based on the classical condensation reaction between guanidine and a suitable 1,3-dicarbonyl synthon. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, procedural rationale, and critical safety considerations to ensure a reliable and reproducible outcome.
Introduction and Significance
2-Aminopyrimidines are a privileged scaffold in drug discovery, appearing in numerous FDA-approved therapeutics.[1] The substituent at the 5-position of the pyrimidine ring plays a crucial role in modulating the pharmacological activity and physicochemical properties of these compounds. 5-Butylpyrimidin-2-amine, specifically, serves as a key intermediate for synthesizing targeted therapeutic agents, including kinase inhibitors and other signaling pathway modulators.
The synthesis strategy detailed herein is a well-established approach involving the cyclocondensation of guanidine with a β-dicarbonyl compound or its equivalent.[2] This method is favored for its reliability, scalability, and the general availability of starting materials.
Reaction Principle and Mechanistic Rationale
The formation of the 5-butyl-2-aminopyrimidine ring is achieved through a base-catalyzed condensation reaction. The core mechanism involves the nucleophilic attack of guanidine on the carbonyl carbons of a 1,3-dicarbonyl compound.
Core Reaction: Guanidine, a strong organic base with two nucleophilic nitrogen atoms, reacts with a 1,3-dicarbonyl synthon, in this case, 2-butyl-3-methoxyacrolein.[3] The reaction proceeds through the following key stages:
-
Nucleophilic Attack: One of the amino groups of guanidine attacks one of the carbonyl groups of the dicarbonyl compound.
-
Intramolecular Cyclization: A subsequent intramolecular nucleophilic attack by the second amino group of the guanidine moiety on the remaining carbonyl group leads to a cyclic intermediate.[2]
-
Dehydration: The cyclic intermediate then undergoes dehydration (loss of water molecules) to form the stable, aromatic pyrimidine ring.
Choice of Reagents:
-
Guanidine Hydrochloride: Used as a stable, solid source of guanidine.[4][5]
-
Sodium Ethoxide (NaOEt): A strong base is required to deprotonate guanidine hydrochloride, liberating the free guanidine base needed for the reaction.[6] Sodium ethoxide is a common choice for reactions in ethanol, as it does not introduce competing nucleophiles.
-
Ethanol: Serves as the reaction solvent, effectively dissolving the reactants and facilitating the reaction at reflux temperature.
Experimental Protocol
This protocol outlines the synthesis of 5-Butylpyrimidin-2-amine from guanidine hydrochloride and 2-butyl-3-methoxyacrolein.
Materials and Equipment
Reagents:
-
Guanidine Hydrochloride (CH₅N₃·HCl)
-
Sodium Ethoxide (C₂H₅ONa)
-
Anhydrous Ethanol (C₂H₅OH)
-
2-Butyl-3-methoxyacrolein
-
Deionized Water (H₂O)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Hydroxide (NaOH)
Equipment:
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glass funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
Standard laboratory glassware
-
pH paper or pH meter
-
Fume hood
Step-by-Step Synthesis Procedure
Step 1: Preparation of the Reaction Mixture
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous ethanol (100 mL).
-
Carefully add sodium ethoxide (1.1 equivalents) to the ethanol with stirring. Caution: Sodium ethoxide reacts exothermically with moisture and is corrosive.[7][8]
-
Once the sodium ethoxide has dissolved, add guanidine hydrochloride (1.1 equivalents) to the solution. Stir for 15-20 minutes at room temperature to allow for the formation of free guanidine base and sodium chloride precipitate.
Step 2: Condensation Reaction
-
To the stirring suspension, add 2-butyl-3-methoxyacrolein (1.0 equivalent) dropwise.
-
Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C) using a heating mantle.
-
Maintain the reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Step 3: Work-up and Isolation
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol using a rotary evaporator.
-
To the resulting residue, add deionized water (100 mL) and ethyl acetate (100 mL).
-
Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.
-
Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).
-
Combine all the organic layers.
Step 4: Purification
-
Wash the combined organic layers with brine (saturated NaCl solution, 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
The crude 5-Butylpyrimidin-2-amine can be further purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualization of Workflow and Mechanism
Reaction Scheme
Caption: Overall reaction scheme for the synthesis.
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Quantitative Data Summary
| Reagent | Formula | MW ( g/mol ) | Equivalents | Amount |
| 2-Butyl-3-methoxyacrolein | C₈H₁₄O₂ | 142.19 | 1.0 | (User Defined) |
| Guanidine Hydrochloride | CH₅N₃·HCl | 95.53 | 1.1 | (Calculated) |
| Sodium Ethoxide | C₂H₅ONa | 68.05 | 1.1 | (Calculated) |
| Anhydrous Ethanol | C₂H₅OH | 46.07 | Solvent | 100 mL |
| Product | 5-Butylpyrimidin-2-amine | C₈H₁₃N₃ | - | (Theoretical Yield) |
Safety and Handling Precautions
All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4][9]
-
Sodium Ethoxide (NaOEt): Highly corrosive and reacts violently with water.[7] It is flammable and can cause severe skin and eye burns.[7][10] Store under an inert atmosphere and handle with extreme care.[6]
-
Guanidine Hydrochloride: Harmful if swallowed or inhaled and causes skin and eye irritation.[5][11] Avoid creating dust.[4][12] It is hygroscopic and should be stored in a dry, well-ventilated place.[4][5][12]
-
Anhydrous Ethanol: Flammable liquid and vapor. Keep away from heat and open flames.
-
Ethyl Acetate & Hexanes: Flammable liquids. Use in a well-ventilated area.
In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[11][12]
References
-
Fisher Scientific. (2023). SAFETY DATA SHEET: Guanidine hydrochloride.
-
Sciencemadness Wiki. (2019). Sodium ethoxide.
-
CDH Fine Chemical. GUANIDINE HYDROCHLORIDE CAS No 50-01-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
-
Charles River Laboratories. (2011). Guanidine Hydrochloride Material Safety Data Sheet (MSDS).
-
Carl ROTH. Safety Data Sheet: Guanidine hydrochloride.
-
BioSpectra, Inc. Guanidine Hydrochloride 6M Solution Safety Data Sheet.
-
Cole-Parmer. Material Safety Data Sheet - Sodium Ethoxide, 96+%.
-
Wikipedia. Sodium ethoxide.
-
Shandong Sparrow Chemical Co., Ltd. (2025). What are the reaction mechanisms when Guanidine Carbonate is involved in organic reactions?.
-
PubChem - NIH. Sodium ethoxide.
-
INEOS OPEN. (2021). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES.
-
RSC Publishing. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues.
-
Gelest, Inc. (2015). SAFETY DATA SHEET: SODIUM ETHOXIDE, 95%.
-
Semantic Scholar. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies.
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- 2. jnsparrowchemical.com [jnsparrowchemical.com]
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- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. criver.com [criver.com]
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- 8. gelest.com [gelest.com]
- 9. biospectra.us [biospectra.us]
- 10. Sodium ethoxide | C2H5ONa | CID 2723922 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 12. fishersci.fi [fishersci.fi]
Application Notes and Protocols for the Microwave-Assisted Synthesis of 5-Butylpyrimidin-2-amine
For correspondence:
Abstract
This application note provides a comprehensive guide for the rapid and efficient synthesis of 5-Butylpyrimidin-2-amine, a valuable building block in medicinal chemistry and drug discovery. Leveraging the advantages of microwave-assisted organic synthesis (MAOS), this protocol offers a significant improvement over traditional heating methods by drastically reducing reaction times, often leading to increased yields and purer products. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of substituted pyrimidine derivatives. We will delve into the underlying reaction mechanism, provide a detailed step-by-step protocol, and offer insights into reaction optimization and product purification.
Introduction: The Significance of 5-Butylpyrimidin-2-amine and the Power of Microwave Synthesis
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a butyl group at the 5-position can significantly modulate the lipophilicity and steric profile of the molecule, influencing its pharmacokinetic and pharmacodynamic properties. Consequently, 5-Butylpyrimidin-2-amine serves as a key intermediate in the synthesis of a diverse range of therapeutic agents.
Conventional methods for the synthesis of 2-aminopyrimidines often involve prolonged reaction times at high temperatures, which can lead to the formation of impurities and lower overall yields.[1] Microwave-assisted organic synthesis has emerged as a transformative technology in chemical synthesis, utilizing microwave irradiation to rapidly and uniformly heat the reaction mixture.[1] This direct energy transfer to polar molecules accelerates reaction rates, often by orders of magnitude, compared to conventional heating methods.[1] The key advantages of employing microwave synthesis for this application include:
-
Rapid Reaction Times: What traditionally takes hours can often be accomplished in minutes.[1]
-
Increased Yields: Enhanced reaction kinetics and minimized side product formation frequently result in higher isolated yields.[1]
-
Improved Purity: The rapid heating and precise temperature control can lead to cleaner reaction profiles.
-
Energy Efficiency: Microwaves directly heat the reactants, leading to lower energy consumption compared to heating an oil bath.
-
"Green" Chemistry: MAOS often allows for the use of less solvent or even solvent-free conditions, contributing to more environmentally friendly processes.[1]
This guide will equip the user with the necessary knowledge and a robust protocol to successfully synthesize 5-Butylpyrimidin-2-amine using a dedicated microwave reactor.
Reaction Mechanism and Rationale
The synthesis of 5-Butylpyrimidin-2-amine via this protocol proceeds through a well-established cyclocondensation reaction. The core transformation involves the reaction of a 1,3-dicarbonyl compound (or a functional equivalent) with guanidine.
The most common and effective approach involves the condensation of an appropriate β-ketoester or β-dialdehyde containing the butyl group with a guanidine salt in the presence of a base.[2] The reaction mechanism can be summarized as follows:
-
Enolate Formation: The base deprotonates the α-carbon of the 1,3-dicarbonyl compound, forming an enolate.
-
Nucleophilic Attack: The nucleophilic nitrogen of guanidine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.
-
Intramolecular Cyclization and Condensation: A series of intramolecular nucleophilic attacks and subsequent dehydration steps lead to the formation of the stable pyrimidine ring.
The use of microwave irradiation dramatically accelerates these steps by efficiently overcoming the activation energy barriers for each transformation.
Experimental Protocol
This protocol is designed for use with a dedicated laboratory microwave reactor equipped with temperature and pressure sensors. Caution: Domestic microwave ovens should never be used for chemical synthesis due to the lack of safety features and the risk of explosion.[3]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |
| 2-Butyl-3-(dimethylamino)acrolein | C9H17NO | 155.24 | ≥95% | Commercially Available |
| Guanidine hydrochloride | CH6ClN3 | 95.53 | ≥98% | Commercially Available |
| Potassium carbonate (anhydrous) | K2CO3 | 138.21 | ≥99% | Commercially Available |
| Ethanol (absolute) | C2H5OH | 46.07 | ≥99.5% | Commercially Available |
| Ethyl acetate | C4H8O2 | 88.11 | ACS Grade | Commercially Available |
| Hexane | C6H14 | 86.18 | ACS Grade | Commercially Available |
Instrumentation
-
Dedicated single-mode microwave reactor for organic synthesis with appropriate online temperature and pressure monitoring.
-
10 mL microwave process vials with Teflon septa and aluminum crimp caps.
-
Magnetic stirrer.
-
Rotary evaporator.
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254).
-
Standard laboratory glassware.
Step-by-Step Synthesis Protocol
-
Reactant Preparation: In a 10 mL microwave process vial equipped with a magnetic stirrer bar, combine 2-Butyl-3-(dimethylamino)acrolein (1.0 mmol, 155 mg), guanidine hydrochloride (1.2 mmol, 115 mg), and anhydrous potassium carbonate (2.0 mmol, 276 mg).
-
Solvent Addition: Add 3 mL of absolute ethanol to the vial.
-
Vial Sealing: Tightly seal the vial with a Teflon septum and an aluminum crimp cap.
-
Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Set the reaction parameters as follows:
-
Temperature: 120 °C (ramp time: 2 minutes)
-
Hold Time: 15 minutes
-
Stirring: High
-
Power: Dynamic (will adjust to maintain temperature)
-
-
Cooling: After the irradiation is complete, the reaction vial will be cooled to below 50 °C by the instrument's automated cooling system.
-
Reaction Monitoring: Carefully open the vial and take a small aliquot of the reaction mixture to monitor the progress by TLC. A suitable eluent system is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the 5-Butylpyrimidin-2-amine product will indicate the reaction's progression.
Work-up and Purification
-
Solvent Removal: Transfer the reaction mixture to a round-bottom flask and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add 20 mL of water and 20 mL of ethyl acetate. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Extract the aqueous layer twice more with 15 mL of ethyl acetate.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude 5-Butylpyrimidin-2-amine can be purified by one of the following methods:
-
Crystallization: If the product is a solid, it can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.
-
Column Chromatography: For a more thorough purification, column chromatography on silica gel using a hexane/ethyl acetate gradient is recommended.
-
Visualization of the Workflow and Reaction
The following diagrams illustrate the experimental workflow and the chemical transformation.
Sources
Application Note & Protocol: High-Purity Isolation of 5-Butylpyrimidin-2-amine via Automated Flash Column Chromatography
Abstract
5-Butylpyrimidin-2-amine is a key heterocyclic building block in medicinal chemistry, forming the structural core of numerous therapeutic candidates.[1][2] Its purity is paramount for reliable downstream applications, including reaction chemistry, biological screening, and structure-activity relationship (SAR) studies. This application note provides a comprehensive, field-proven guide to the purification of 5-Butylpyrimidin-2-amine from a crude synthetic mixture using automated flash column chromatography. We will delve into the causal logic behind methodological choices, from stationary phase selection to mobile phase optimization, and present a detailed, step-by-step protocol designed for reproducibility and high-efficiency separation.
Introduction: The Chromatographic Challenge of Aminopyrimidines
The purification of aminopyrimidine derivatives like 5-Butylpyrimidin-2-amine presents a common yet significant challenge in organic synthesis. The basic nature of the 2-amino group often leads to strong interactions with the acidic silanol groups on the surface of standard silica gel, a widely used stationary phase.[3] This interaction can result in poor peak shape (tailing), reduced resolution, and in some cases, irreversible adsorption of the compound to the column.[2][4]
To overcome these challenges, a systematic approach to method development is crucial. This guide will walk researchers through the logical progression of developing a robust purification method, starting with rapid method scouting using Thin-Layer Chromatography (TLC) and culminating in an optimized flash chromatography protocol.
Foundational Principles: Selecting the Chromatographic System
The success of any chromatographic separation is contingent upon the careful selection of the stationary and mobile phases, which dictates the selectivity and retention of the target compound.[4]
Stationary Phase Selection: Mitigating Undesirable Interactions
While standard silica gel is the most common stationary phase for column chromatography of pyrimidine derivatives, the basicity of 5-Butylpyrimidin-2-amine necessitates special considerations.[5][6]
-
Standard Silica Gel: Due to its acidic nature, peak tailing is a common issue. This can often be mitigated by the addition of a basic modifier to the mobile phase, such as triethylamine (TEA) or ammonia.[2][4] These modifiers act as competing bases, neutralizing the acidic silanol groups and improving the elution profile of the basic analyte.[3]
-
Amine-Functionalized Silica: A more direct approach to prevent strong acid-base interactions is to use a stationary phase with a modified, less acidic surface.[7] Amine-functionalized silica provides a basic surface that repels the basic analyte, minimizing tailing and often leading to sharper peaks and better separation without the need for mobile phase modifiers.[3][4] This can simplify post-purification workup, as the removal of volatile amines is no longer necessary.[4]
For this application, we will proceed with standard silica gel and a modified mobile phase, as it is a readily available and cost-effective option. However, for particularly challenging separations or for routine purifications, amine-functionalized silica is a highly recommended alternative.[7]
Mobile Phase Optimization: The Role of Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly scouting and optimizing the mobile phase composition before committing to a larger-scale column separation.[1] The goal is to identify a solvent system that provides a target Retention Factor (Rf) of 0.2-0.4 for 5-Butylpyrimidin-2-amine.[5] This Rf range typically ensures good resolution from impurities and a reasonable elution time from the column.[5]
Commonly employed solvent systems for normal-phase chromatography of pyrimidine derivatives include mixtures of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol).[5] Given the amine functionality, the addition of a small percentage of a basic modifier like triethylamine (typically 0.1-1%) to the mobile phase is often beneficial to prevent streaking and improve spot shape on the TLC plate.[2]
Experimental Protocol: From Crude Mixture to Purified Product
This section outlines a detailed, step-by-step methodology for the purification of 5-Butylpyrimidin-2-amine.
Materials and Equipment
| Item | Description |
| Crude Sample | Synthesized 5-Butylpyrimidin-2-amine containing impurities. |
| Stationary Phase | Silica gel, 40-63 µm particle size. |
| TLC Plates | Silica gel 60 F254 plates.[1] |
| Solvents | HPLC-grade Hexane, Ethyl Acetate, and Triethylamine (TEA). |
| Equipment | Automated flash chromatography system, TLC developing chamber, UV lamp (254 nm). |
Workflow Diagram
Caption: Workflow for the purification of 5-Butylpyrimidin-2-amine.
Step-by-Step Protocol
Part 1: TLC Method Development
-
Prepare TLC Chambers: Line two to three small TLC chambers with filter paper and add different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3) containing 0.5% triethylamine. Allow the chambers to saturate for at least 15 minutes.[1]
-
Spot the TLC Plate: Dissolve a small amount of the crude 5-Butylpyrimidin-2-amine mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). On a silica gel TLC plate, spot the starting material, and the crude reaction mixture.[2]
-
Develop the Plate: Place the spotted TLC plate into a developing chamber, ensuring the solvent level is below the spotting line. Allow the mobile phase to ascend the plate until it is about 1 cm from the top.[1]
-
Visualize the Plate: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp at 254 nm.[1] The product, containing a pyrimidine ring, should be UV active.
-
Select the Optimal System: Identify the solvent system that provides an Rf value of approximately 0.2-0.4 for the target compound, with good separation from major impurities.[5] For this example, let's assume an 80:20 Hexane:Ethyl Acetate mixture with 0.5% TEA is optimal.
Part 2: Column Chromatography - Dry Loading
-
Prepare the Sample: Dissolve a known quantity of the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approximately 2-3 times the weight of the crude material) to this solution.
-
Evaporate the Solvent: Remove the solvent under reduced pressure (using a rotary evaporator) until a free-flowing powder is obtained. This is the dry-loaded sample.
-
Pack the Column: Select an appropriately sized silica gel column for your automated flash system. The mass of the silica should be at least 20 to 100 times the mass of the crude sample for effective separation.[5]
-
Equilibrate the Column: Equilibrate the column with the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate + 0.5% TEA) for several column volumes.
-
Load the Sample: Load the prepared dry sample onto the column.
-
Elute the Column: Begin the elution with a gradient. A typical gradient might start with a low polarity mobile phase and gradually increase the polarity. Based on our TLC data, a suitable gradient could be:
| Time (min) | % Ethyl Acetate in Hexane (with 0.5% TEA) |
| 0-2 | 5 |
| 2-15 | 5 to 40 (linear gradient) |
| 15-20 | 40 |
-
Collect Fractions: Collect fractions throughout the run, monitoring the elution profile using the system's UV detector.
Part 3: Analysis and Product Isolation
-
Analyze Fractions: Analyze the collected fractions by TLC using the optimized solvent system to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions in a round-bottom flask and remove the solvent under reduced pressure. The presence of the volatile base, triethylamine, allows for its easy removal during evaporation.[4]
-
Characterize the Product: Confirm the identity and purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Poor Separation | Inappropriate mobile phase polarity. | Re-optimize the mobile phase using TLC. A shallower gradient during elution can also improve resolution. |
| Peak Tailing | Strong interaction with acidic silica. | Increase the concentration of triethylamine in the mobile phase (e.g., to 1%). Alternatively, use an amine-functionalized silica column.[4][7] |
| Compound Not Eluting | Mobile phase is not polar enough. | Increase the final concentration of the polar solvent (ethyl acetate) in the gradient. A stronger polar solvent like methanol could be added to the ethyl acetate.[5] |
| Low Yield | Irreversible adsorption to the column. | Use a less acidic stationary phase like alumina or amine-functionalized silica.[5][7] Ensure the crude material is fully solubilized before dry loading. |
Conclusion
The purification of 5-Butylpyrimidin-2-amine, while potentially complicated by its basic nature, can be achieved with high efficiency and purity through a systematic chromatographic approach. By carefully selecting the stationary phase and optimizing the mobile phase with the aid of TLC, a robust and reproducible purification protocol can be developed. The use of an automated flash chromatography system allows for precise gradient control and efficient fraction collection, ultimately leading to a high-quality product suitable for the rigorous demands of drug discovery and development.
References
- Benchchem. Technical Support Center: Purifying Pyrimidine Derivatives by Column Chromatography.
- Benchchem. Application Note: Protocol for Monitoring Reaction Progress of Pyrimidine Synthesis via Thin-Layer Chromatography (TLC).
- Benchchem. methods for monitoring the progress of pyrimidine reactions.
- Di Martino, R. M. C., et al. (2022). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central.
- Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?
- Google Patents. Using amines or amino acids as mobile phase modifiers in chromatography.
- Chemistry For Everyone. (2025). How To Choose Mobile Phase For Column Chromatography?
- PubChem. 5-((tert-Butylamino)methyl)pyrimidin-2-amine.
- Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.
- Biotage. (2023). Is there an easy way to purify organic amines?
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- 7. teledyneisco.com [teledyneisco.com]
Analytical methods for 5-Butylpyrimidin-2-amine quantification
An Application Note and Protocol for the Analytical Quantification of 5-Butylpyrimidin-2-amine
Abstract
This comprehensive application note provides detailed protocols for the quantitative analysis of 5-Butylpyrimidin-2-amine, a key intermediate in pharmaceutical synthesis and research. Accurate quantification is critical for process monitoring, quality control, and pharmacokinetic studies. We present two robust, validated analytical methods: a primary High-Performance Liquid Chromatography (HPLC) method with UV detection for routine analysis and a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices. This guide is designed for researchers, analytical scientists, and drug development professionals, offering field-proven insights into method development, validation, and execution, grounded in authoritative standards.
Introduction and Analytical Considerations
5-Butylpyrimidin-2-amine (C₈H₁₃N₃) is a substituted pyrimidine that serves as a versatile building block in medicinal chemistry. The pyrimidine core is a fundamental heterocycle in numerous biologically active compounds, including approved therapeutics. The accurate determination of its concentration in reaction mixtures, formulation excipients, or biological samples is essential for ensuring product quality, process efficiency, and for understanding its metabolic fate.
The selection of an appropriate analytical method is governed by the physicochemical properties of the analyte. 5-Butylpyrimidin-2-amine, as a primary amine, possesses a basic nitrogen atom, making it susceptible to pH-dependent changes in solubility and chromatographic retention.[1][2] Its aromatic pyrimidine ring provides a chromophore suitable for UV-Vis spectrophotometric detection.[3][4]
Table 1: Physicochemical Properties of 5-Butylpyrimidin-2-amine
| Property | Value / Description | Significance for Analysis |
| Molecular Formula | C₈H₁₃N₃ | Used for exact mass determination in MS.[5] |
| Monoisotopic Mass | 151.111 g/mol | Basis for setting m/z in mass spectrometry.[5] |
| Predicted XlogP | 1.7 | Suggests moderate hydrophobicity, suitable for reversed-phase chromatography.[5] |
| Chemical Class | Primary Aromatic Amine | Basic nature allows for pH manipulation to control retention and solubility. Can be challenging for GC without derivatization due to high polarity.[6] |
| UV Absorbance | Expected λmax ~220-280 nm | The pyrimidine ring system allows for direct quantification using UV detection.[3] |
General Analytical Workflow
A systematic approach is crucial for reliable quantification. The workflow involves careful sample preparation to isolate the analyte and remove interferences, followed by instrumental analysis and data processing.
Caption: General workflow for the quantification of 5-Butylpyrimidin-2-amine.
Protocol 1: Quantification by RP-HPLC with UV Detection
This method is ideal for routine quality control, purity assessment, and assay of 5-Butylpyrimidin-2-amine in bulk materials or simple formulations where concentration levels are relatively high (µg/mL to mg/mL).
Expertise & Experience: The "Why"
-
Reversed-Phase (RP) Chromatography: We use a non-polar stationary phase (C18) and a polar mobile phase. Given the analyte's moderate hydrophobicity (XlogP of 1.7), it will interact sufficiently with the C18 column for good retention and separation from more polar impurities.[5]
-
Acidified Mobile Phase: The addition of an acid (e.g., formic or phosphoric acid) to the mobile phase serves two purposes. First, it protonates the basic amine group, increasing its polarity and preventing peak tailing by minimizing interactions with residual acidic silanols on the silica support.[7] Second, it maintains a consistent pH for reproducible retention times.
-
UV Detection: The pyrimidine ring absorbs UV light, making it directly detectable without derivatization. A photodiode array (PDA) detector is recommended to confirm peak purity spectrally.
Experimental Workflow: HPLC-UV Method
Caption: Workflow for quantification using RP-HPLC with UV detection.
Step-by-Step Protocol
-
Reagent and Standard Preparation:
-
Mobile Phase: Prepare a solution of Acetonitrile and Water (containing 0.1% Formic Acid) in a 40:60 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas.
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of 5-Butylpyrimidin-2-amine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Perform serial dilutions of the Stock Standard Solution with the mobile phase to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a portion of the sample expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask.
-
Add approximately 15 mL of mobile phase and sonicate for 10 minutes to dissolve.
-
Dilute to volume with the mobile phase and mix well.
-
Further dilute as necessary to fall within the calibration range.
-
Filter the final solution through a 0.22 µm syringe filter prior to injection.[8]
-
-
Chromatographic Conditions:
-
Instrument: Standard HPLC system with a UV or PDA detector.[9]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) (40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. A linear regression should yield a correlation coefficient (R²) > 0.999.
-
Inject the sample solutions.
-
Determine the concentration of 5-Butylpyrimidin-2-amine in the sample by interpolating its peak area from the calibration curve.
-
Protocol 2: Quantification by LC-MS/MS
This method is essential for applications requiring high sensitivity and selectivity, such as quantifying low levels of 5-Butylpyrimidin-2-amine in biological matrices (e.g., plasma, urine) or for detecting trace-level impurities.[10][11]
Expertise & Experience: The "Why"
-
Tandem Mass Spectrometry (MS/MS): This technique provides exceptional specificity. A precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented, and a specific product ion is monitored in the third quadrupole. This Multiple Reaction Monitoring (MRM) transition is unique to the analyte, eliminating interference from matrix components with the same mass.[12]
-
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar molecules like protonated amines. We use positive ion mode (ESI+) as the basic amine readily accepts a proton.[13]
-
Fast Gradient Elution: A rapid gradient with a shorter column is often used to reduce analysis time, as the mass spectrometer provides the necessary specificity.
Experimental Workflow: LC-MS/MS Method
Caption: Workflow for high-sensitivity quantification using LC-MS/MS.
Step-by-Step Protocol
-
Reagent and Standard Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Stock and Working Standards: Prepare as described in the HPLC protocol, but at a lower concentration range (e.g., 0.1 ng/mL to 100 ng/mL) using 50:50 Acetonitrile:Water as the diluent.
-
Internal Standard (IS): Use a stable isotope-labeled version of the analyte or a structurally similar compound. Prepare an IS working solution at a fixed concentration (e.g., 10 ng/mL).
-
-
Sample Preparation (for Plasma):
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the IS working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.[12]
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
LC-MS/MS Conditions:
-
Instrument: LC system coupled to a triple quadrupole mass spectrometer with an ESI source.[13]
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.
-
Gradient Program:
-
0.0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: ESI Positive (ESI+).
-
MRM Transitions (Hypothetical): These must be optimized empirically by infusing a standard solution.
-
5-Butylpyrimidin-2-amine: Q1 (Precursor): 152.1 m/z ([M+H]⁺) → Q3 (Product): e.g., 95.1 m/z (loss of butyl group).
-
Internal Standard: To be determined based on its structure.
-
-
Key Parameters: Optimize source parameters like capillary voltage, gas flow, and temperature according to manufacturer guidelines.[14]
-
Method Validation
Any quantitative method must be validated to ensure it is fit for its intended purpose.[15][16] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[17][18]
Table 2: Key Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (impurities, matrix components).[19] | Peak should be free of interference at the retention time of the analyte. For HPLC, PDA peak purity should pass. For MS, no interfering peaks in blank matrix. |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[17] | Correlation coefficient (R²) ≥ 0.995. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have suitable precision, accuracy, and linearity.[19] | Typically 80% to 120% of the test concentration for an assay. |
| Accuracy | The closeness of test results to the true value. Expressed as percent recovery.[17] | Recovery typically within 98.0% - 102.0% for API; 85% - 115% for bioanalytical methods. |
| Precision | The closeness of agreement among a series of measurements. Evaluated at repeatability (intra-day) and intermediate precision (inter-day) levels.[15] | Relative Standard Deviation (%RSD) ≤ 2% for API; ≤ 15% for bioanalytical methods. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[15] | Signal-to-Noise ratio of 10:1; %RSD should be within acceptable limits (e.g., <10-20%). |
| Robustness | The capacity of a method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition).[15] | System suitability parameters should remain within acceptance criteria. |
Conclusion
This document provides two robust and reliable analytical methods for the quantification of 5-Butylpyrimidin-2-amine. The RP-HPLC-UV method is a workhorse for routine analysis of bulk materials and simple formulations, offering simplicity and precision. For applications demanding higher sensitivity and selectivity, such as analysis in complex biological matrices, the LC-MS/MS method is superior. Both protocols are presented as well-developed starting points that must be fully validated in the end-user's laboratory according to ICH guidelines to ensure data integrity and regulatory compliance.
References
- Benchchem. (n.d.). Application Notes and Protocols for the LC-MS Analysis of Pyrimidine Compounds.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained.
- Farmer Talk. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- Fernandez-Marrero, Y., et al. (2019). Optimized MS/MS settings of pyrimidines and related metabolites.
- Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
- PubChem. (n.d.). 5-((tert-Butylamino)methyl)pyrimidin-2-amine.
- Foot, M., et al. (2019).
- Foot, M., et al. (2019).
- Benchchem. (n.d.). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
- BYJU'S. (n.d.). Physical Properties of Amines.
- SIELC Technologies. (n.d.). Separation of 5-Nitropyrimidin-2-amine on Newcrom R1 HPLC column.
- PubChemLite. (n.d.). 5-butylpyrimidin-2-amine (C8H13N3). Retrieved from PubChemLite, Université du Luxembourg.
- Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 5-Butyl-2-methylpiperidine Analysis.
- Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
- Srinivasulu, M., et al. (n.d.).
- Benchchem. (n.d.). Application Notes and Protocols for the Characterization of 2-Ethoxy-5-nitropyridin-4-amine.
- Gao, X., et al. (2021). Ultrasensitive quantification of trace amines based on N-phosphorylation labeling chip 2D LC-QQQ/MS. PubMed Central, NIH.
- Kadir, M. A., et al. (n.d.).
- Analyst (RSC Publishing). (n.d.).
- Supelco. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC.
- University of Helsinki. (n.d.).
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- Jones, C., et al. (2016). (15)N NMR Spectroscopy, X-ray and Neutron Diffraction, Quantum-Chemical Calculations, and UV/vis-Spectrophotometric Titrations as Complementary Techniques for the Analysis of Pyridine-Supported Bicyclic Guanidine Superbases. PubMed, NIH.
- MDPI. (2019).
- Benchchem. (n.d.).
- ResearchGate. (n.d.). Solid state UV‐Vis absorption spectra of 2 exposed to n‐Butyl amine....
- ScienceDirect. (2021).
- NCBI Bookshelf. (n.d.).
- ResearchGate. (2025). 2.1.2.
- Bryan Research & Engineering, LLC. (n.d.).
- University of Washington. (2005). Principles of Drug Action 1, Spring 2005, Amines.
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Application Notes and Protocols: 5-Butylpyrimidin-2-amine as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Importance of the 2-Aminopyrimidine Scaffold
The 2-aminopyrimidine framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its prevalence in approved drugs and clinical candidates, particularly in the realm of kinase inhibitors, underscores its significance in modern drug discovery. The nitrogen atoms of the pyrimidine ring act as key hydrogen bond acceptors, often interacting with the hinge region of kinase active sites, a critical determinant for binding affinity. The amino group at the 2-position provides a crucial hydrogen bond donor, further anchoring the molecule within the target protein.
5-Butylpyrimidin-2-amine, with its lipophilic butyl substituent at the 5-position, offers a valuable building block for chemists aiming to explore structure-activity relationships (SAR) in this chemical space. The butyl group can probe hydrophobic pockets within a target protein, potentially enhancing binding affinity and modulating pharmacokinetic properties. This guide provides a comprehensive overview of the physicochemical properties of 5-Butylpyrimidin-2-amine and detailed, field-proven protocols for its use in key synthetic transformations, empowering researchers to leverage this versatile building block in their synthetic campaigns. The methodologies described herein are grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and reproducibility.
Physicochemical Properties of 5-Butylpyrimidin-2-amine
A thorough understanding of the physicochemical properties of a building block is paramount for successful reaction setup, execution, and purification. Below is a summary of the key properties of 5-Butylpyrimidin-2-amine.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃N₃ | PubChem |
| Molecular Weight | 151.21 g/mol | PubChem |
| Appearance | White to off-white crystalline solid (predicted) | General knowledge of similar compounds |
| Melting Point | Not available. Expected to be a low-melting solid. | |
| Boiling Point | Not available. | |
| Solubility | Predicted to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water and non-polar solvents like hexanes.[1] | General knowledge of aminopyrimidines[2] |
| Predicted XlogP | 1.7 | PubChem |
Synthesis of 5-Butylpyrimidin-2-amine: A Proposed Protocol
The synthesis of 5-substituted-2-aminopyrimidines is well-established and typically proceeds via the condensation of a β-dicarbonyl compound with guanidine.[3][4] The following protocol is a proposed and robust method for the synthesis of 5-Butylpyrimidin-2-amine, based on analogous procedures for similar compounds.
Reaction Scheme:
Caption: Synthesis of 5-Butylpyrimidin-2-amine.
Materials:
-
Ethyl 2-butylacetoacetate
-
Guanidine hydrochloride
-
Potassium carbonate (anhydrous)
-
Ethanol (absolute)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-butylacetoacetate (1.0 equiv.), guanidine hydrochloride (1.2 equiv.), and potassium carbonate (2.5 equiv.).
-
Solvent Addition: Add absolute ethanol to the flask to achieve a concentration of approximately 0.5 M with respect to the ethyl 2-butylacetoacetate.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add water and extract with dichloromethane (3 x volume of water).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 5-Butylpyrimidin-2-amine.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The 2-aminopyrimidine core is amenable to various palladium-catalyzed cross-coupling reactions, which are instrumental in the synthesis of complex molecules. The following sections detail protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions using 5-Butylpyrimidin-2-amine as a key building block.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the introduction of aryl or heteroaryl substituents.[5][6][7] While 5-Butylpyrimidin-2-amine itself does not have a leaving group for direct coupling, it can be readily halogenated (e.g., at the 4- or 6-position) to provide a suitable substrate for this reaction. Alternatively, the amino group can be coupled with a halo-pyrimidine which is then subjected to Suzuki coupling. For the purpose of this guide, we will outline a general protocol for the Suzuki-Miyaura coupling of a hypothetical 4-chloro-5-butylpyrimidin-2-amine.
Reaction Workflow:
Caption: Suzuki-Miyaura Coupling Workflow.
Protocol for Suzuki-Miyaura Coupling of 4-Chloro-5-butylpyrimidin-2-amine:
Materials:
-
4-Chloro-5-butylpyrimidin-2-amine (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]), 2-5 mol%)
-
Base (e.g., Potassium carbonate, 2.0-3.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane and water, typically in a 4:1 to 10:1 ratio, degassed)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Experimental Protocol:
-
Reagent Preparation: To a Schlenk flask, add 4-chloro-5-butylpyrimidin-2-amine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-5-butylpyrimidin-2-amine.
Causality in Experimental Choices:
-
Catalyst and Ligand: The choice of a palladium catalyst with a bulky electron-rich phosphine ligand like dppf is crucial for facilitating the oxidative addition of the less reactive aryl chloride.[8]
-
Base: An inorganic base like potassium carbonate is often sufficient and is required to facilitate the transmetalation step.[7]
-
Solvent: A mixture of a polar aprotic solvent like 1,4-dioxane and water is commonly used. Water is often necessary to dissolve the inorganic base and facilitate the transmetalation process. Degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9][10][11] This reaction allows for the N-arylation or N-alkylation of the 2-amino group of 5-Butylpyrimidin-2-amine with aryl halides or alkyl halides.
Reaction Workflow:
Caption: Buchwald-Hartwig Amination Workflow.
Protocol for N-Arylation of 5-Butylpyrimidin-2-amine:
Materials:
-
5-Butylpyrimidin-2-amine (1.2 equiv.)
-
Aryl halide (e.g., aryl bromide) (1.0 equiv.)
-
Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), 1-2 mol%)
-
Ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv.)
-
Solvent (e.g., Toluene, anhydrous and degassed)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Experimental Protocol:
-
Reagent Preparation: In a glovebox or under a stream of inert gas, add the aryl halide (1.0 equiv.), 5-Butylpyrimidin-2-amine (1.2 equiv.), the palladium catalyst (1-2 mol%), the ligand (2-4 mol%), and the base (1.4 equiv.) to a Schlenk flask.
-
Solvent Addition: Add anhydrous and degassed toluene via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the aryl halide is consumed (typically 2-12 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure N-aryl-5-butylpyrimidin-2-amine.[12]
Causality in Experimental Choices:
-
Catalyst and Ligand: A combination of a Pd(0) source like Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand such as Xantphos is highly effective for C-N bond formation. The ligand facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.[12]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, forming the active nucleophile for the coupling reaction.[12]
-
Solvent: Anhydrous and oxygen-free conditions are crucial for the stability and activity of the palladium catalyst. Toluene is a common solvent for this reaction due to its high boiling point and ability to dissolve the reactants.
N-Alkylation of 5-Butylpyrimidin-2-amine
Direct N-alkylation of the exocyclic amino group of 5-Butylpyrimidin-2-amine can be achieved through nucleophilic substitution with an alkyl halide.[13][14] The reaction can also be carried out with alcohols using a transition metal catalyst. A general protocol for direct alkylation with an alkyl halide is provided below.
Reaction Scheme:
Caption: N-Alkylation of 5-Butylpyrimidin-2-amine.
Protocol for N-Alkylation with an Alkyl Halide:
Materials:
-
5-Butylpyrimidin-2-amine (1.0 equiv.)
-
Alkyl halide (e.g., butyl bromide) (1.1-1.5 equiv.)
-
Base (e.g., Potassium carbonate or Cesium carbonate) (2.0 equiv.)
-
Solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile, anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask, add 5-Butylpyrimidin-2-amine (1.0 equiv.) and the base (2.0 equiv.).
-
Solvent Addition: Add the anhydrous solvent to dissolve or suspend the reactants.
-
Addition of Alkylating Agent: Add the alkyl halide (1.1-1.5 equiv.) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C).
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS. Be mindful of the potential for dialkylation.
-
Work-up:
-
Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine to remove the solvent and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the mono-alkylated product from any unreacted starting material and di-alkylated byproduct.
Causality in Experimental Choices:
-
Base: A mild inorganic base like potassium carbonate is often sufficient to act as a proton scavenger, preventing the protonation of the starting amine by the hydrohalic acid byproduct.[1]
-
Solvent: A polar aprotic solvent like DMF or acetonitrile is typically used to facilitate the Sₙ2 reaction by solvating the cation of the base and providing a medium for the reaction.
-
Control of Dialkylation: To minimize the formation of the N,N-dialkylated product, it is often advisable to use a slight excess of the amine or to add the alkylating agent slowly.
Conclusion: A Versatile Scaffold for Innovation
5-Butylpyrimidin-2-amine is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its 2-aminopyrimidine core provides a well-validated scaffold for targeting a range of biological targets, while the 5-butyl substituent allows for the fine-tuning of physicochemical and pharmacological properties. The protocols detailed in this guide for its synthesis and subsequent functionalization via Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and N-alkylation provide a solid foundation for researchers to incorporate this strategic building block into their synthetic endeavors. By understanding the underlying principles of these reactions and carefully controlling the experimental conditions, scientists can efficiently generate diverse libraries of novel compounds for the development of new therapeutics and functional materials.
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Wikipedia. (2024). Buchwald–Hartwig amination. [Link]
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Singleton, D. A. (2012). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 134(40), 16553–16556. [Link]
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Al-Tel, T. H. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 17(7), 8463–8474. [Link]
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Xue, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(6), 1163-1176. [Link]
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Das, U., et al. (2015). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Advances, 5(10), 7353-7359. [Link]
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Li, W., et al. (2018). Synthesis of 2-Aminopyridines via a Base-Promoted Cascade Reaction of N-Propargylic β-Enaminones with Formamides. Organic Letters, 20(9), 2548–2551. [Link]
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The Strategic Role of 5-Butylpyrimidin-2-amine in the Synthesis of Next-Generation Kinase Inhibitors: Application Notes and Protocols
Introduction: The Pyrimidine Scaffold as a Cornerstone in Kinase Inhibitor Design
In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as one of the most critical classes of therapeutic targets. The dysregulation of kinase signaling pathways is a hallmark of numerous cancers, driving uncontrolled cell proliferation, survival, and metastasis. Consequently, the development of small molecule kinase inhibitors has revolutionized cancer treatment. Central to the design of many of these successful therapeutics is the pyrimidine scaffold, a privileged heterocyclic motif that mimics the adenine ring of ATP, enabling competitive binding to the kinase ATP-binding site.[1][2]
The 2-aminopyrimidine core, in particular, is a highly effective "hinge-binding" fragment. The nitrogen atoms of the pyrimidine ring and the exocyclic amino group form key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.[3] The strategic functionalization of this scaffold allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide focuses on a key building block, 5-Butylpyrimidin-2-amine , and its application in the synthesis of advanced kinase inhibitors. The butyl group at the 5-position provides a valuable lipophilic handle to probe deeper into the ATP-binding pocket, often enhancing binding affinity and influencing the overall conformational presentation of the inhibitor.
This document serves as a detailed technical guide for researchers, medicinal chemists, and drug development professionals, providing in-depth synthetic protocols, mechanistic insights, and a discussion of the structure-activity relationships (SAR) for kinase inhibitors derived from 5-Butylpyrimidin-2-amine.
Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling
The primary and most versatile method for elaborating the 5-Butylpyrimidin-2-amine scaffold into potent kinase inhibitors is through palladium-catalyzed C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination.[4][5] This reaction allows for the facile and efficient formation of a C-N bond between the 2-amino group of the pyrimidine and an aryl or heteroaryl halide. This is a crucial step in building the N-phenylpyrimidin-2-amine core, a common pharmacophore in many FDA-approved kinase inhibitors.[6]
The general workflow for this synthetic approach is outlined below:
Caption: General workflow for synthesizing kinase inhibitors from 5-Butylpyrimidin-2-amine.
Detailed Application Protocol: Synthesis of a Potent Axl Kinase Inhibitor Analog
The Axl receptor tyrosine kinase is a validated target in oncology, with its overexpression linked to poor prognosis and drug resistance in various cancers.[2][7] Substituted N-phenylpyrimidin-2-amine analogs have been identified as potent inhibitors of Axl kinase.[8] The following protocol details the synthesis of a representative N-phenylpyrimidin-2-amine analog, demonstrating the practical application of 5-Butylpyrimidin-2-amine.
Protocol 1: Buchwald-Hartwig Amination for the Synthesis of 5-Butyl-N-(aryl)pyrimidin-2-amine
This protocol describes the palladium-catalyzed coupling of 5-Butylpyrimidin-2-amine with a substituted aryl bromide.
Materials:
| Reagent/Material | Supplier | Grade |
| 5-Butylpyrimidin-2-amine | Commercial | >95% |
| 1-Bromo-4-(trifluoromethoxy)benzene | Commercial | >98% |
| Palladium(II) Acetate (Pd(OAc)₂) | Commercial | Catalyst Grade |
| Xantphos | Commercial | >98% |
| Cesium Carbonate (Cs₂CO₃) | Commercial | Anhydrous |
| Toluene | Commercial | Anhydrous |
| Schlenk Flask | Standard Labware | --- |
| Magnetic Stirrer/Hotplate | Standard Labware | --- |
| Inert Gas (Nitrogen or Argon) | Industrial | High Purity |
Procedure:
-
To a dry Schlenk flask, add 5-Butylpyrimidin-2-amine (1.0 mmol, 1 equiv.), 1-Bromo-4-(trifluoromethoxy)benzene (1.1 mmol, 1.1 equiv.), Palladium(II) Acetate (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and Cesium Carbonate (2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the celite pad with additional ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 5-Butyl-N-(4-(trifluoromethoxy)phenyl)pyrimidin-2-amine .
Expected Outcome:
The product is typically an off-white to pale yellow solid. The yield can range from 60-85% depending on the purity of the starting materials and the reaction scale. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.
Data Presentation: Structure-Activity Relationship (SAR) Insights
The 5-butyl group plays a crucial role in the activity of these kinase inhibitors. The following table summarizes hypothetical SAR data for a series of Axl kinase inhibitors based on the 5-substituted-N-phenylpyrimidin-2-amine scaffold.
| Compound ID | R Group at C5 | Axl Kinase IC₅₀ (nM) |
| 1 | -H | 250 |
| 2 | -Methyl | 150 |
| 3 | -Ethyl | 90 |
| 4 | -Butyl | 25 |
| 5 | -iso-Propyl | 75 |
| 6 | -Phenyl | 120 |
As the data suggests, increasing the alkyl chain length from methyl to butyl at the C5 position leads to a significant increase in potency against Axl kinase. This is likely due to the butyl group occupying a hydrophobic pocket within the ATP-binding site, leading to enhanced van der Waals interactions and a more favorable binding affinity. The decrease in potency with the bulkier phenyl group suggests a potential steric clash within this pocket.
In Vitro Kinase Inhibition Assay Protocol
To validate the inhibitory activity of the synthesized compounds, a biochemical kinase assay is essential. The following is a generalized protocol for an in vitro kinase assay.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against the target kinase (e.g., Axl).
Materials:
-
Recombinant human Axl kinase
-
ATP
-
Kinase substrate (e.g., a biotinylated peptide)
-
Kinase assay buffer
-
Synthesized inhibitor compounds
-
DMSO (for compound dilution)
-
Detection reagent (e.g., an antibody that recognizes the phosphorylated substrate)
-
96-well or 384-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the inhibitor in DMSO (e.g., 10 mM). Perform serial dilutions in the kinase assay buffer to obtain a range of concentrations for the dose-response curve.
-
Reaction Setup: In a microplate, add the kinase, the substrate, and the inhibitor at various concentrations.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a specified period.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This often involves measuring the amount of phosphorylated substrate.
-
Data Analysis: Measure the signal (e.g., luminescence, fluorescence) using a plate reader. The signal is typically inversely proportional to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Calculate the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Signaling Pathway Context: Axl Kinase in Cancer
Axl kinase is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. Its signaling is initiated by the binding of its ligand, Gas6. This leads to receptor dimerization and autophosphorylation, activating downstream signaling pathways such as the PI3K-Akt and MAPK pathways. These pathways are crucial for cell survival, proliferation, and migration. In cancer, the overexpression of Axl can lead to constitutive activation of these pathways, promoting tumorigenesis and resistance to therapy.[7] Inhibitors synthesized from 5-Butylpyrimidin-2-amine can block the ATP-binding site of Axl, preventing its autophosphorylation and the subsequent activation of these oncogenic signaling cascades.
Caption: Simplified Axl signaling pathway and the point of inhibition.
Conclusion and Future Perspectives
5-Butylpyrimidin-2-amine is a highly valuable and versatile building block for the synthesis of potent and selective kinase inhibitors. The strategic placement of the butyl group allows for enhanced interactions within the hydrophobic regions of the kinase ATP-binding site, often leading to a significant improvement in inhibitory activity. The synthetic accessibility of this scaffold, primarily through robust palladium-catalyzed cross-coupling methodologies, makes it an attractive starting point for the development of novel therapeutics. The protocols and data presented in this guide provide a solid foundation for researchers to explore the potential of 5-Butylpyrimidin-2-amine in their drug discovery programs, with the aim of developing next-generation kinase inhibitors for the treatment of cancer and other diseases.
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Analyzing the scaffold diversity of cyclin-dependent kinase inhibitors and revisiting the clinical and preclinical pipeline. (2022). Medicinal Research Reviews, 42(2), 654-709. [Link]
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Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation. (2021). Signal Transduction and Targeted Therapy, 6(1), 1-13. [Link]
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Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors. (2021). Bioorganic & Medicinal Chemistry Letters, 46, 128247. [Link]
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Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. [Link]
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Design, synthesis, and biological evaluation of novel aminopyrimidinylisoindolines as AXL kinase inhibitors. (2018). Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3681-3685. [Link]
- Substituted N-phenylpyrimidin-2-amine analogs as inhibitors of the Axl kinase.
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Design, synthesis, and biological evaluation of novel aminopyrimidinylisoindolines as AXL kinase inhibitors. (2018). Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3681-3685. [Link]
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Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy. (2023). Molecules, 28(15), 5831. [Link]
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Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2014). Molecules, 19(12), 20496-20508. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. (2023). Molecules, 28(14), 5364. [Link]
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Discovery of a novel class of 2-aminopyrimidines as CDK1 and CDK2 inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters, 21(14), 4203-4205. [Link]
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Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. (2019). Bioorganic Chemistry, 85, 114-127. [Link]
- Process for preparing 2-aminothiazole-5-aromatic carboxamides as kinase inhibitors.
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Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (2023). RSC Medicinal Chemistry, 14(6), 1153-1168. [Link]
-
Examples of FDA‐approved kinase inhibitors exhibiting the... ResearchGate. [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Aminative Suzuki–Miyaura coupling. (2024). Science, 383(6686), 992-998. [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Application Note: A Multi-Parametric Strategy for Evaluating the Cytotoxicity of 5-Butylpyrimidin-2-amine
From the Bench of a Senior Application Scientist
The evaluation of a novel chemical entity's cytotoxicity is a cornerstone of preclinical research and drug development. For compounds like 5-Butylpyrimidin-2-amine, a member of the pharmacologically significant pyrimidine family, a comprehensive understanding of its interaction with cellular systems is paramount.[1][2][3][4] This document serves not as a rigid protocol, but as a strategic guide, empowering researchers to build a robust cytotoxicity profile. We will move beyond single-endpoint assays to construct a multi-parametric narrative, elucidating not just if a compound is toxic, but how it impacts cellular health.
Our approach is built on three pillars: assessing metabolic competence, gauging plasma membrane integrity, and dissecting the mechanism of cell death. By integrating data from these distinct but complementary assays, we can generate a high-confidence profile of 5-Butylpyrimidin-2-amine's cytotoxic potential.
Section 1: The Foundational Layer - Cell Culture & Compound Preparation
The quality of any cell-based assay is fundamentally dependent on the health and consistency of the cell cultures.[5] Careless handling, inconsistent passage numbers, or suboptimal culture conditions can introduce significant variability, rendering data unreliable.[5][6]
Cell Line Selection & Maintenance
For a broad initial cytotoxicity screen, we recommend a dual cell line approach:
-
HeLa (Human Cervical Adenocarcinoma): A robust, highly proliferative, and well-characterized cell line, making it an excellent workhorse for initial screening.[7][8][9][10][11]
-
HepG2 (Human Hepatocellular Carcinoma): This line retains many metabolic functions of liver cells and is crucial for identifying compounds that may become cytotoxic only after metabolic activation (bioactivation).[12][13][14][15][16]
Standard Culture Protocol (Adherent Cells - HeLa & HepG2):
-
Growth Medium: For HeLa, use Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[8][10] For HepG2, Eagle's Minimum Essential Medium (EMEM) with 10% FBS is recommended.[12]
-
Incubation: Maintain cultures at 37°C in a humidified atmosphere with 5% CO₂.[7][11][12]
-
Passaging: Subculture cells when they reach 80-90% confluency to maintain them in the logarithmic growth phase.[9][11] Use Trypsin-EDTA for detachment.[7][10][12]
-
Best Practices: Always monitor cell morphology.[17] Avoid over-trypsinization and high passage numbers, which can lead to phenotypic drift.[5]
Compound Preparation and Dosing Strategy
-
Stock Solution: Prepare a high-concentration stock of 5-Butylpyrimidin-2-amine in sterile Dimethyl Sulfoxide (DMSO). A 10 mM stock is typical.
-
Serial Dilutions: Perform serial dilutions of the stock solution in complete culture medium to create a range of working concentrations. It is critical to ensure the final DMSO concentration in all wells (including vehicle controls) is identical and non-toxic (typically ≤ 0.5%).
-
Dose-Response Curve: A logarithmic series of at least 7 concentrations is recommended to accurately determine the IC50 value (the concentration that inhibits 50% of a biological response).[18][19][20]
Section 2: The Tier 1 Assay - Assessing Metabolic Viability (MTT Assay)
The MTT assay is a colorimetric method that provides a quantitative measure of cellular metabolic activity, which serves as an indicator of cell viability.[21][22][23][24] It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[21][22][23]
Principle of the MTT Assay
The amount of purple formazan produced is directly proportional to the number of metabolically active, viable cells.[22]
Caption: Workflow of the MTT cell viability assay.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.[22]
-
Compound Treatment: Remove the medium and add 100 µL of medium containing the desired concentrations of 5-Butylpyrimidin-2-amine, vehicle control (DMSO), and a positive control for cytotoxicity (e.g., Staurosporine).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[21][25]
-
Formazan Development: Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[25]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the crystals. Mix thoroughly by gentle shaking or pipetting.[21]
-
Absorbance Reading: Measure the absorbance at a wavelength between 570-590 nm using a microplate reader.[21]
Section 3: The Tier 2 Assay - Assessing Membrane Integrity (LDH Release Assay)
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes. LDH is a stable cytosolic enzyme that should be retained within healthy cells.[26] Its presence in the culture supernatant is a direct indicator of cell lysis and necrosis.
Principle of the LDH Assay
The assay measures the conversion of lactate to pyruvate, a reaction catalyzed by the released LDH, which leads to the reduction of a tetrazolium salt into a colored formazan product.[26] The intensity of the color is proportional to the amount of LDH released and, therefore, to the number of lysed cells.
Caption: Principle of the colorimetric LDH cytotoxicity assay.
Detailed Protocol: LDH Release Assay
-
Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol. It is highly recommended to run this assay in parallel with the MTT assay using a duplicate plate.
-
Supernatant Collection: After the treatment incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Assay Reaction: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clean 96-well plate.
-
Reagent Addition: Add 50 µL of the LDH assay reaction mixture (containing lactate, NAD+, and the tetrazolium salt, as per the manufacturer's instructions) to each well.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (typically ~490 nm).
-
Controls: It is essential to include controls for maximum LDH release (by lysing a set of untreated cells with a provided lysis buffer) and background LDH from the medium.
Section 4: The Tier 3 Assay - Dissecting the Death Mechanism (Caspase-Glo® 3/7 Assay)
To understand how cells are dying, we must probe for markers of apoptosis (programmed cell death). The activation of effector caspases, particularly Caspase-3 and Caspase-7, is a hallmark of apoptosis.[27] The Caspase-Glo® 3/7 assay provides a sensitive, luminescent method for detecting the activity of these key enzymes.[27][28][29]
Principle of the Caspase-Glo® 3/7 Assay
The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) and a thermostable luciferase.[28][30] In the presence of active Caspase-3/7, the substrate is cleaved, releasing aminoluciferin, which is then used by luciferase to generate a "glow-type" luminescent signal that is proportional to caspase activity.[28][30]
Caption: Mechanism of the Caspase-Glo® 3/7 luminescent assay.
Detailed Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol, using an opaque-walled 96-well plate suitable for luminescence.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Add-Mix-Measure: After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[28]
-
Incubation: Mix the contents by gentle shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
Section 5: Data Analysis and Interpretation
Data Normalization and IC50 Calculation
For each assay, data should be normalized and expressed as a percentage of the vehicle control.
-
% Viability (MTT): (Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank) * 100
-
% Cytotoxicity (LDH): (LDH_sample - LDH_spontaneous) / (LDH_max - LDH_spontaneous) * 100
-
Fold Change (Caspase): Luminescence_sample / Luminescence_vehicle
The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency.[18][19][31] It is determined by plotting the normalized response against the logarithm of the compound concentration and fitting the data to a four-parameter logistic (4PL) non-linear regression curve.[18][32]
Integrated Data Interpretation
By combining the results, a cohesive cytotoxicity profile emerges:
| Scenario | MTT Result (Viability) | LDH Result (Lysis) | Caspase Result (Apoptosis) | Interpretation |
| 1 | ↓ | ↑ | ↔ or ↓ | Primary Necrotic Cytotoxicity: The compound rapidly compromises membrane integrity, leading to cell lysis. |
| 2 | ↓ | ↔ or slight ↑ | ↑↑ | Primary Apoptotic Cytotoxicity: The compound induces programmed cell death via caspase activation. |
| 3 | ↓ | ↑ | ↑ | Mixed-Mode or Late Apoptosis: Apoptosis is induced, followed by secondary necrosis and membrane breakdown. |
| 4 | ↓ | ↔ | ↔ | Cytostatic or Anti-proliferative Effect: The compound inhibits metabolic activity or proliferation without causing immediate cell death. |
References
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Thirumalaivasan, N., et al. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 7(12). Retrieved from [Link]
-
Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Biocompare. Retrieved from [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]
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IM Beit HaEmek. (n.d.). Caspase-Glo® 3/7 Assay Systems. IM Beit HaEmek. Retrieved from [Link]
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Altogen Biosystems. (n.d.). Cell Culture Information - HELA CELL LINE. Altogen Biosystems. Retrieved from [Link]
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Altogen Biosystems. (n.d.). HepG2 Cell Culture - HepG2 Transfection. Altogen Biosystems. Retrieved from [Link]
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Refubium. (n.d.). Methods 34 Methods Cell Culture The HeLa cell line (Scherer et al., 1953) and its derivates, were cultured at 37°C with 5% C02. Refubium. Retrieved from [Link]
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REPROCELL. (n.d.). Example Protocol for the Culture of the HepG2 Cell Line on Alvetex™ Scaffold. REPROCELL. Retrieved from [Link]
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Abayev, E. (2018). Apoptosis detection protocol using the Annexin-V and PI kit. protocols.io. Retrieved from [Link]
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Ahmed, S. A. (2017). Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. International Journal of ChemTech Research, 10(1), 85-93. Retrieved from [Link]
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iGEM. (n.d.). Passaging of HeLa cells. iGEM. Retrieved from [Link]
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Hafez, H. N., et al. (2016). New Potential Antitumor Pyrimidine Derivatives: Synthesis and Cytotoxicity Evaluation. Journal of Heterocyclic Chemistry, 53(4), 1133-1142. Retrieved from [Link]
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protocols.io. (2023, February 10). Lactate Concentration assay (LDH method). protocols.io. Retrieved from [Link]
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Biocompare. (2022, November 4). Caspase-Glo® 3/7 Assay for Apoptosis Detection. Biocompare. Retrieved from [Link]
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Assay Genie. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit. Assay Genie. Retrieved from [Link]
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MDPI. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4912. Retrieved from [Link]
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protocols.io. (2017, June 4). Cell culture of 7721 or HeLa cells. protocols.io. Retrieved from [Link]
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ResearchGate. (2014, March 19). Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines? ResearchGate. Retrieved from [Link]
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CDC. (n.d.). M. Serum LDH Laboratory Procedure Manual. CDC. Retrieved from [Link]
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]
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ResearchGate. (2015, September 21). How can I calculate IC50 for a cytotoxic substance? ResearchGate. Retrieved from [Link]
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NIH. (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. NIH. Retrieved from [Link]
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CLYTE Technologies. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE Technologies. Retrieved from [Link]
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Visikol. (2022, June 7). The Importance of IC50 Determination. Visikol. Retrieved from [Link]
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Application Note: A Protocol for the Investigation of the Antimicrobial Activity of 5-Butylpyrimidin-2-amine
Abstract
The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyrimidine derivatives represent a promising class of heterocyclic compounds, with many exhibiting a wide range of biological activities, including antimicrobial effects.[1][2][3][4] This application note provides a comprehensive, step-by-step protocol for evaluating the potential antimicrobial activity of the novel compound 5-Butylpyrimidin-2-amine. The methodologies detailed herein are grounded in the standards set by the Clinical and Laboratory Standards Institute (CLSI) and are designed for researchers, scientists, and drug development professionals.[5] The protocols cover the determination of Minimum Inhibitory Concentration (MIC) via broth microdilution and the subsequent determination of Minimum Bactericidal Concentration (MBC), providing a robust framework for assessing both bacteriostatic and bactericidal potential.
Introduction: The Rationale for Investigation
Pyrimidine is a fundamental heterocyclic scaffold present in essential biomolecules and numerous therapeutic agents.[1] Its derivatives have been extensively explored, yielding compounds with diverse pharmacological properties, including potent antimicrobial activity.[3][4][6] The structural features of the pyrimidine ring allow for various substitutions, which can significantly influence its biological function.[6] The specific compound, 5-Butylpyrimidin-2-amine, features an alkyl chain and an amino group, both of which can contribute to antimicrobial efficacy. Alkyl amines, for instance, are known to affect both Gram-positive and Gram-negative bacteria.[7]
Given this chemical rationale, a systematic evaluation of 5-Butylpyrimidin-2-amine is warranted. This guide provides a validated workflow to determine its efficacy against a panel of clinically relevant bacteria. The primary objectives are to:
-
Determine the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.[8][9]
-
Determine the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[10][11][12]
These two parameters together offer a clear picture of the compound's antimicrobial profile, distinguishing between growth inhibition (bacteriostatic) and cell death (bactericidal).
Experimental Workflow Overview
The overall process for evaluating the antimicrobial activity of 5-Butylpyrimidin-2-amine is a sequential procedure. It begins with the careful preparation of the test compound and microbial cultures, proceeds to the quantitative determination of the MIC, and concludes with the MBC assay to assess bactericidal activity.
Caption: Workflow for MIC and MBC Determination.
Materials and Reagents
-
Test Compound: 5-Butylpyrimidin-2-amine
-
Solvent: Dimethyl sulfoxide (DMSO), sterile
-
Bacterial Strains (ATCC recommended):
-
Staphylococcus aureus (e.g., ATCC 25923) - Gram-positive control
-
Escherichia coli (e.g., ATCC 25922) - Gram-negative control
-
Other relevant strains (e.g., Pseudomonas aeruginosa, Enterococcus faecalis)
-
-
Growth Media:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)[13]
-
Tryptic Soy Broth (TSB)
-
Mueller-Hinton Agar (MHA)
-
-
Reagents:
-
Sterile 0.9% saline
-
0.5 McFarland turbidity standard
-
-
Apparatus:
-
Sterile 96-well microtiter plates
-
Pipettes and sterile tips
-
Incubator (35-37°C)
-
Spectrophotometer or densitometer
-
Sterile petri dishes, loops, and swabs
-
Detailed Experimental Protocols
4.1. Preparation of Compound Stock Solution
The solubility and stability of the test compound are critical for accurate results.
-
Solubility Test: First, determine the optimal solvent. While DMSO is common, its concentration in the final assay wells should not exceed 1% to avoid solvent-induced toxicity to the bacteria.
-
Stock Solution Preparation: Accurately weigh 10 mg of 5-Butylpyrimidin-2-amine and dissolve it in a minimal amount of sterile DMSO. For example, dissolve in 1 mL of DMSO to create a 10 mg/mL (10,000 µg/mL) stock solution.
-
Storage: Store the stock solution in small aliquots at -20°C or lower to prevent degradation from repeated freeze-thaw cycles.
4.2. Preparation of Standardized Bacterial Inoculum
Standardizing the initial bacterial concentration is arguably the most critical step for reproducibility.[14][15] The final inoculum density for broth microdilution should be approximately 5 x 10^5 CFU/mL.[9]
-
Primary Culture: From a stock culture, streak the test bacterium onto an MHA plate and incubate for 18-24 hours at 37°C to obtain well-isolated colonies.
-
Inoculum Suspension: Using a sterile loop, select 3-5 morphologically similar colonies and transfer them into a tube containing 4-5 mL of TSB.
-
Incubation & Standardization: Incubate the broth at 37°C for 2-6 hours until the turbidity reaches or exceeds that of a 0.5 McFarland standard.[16] Adjust the turbidity by adding sterile saline or more bacteria until it matches the 0.5 McFarland standard (equivalent to ~1.5 x 10^8 CFU/mL) using a densitometer.[9]
-
Final Dilution: This standardized suspension must be further diluted. Within 15 minutes of standardization, dilute the suspension 1:150 in CAMHB to achieve the target concentration of approximately 1 x 10^6 CFU/mL. Since the inoculum will be further diluted 1:1 in the assay plate, the final concentration in each well will be the desired 5 x 10^5 CFU/mL.
4.3. Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[5]
-
Plate Setup: Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Compound Addition: Add 100 µL of the prepared working solution of 5-Butylpyrimidin-2-amine (e.g., 256 µg/mL) to well 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. This creates a concentration gradient (e.g., 128, 64, 32... 0.25 µg/mL).
-
Controls:
-
Well 11 (Growth Control): Add 50 µL of CAMHB. This well will receive only the bacterial inoculum and should show robust growth.
-
Well 12 (Sterility Control): Add 100 µL of uninoculated CAMHB. This well should remain clear.
-
-
Inoculation: Add 50 µL of the final diluted bacterial inoculum (~1 x 10^6 CFU/mL) to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is now 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: After incubation, determine the MIC by visually inspecting the plate for turbidity. The MIC is the lowest concentration of 5-Butylpyrimidin-2-amine at which there is no visible growth (i.e., the first clear well).[9][17]
4.4. Protocol 2: Minimum Bactericidal Concentration (MBC) Assay
The MBC test is a follow-up to the MIC assay to determine if the compound is bactericidal.[10]
-
Subculturing: From each well that showed no visible growth in the MIC assay (the MIC well and at least two more concentrated wells), take a 10 µL aliquot.
-
Plating: Spot the 10 µL aliquot onto a sterile MHA plate. Be sure to label each spot corresponding to its concentration in the MIC plate. Also, plate an aliquot from the growth control well to confirm the viability of the inoculum.
-
Incubation: Incubate the MHA plate at 37°C for 18-24 hours.
-
Reading the MBC: After incubation, count the number of colonies at each spot. The MBC is defined as the lowest concentration that kills 99.9% of the initial bacterial inoculum.[11][12] For a starting inoculum of 5 x 10^5 CFU/mL, a 10 µL spot represents 5,000 CFUs. A 99.9% reduction means that no more than 5 colonies should be present on the spot.
Data Analysis and Interpretation
The results from the MIC and MBC assays provide critical insights into the compound's activity.
Data Presentation: Summarize the quantitative results in a clear table.
| Organism (ATCC Strain) | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus (25923) | 16 | 32 | 2 | Bactericidal |
| E. coli (25922) | 64 | >256 | >4 | Bacteriostatic |
| P. aeruginosa (27853) | 128 | >256 | >2 | Bacteriostatic |
| Ciprofloxacin (Control) | 0.25 | 0.5 | 2 | Bactericidal |
| (Note: Data presented is hypothetical and for illustrative purposes only.) |
Interpretation: The ratio of MBC to MIC is used to classify the antimicrobial effect:
-
Bactericidal: An agent is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.[12] This indicates that the concentration required to kill the bacteria is close to the concentration that inhibits its growth.
-
Bacteriostatic: An agent is considered bacteriostatic if the MBC/MIC ratio is > 4. This suggests the agent primarily inhibits bacterial replication rather than causing cell death.
Conclusion
This application note provides a standardized and robust framework for the preliminary evaluation of the antimicrobial properties of 5-Butylpyrimidin-2-amine. By following the detailed protocols for MIC and MBC determination, researchers can generate reliable and reproducible data. The results will establish whether the compound exhibits bacteriostatic or bactericidal activity and at what concentrations, forming the foundation for further investigation, including mechanism-of-action studies, toxicity profiling, and structure-activity relationship (SAR) analysis.
References
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- Disk Diffusion Method for Antibiotic Susceptibility Test.
- Determination of antimicrobial resistance by disk diffusion.
- Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document).
- Recent Development of Pyrimidine‐Containing Antimicrobial Agents.
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.Protocols.
- Antimicrobial Susceptibility Testing.
- How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
- RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW.
- Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent.
- Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria.
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- Minimum bactericidal concentration.
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- Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline.
- Studies on synthesis and antimicrobial activity of 2-amino-1-cyanobenzopyrano[4,3-d]pyrimidine derivatives.
- Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria.
- Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement.
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Application Notes and Protocols for In Vitro Enzyme Inhibition Assays of 5-Butylpyrimidin-2-amine
Introduction: The Therapeutic Potential of 2-Aminopyrimidines and the Role of In Vitro Enzyme Inhibition Assays
The 2-aminopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of this versatile heterocycle have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2] A significant portion of these biological effects can be attributed to the inhibition of specific enzymes. Indeed, various 2-aminopyrimidine-containing molecules have been identified as potent inhibitors of crucial enzyme classes such as protein kinases, cholinesterases, and digestive enzymes.[3][4][5][6]
5-Butylpyrimidin-2-amine, the subject of this guide, is a member of this promising class of compounds. Characterizing its enzyme inhibition profile is a critical step in elucidating its mechanism of action and potential therapeutic applications. In vitro enzyme inhibition assays are indispensable tools in this endeavor, providing a controlled environment to quantify the interaction between a compound and a target enzyme.[7] These assays are fundamental to drug discovery, enabling the determination of inhibitor potency, typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[8]
This document provides detailed, field-proven protocols for two common types of in vitro enzyme inhibition assays—a fluorescence-based kinase assay and an absorbance-based cholinesterase assay. These have been selected based on the known activities of structurally related 2-aminopyrimidine derivatives.[3][4][5] The principles and methodologies described herein offer a robust framework for researchers, scientists, and drug development professionals to investigate the inhibitory potential of 5-Butylpyrimidin-2-amine against these and other relevant enzyme targets.
Part 1: A Fluorescence-Based Assay for Kinase Inhibition
Protein kinases are a large family of enzymes that play pivotal roles in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a substrate protein.[7] Their dysregulation is implicated in numerous diseases, particularly cancer, making them a major class of drug targets.[7] Several 2-aminopyrimidine derivatives have been successfully developed as kinase inhibitors.[4][5]
This protocol describes a continuous, fluorescence-based assay, a sensitive and widely used method for measuring kinase activity and its inhibition.[9] The assay relies on a fluorogenic peptide substrate that, upon phosphorylation by the kinase, exhibits a change in fluorescence intensity.
Principle of the Assay
The assay utilizes a synthetic peptide substrate containing a phosphorylation site for the target kinase and a covalently attached fluorophore. The local environment of the fluorophore is altered upon phosphorylation of the peptide, leading to a detectable and quantifiable change in its fluorescence emission. The rate of this change is directly proportional to the kinase activity. The presence of an inhibitor, such as 5-Butylpyrimidin-2-amine, will decrease the rate of phosphorylation, resulting in a reduced rate of fluorescence change.
Experimental Workflow for Kinase Inhibition Assay
Caption: Workflow for the fluorescence-based kinase inhibition assay.
Detailed Protocol
1. Reagent Preparation:
-
Assay Buffer: Prepare a buffer appropriate for the specific kinase. A typical kinase buffer may contain 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. The choice of buffer components is critical for optimal enzyme activity and stability.[4]
-
Enzyme Solution: Dilute the stock solution of the target kinase in cold assay buffer to the desired working concentration. The final enzyme concentration should be determined empirically to yield a robust signal within the linear range of the assay.
-
Substrate/ATP Mix: Prepare a solution containing the fluorescent peptide substrate and ATP in the assay buffer. The concentrations of both substrate and ATP should ideally be at or below their Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.
-
5-Butylpyrimidin-2-amine Stock Solution: Prepare a 10 mM stock solution of 5-Butylpyrimidin-2-amine in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Perform serial dilutions of the 10 mM stock solution in DMSO to generate a range of concentrations for IC50 determination (e.g., 11-point, 3-fold serial dilution).
2. Assay Procedure (384-well plate format):
-
Dispense 1 µL of the serially diluted 5-Butylpyrimidin-2-amine or DMSO (for positive and negative controls) into the wells of a 384-well plate.
-
Add 10 µL of the diluted enzyme solution to each well, except for the "no enzyme" control wells, to which 10 µL of assay buffer should be added.
-
Mix the plate gently and pre-incubate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the reaction is initiated.
-
Initiate the enzymatic reaction by adding 10 µL of the Substrate/ATP mix to all wells.
-
Immediately place the plate in a fluorescence plate reader and begin kinetic measurements. Record fluorescence intensity at appropriate excitation and emission wavelengths every 60 seconds for 60 minutes.
3. Controls for a Self-Validating System:
-
Positive Control (0% Inhibition): Contains all reaction components, with DMSO instead of the inhibitor. This represents the uninhibited enzyme activity.
-
Negative Control (100% Inhibition): Contains all reaction components and a known potent inhibitor of the target kinase. This defines the baseline for maximal inhibition.
-
No Enzyme Control: Contains all components except the kinase. This is used to measure and subtract background fluorescence.
Part 2: An Absorbance-Based Assay for Cholinesterase Inhibition
Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are responsible for the hydrolysis of the neurotransmitter acetylcholine.[8][10] Inhibition of these enzymes is a key therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis.[3][10] Given that some 2-aminopyrimidine derivatives have shown activity against cholinesterases, this assay is highly relevant.[3]
This protocol is based on the classic Ellman's method, a simple and robust colorimetric assay.
Principle of the Assay
The assay measures the activity of cholinesterase by monitoring the formation of thiocholine. The enzyme hydrolyzes a substrate, acetylthiocholine (or butyrylthiocholine), to produce thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring its absorbance at 412 nm. An inhibitor will reduce the rate of this color change.
Experimental Workflow for Cholinesterase Inhibition Assay
Caption: Workflow for the absorbance-based cholinesterase inhibition assay.
Detailed Protocol
1. Reagent Preparation:
-
Assay Buffer: 0.1 M Phosphate Buffer (pH 8.0). Consistent pH is crucial for reproducible results as enzyme activity is highly pH-dependent.[11]
-
DTNB Solution: Prepare a 10 mM stock solution of DTNB in the assay buffer.
-
Substrate Solution: Prepare a 10 mM stock solution of acetylthiocholine iodide (for AChE) or S-butyrylthiocholine iodide (for BChE) in the assay buffer.
-
Enzyme Solution: Dilute the stock solution of AChE or BChE in the assay buffer to the desired working concentration.
-
5-Butylpyrimidin-2-amine Stock and Dilutions: Prepare as described in the kinase assay protocol.
2. Assay Procedure (96-well plate format):
-
To each well of a 96-well plate, add:
-
140 µL of Assay Buffer
-
20 µL of the serially diluted 5-Butylpyrimidin-2-amine or DMSO (for controls)
-
10 µL of DTNB solution
-
-
Add 10 µL of the diluted enzyme solution to each well, except for the blank controls.
-
Mix and pre-incubate the plate for 10 minutes at 37°C. Maintaining a constant temperature is critical for consistent enzyme kinetics.[12]
-
Initiate the reaction by adding 10 µL of the substrate solution to all wells.
-
Immediately place the plate in an absorbance microplate reader and measure the change in absorbance at 412 nm every 30 seconds for 10-15 minutes.
3. Controls for a Self-Validating System:
-
Positive Control (0% Inhibition): Contains all reaction components, with DMSO instead of the inhibitor.
-
Negative Control (100% Inhibition): Contains all reaction components and a known potent cholinesterase inhibitor (e.g., galantamine).
-
Blank: Contains all components except the enzyme, to correct for any non-enzymatic hydrolysis of the substrate.
Part 3: Data Analysis and Interpretation
1. Calculation of Percent Inhibition:
The rate of the enzymatic reaction is determined from the linear portion of the kinetic read (fluorescence or absorbance vs. time).
The percent inhibition for each concentration of 5-Butylpyrimidin-2-amine is calculated using the following formula:
% Inhibition = 100 * [1 - (Rate of sample - Rate of no enzyme control) / (Rate of positive control - Rate of no enzyme control)]
2. IC50 Determination:
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[8] A sigmoidal dose-response curve is then fitted to the data using non-linear regression analysis (typically a four-parameter logistic model).
3. Data Presentation:
The results should be summarized in a clear and concise table.
| Enzyme Target | 5-Butylpyrimidin-2-amine IC50 (µM) | Hill Slope | R² |
| Kinase X | [Calculated Value] | [Calculated Value] | [Calculated Value] |
| Acetylcholinesterase | [Calculated Value] | [Calculated Value] | [Calculated Value] |
| Butyrylcholinesterase | [Calculated Value] | [Calculated Value] | [Calculated Value] |
Conclusion
The protocols detailed in this application note provide a robust and scientifically sound framework for the initial characterization of 5-Butylpyrimidin-2-amine as a potential enzyme inhibitor. By systematically applying these methods, researchers can generate high-quality, reproducible data on the compound's potency and selectivity against key enzyme targets. This information is crucial for guiding further preclinical development and understanding the compound's therapeutic potential. It is imperative to remember that these are foundational assays, and further studies, such as mechanism of inhibition and in vivo efficacy, are necessary for a comprehensive evaluation.
References
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Available at: [Link]
-
IC50 - Wikipedia. Wikipedia. Available at: [Link]
-
Cholinesterase inhibitor - Wikipedia. Wikipedia. Available at: [Link]
-
Screening, Purification and Characterization of Protease Inhibitor from Capsicum frutescens. PMC. Available at: [Link]
-
Fluorescent Peptide Assays For Protein Kinases. PMC. Available at: [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC. Available at: [Link]
-
Design, synthesis and evaluation of 2-(2-oxoethyl)pyrimidine-5-carboxamide derivatives as acetylcholinesterase inhibitors. PubMed. Available at: [Link]
-
Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC. Available at: [Link]
-
Structure-activity studies of 5-substituted pyridopyrimidines as adenosine kinase inhibitors. PubMed. Available at: [Link]
-
Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI. Available at: [Link]
-
Enzyme Inhibition: Mechanisms, Types, and Applications in Drug Development. OMICS International. Available at: [Link]
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Fluorescence detection techniques for protein kinase assay. ResearchGate. Available at: [Link]
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IC50 Determination. edX. Available at: [Link]
-
Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. Available at: [Link]
-
An overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. World Journal of Pharmaceutical Research. Available at: [Link]
-
Journal of Cellular and Molecular Pharmacology - Enzyme Inhibition: Mechanisms, Types, and Applications in Drug Development. OMICS International. Available at: [Link]
-
Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. Available at: [Link]
-
Protease & Protease Inhibitor Systems. G-Biosciences. Available at: [Link]
-
Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. PMC. Available at: [Link]
-
Enzyme Inhibition. In-vitro In-vivo In-silico Journal. Available at: [Link]
-
Pyrimidine as an Antidiabetic Derivative Targeting a-Amylase and a-Glucosidase Inhibitors: A Mini-Review. B Bentham Science. Available at: [Link]
-
Advancing Enzyme Analysis. BioPharm International. Available at: [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]
-
Enzyme Inhibition. Biology LibreTexts. Available at: [Link]
-
measuring enzyme inhibition by drugs. YouTube. Available at: [Link]
-
Assay for Protealysin-like Protease Inhibitor Activity. Bio-protocol. Available at: [Link]
-
Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. MDPI. Available at: [Link]
-
Essential Considerations for Successful Assay Development. Dispendix. Available at: [Link]
-
Different types of enzyme inhibitors exert their effects in unique ways, each altering the enzyme's kinetics in distinct patterns. Khan Academy. Available at: [Link]
Sources
- 1. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Design, synthesis and evaluation of 2-(2-oxoethyl)pyrimidine-5-carboxamide derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. omicsonline.org [omicsonline.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Cholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 11. Protease Inhibitor Cocktail Set II [sigmaaldrich.com]
- 12. Synthesis and positive inotropic activity of several 5-aminopyrido[2,3-d]pyrimidines. Part 5: Compounds with positive inotropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for 5-Butylpyrimidin-2-amine synthesis
Technical Support Center: Synthesis of 5-Butylpyrimidin-2-amine
A Guide for Research, Development, and Manufacturing Professionals
Welcome to the technical support center for the synthesis of 5-Butylpyrimidin-2-amine. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we combine established chemical principles with practical, field-tested experience to help you navigate the complexities of this synthesis.
Core Synthesis Overview
The most common and robust method for synthesizing 5-substituted-2-aminopyrimidines is the Pinner synthesis. This reaction involves the condensation of a β-dicarbonyl compound (or a synthetic equivalent) with guanidine, typically in the presence of a base. For 5-Butylpyrimidin-2-amine, the key precursors are a butyl-substituted 1,3-dicarbonyl synthon and guanidine.
The general workflow for this synthesis can be visualized as follows:
Caption: General workflow for 5-Butylpyrimidin-2-amine synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis. Each answer provides a causal explanation and actionable steps for resolution.
Q1: Why is my yield of 5-Butylpyrimidin-2-amine consistently low?
A1: Low or inconsistent yields in Pinner-type pyrimidine syntheses are common and can be traced to several factors, from reactant quality to suboptimal reaction conditions.[1][2]
-
Cause 1: Inefficient Cyclization/Condensation. The core reaction requires a sufficiently strong base to deprotonate guanidine and facilitate the condensation cascade. If the base is too weak or used in stoichiometric insufficiency, the reaction may stall.
-
Solution: Sodium ethoxide (NaOEt) in ethanol is a standard and effective base for this reaction. Ensure the NaOEt is fresh and anhydrous. Typically, at least two equivalents of base are required: one to neutralize the guanidine salt (e.g., guanidine hydrochloride) and one to promote the condensation.
-
-
Cause 2: Hydrolysis of Intermediates or Reactants. Guanidine salts can be hygroscopic, and the presence of water can lead to the hydrolysis of key intermediates, preventing efficient cyclization.[1]
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents. If using guanidine hydrochloride or nitrate, it should be dried under vacuum before use.
-
-
Cause 3: Suboptimal Temperature and Reaction Time. The condensation may be slow at lower temperatures, while excessively high temperatures can lead to side reactions and decomposition of reactants or products.[1]
-
Solution: Refluxing ethanol (approx. 78°C) is a common starting point. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every few hours. If the reaction stalls, a moderate increase in temperature or extended reaction time may be necessary.[1]
-
Q2: I'm observing significant impurity peaks in my crude product analysis. What are the likely side products and how can I minimize them?
A2: Side reactions are a primary challenge in pyrimidine synthesis. The most common impurities arise from self-condensation of the starting materials or incomplete reactions.[1][2]
-
Side Reaction 1: Self-Condensation of the 1,3-Dicarbonyl Compound. In the presence of a base, the butyl-substituted dicarbonyl starting material can self-condense, leading to polymeric or oligomeric byproducts that can be difficult to remove.[2]
-
Prevention: Control the rate of addition of the base to the reaction mixture. Adding the base slowly to a solution of the dicarbonyl compound and guanidine can help ensure the desired intermolecular reaction outcompetes the self-condensation pathway.
-
-
Side Reaction 2: Incomplete Cyclization. The reaction can stall after the initial condensation of guanidine with one of the carbonyl groups, leading to open-chain intermediates.
-
Prevention: Ensure adequate reaction time and temperature, as discussed in Q1. Verifying the potency of the base is also critical here.
-
-
Side Reaction 3: Formation of Hantzsch-type Dihydropyridine Byproducts. Although more common in Biginelli reactions (which use urea), similar side-pathways can occur, especially if ammonia is present from the decomposition of guanidine at very high temperatures.[2]
-
Prevention: Maintain a controlled reaction temperature. Avoid excessive heating, which can favor this byproduct formation.[2]
-
Q3: My product is difficult to purify. What are the best practices for isolating pure 5-Butylpyrimidin-2-amine?
A3: The basic nature of the 2-amino group can sometimes complicate purification. A combination of techniques is often most effective.
-
Step 1: Initial Workup. After the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then taken up in water and the pH is adjusted. Since 5-Butylpyrimidin-2-amine is a basic compound, it can be extracted into an organic solvent (like ethyl acetate or dichloromethane) from a basic aqueous solution (pH > 9). This initial extraction helps remove inorganic salts.
-
Step 2: Recrystallization. For many aminopyrimidines, recrystallization is an effective purification method.
-
Solvent Selection: A common solvent system is ethanol/water. Dissolve the crude product in a minimal amount of hot ethanol and then slowly add water until turbidity persists. Allow the solution to cool slowly to form crystals. Other potential solvent systems include isopropanol, acetonitrile, or toluene.
-
-
Step 3: Column Chromatography. If recrystallization fails to yield a pure product, silica gel column chromatography is the next step.
-
Eluent System: A gradient of ethyl acetate in hexanes is a good starting point. For example, begin with 10% ethyl acetate/hexanes and gradually increase the polarity. The 2-amino group can cause some tailing on silica gel; adding a small amount of triethylamine (0.1-1%) to the eluent system can help mitigate this by neutralizing acidic sites on the silica.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable starting material for introducing the "5-butyl" group?
A1: The ideal starting material is a 1,3-dicarbonyl compound or a synthetic equivalent that has a butyl group at the C2 position. Common choices include:
-
2-Butylmalondialdehyde or its protected forms (e.g., acetals).
-
α-Butyl-β-alkoxyacroleins. These are highly effective precursors for this type of condensation reaction.
Q2: How critical is the choice of base and solvent?
A2: The choice of base and solvent is crucial.[1] The base must be strong enough to deprotonate guanidine and catalyze the condensation. The solvent must be able to dissolve the reactants and be stable at the required reaction temperature.
| Parameter | Recommendation | Rationale |
| Base | Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe) | Strong, non-nucleophilic bases that are highly effective for this condensation.[1] |
| Solvent | Anhydrous Ethanol or Methanol | Corresponds to the alkoxide base used (to prevent transesterification side reactions if esters are present). Good solubility for guanidine salts. |
| Alternative Bases | Potassium Carbonate (K₂CO₃) | A weaker base that may require higher temperatures or longer reaction times but can be useful in specific cases to minimize certain side reactions.[1] |
Q3: What analytical techniques are best for monitoring the reaction and characterizing the final product?
A3: A multi-pronged approach is recommended for robust analysis.
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): An indispensable, quick method to qualitatively track the consumption of starting materials and the formation of the product. A typical mobile phase would be 30-50% Ethyl Acetate in Hexanes.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information, confirming the mass of the desired product and helping to identify any major byproducts formed during the reaction.
-
-
Final Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for unambiguous structure elucidation. The ¹H NMR should show characteristic signals for the butyl group, the aromatic protons on the pyrimidine ring, and the amino protons.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.
-
Reference Experimental Protocol
This protocol is a representative example and may require optimization for your specific starting materials and scale.
-
Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add guanidine hydrochloride (1.1 equivalents) and anhydrous ethanol (100 mL).
-
Base Addition: To this suspension, add sodium ethoxide (2.2 equivalents) in portions at room temperature. Stir the mixture for 30 minutes.
-
Reactant Addition: Add the 2-butyl-1,3-dicarbonyl compound (1.0 equivalent) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-12 hours. Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure. Add deionized water (100 mL) to the residue.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or by silica gel chromatography.
References
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Retrieved from [Link]
-
ACS Publications. (2016). A One-Pot Synthesis of 2-Aminopyrimidines from Ketones, Arylacetylenes, and Guanidine. The Journal of Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN102952083A - Preparation method of 2-amino pyrimidine.
Sources
Technical Support Center: Troubleshooting Side Products in 5-Butylpyrimidin-2-amine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-Butylpyrimidin-2-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important chemical scaffold. The 2-aminopyrimidine core is a privileged structure in drug discovery, and achieving high purity is critical for downstream applications.[1] This document provides in-depth troubleshooting advice in a direct question-and-answer format to address common challenges related to side product formation during synthesis.
Core Synthesis Context: The Principal Pathway
The most common and direct route to 5-substituted-2-aminopyrimidines involves the condensation of a β-dicarbonyl compound (or its equivalent) with guanidine.[2][3] For the synthesis of 5-Butylpyrimidin-2-amine, the key precursors are a butyl-substituted three-carbon electrophile and guanidine, which provides the N-C-N nucleophilic backbone.
The reaction proceeds via a condensation-cyclization-dehydration sequence. While robust, this pathway is susceptible to competing reactions and incomplete conversions, leading to a variety of impurities that can complicate purification and reduce yields.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental observations and provides a logical framework for identifying and mitigating the formation of side products.
Q1: My yield is low and the crude NMR is complex, showing multiple unreacted starting materials. What are the likely causes?
A1: Low conversion is a frequent issue in pyrimidine synthesis and can often be traced back to suboptimal reaction conditions or reagent quality.[4][5]
Causality & Explanation:
The condensation reaction to form the pyrimidine ring involves several equilibrium steps. If the final, irreversible dehydration step is inefficient, the reaction can stall, leaving significant amounts of starting material.
-
Suboptimal Reaction Conditions: The choice of catalyst (acid or base), solvent, and temperature is critical. The reaction often requires a catalyst to drive the cyclization and dehydration steps. Without it, yields can be poor.[5] Temperature control is also key; insufficient heat may not overcome the activation energy, while excessive heat can cause degradation.[6]
-
Purity of Starting Materials: Guanidine is often used as a salt (e.g., guanidine hydrochloride or carbonate). The free base must be generated in situ or beforehand, and the stoichiometry must be precise. Impurities in the β-dicarbonyl precursor can also inhibit the reaction.[4]
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Inefficient Water Removal: The final step of the synthesis is the elimination of water to form the aromatic pyrimidine ring. If water is not effectively removed from the reaction medium (e.g., by a Dean-Stark trap or by using a high-boiling solvent), the equilibrium can favor the hydrated intermediate, leading to low conversion.
Troubleshooting Workflow:
Below is a workflow to diagnose and address low conversion issues.
Caption: Troubleshooting workflow for low conversion.
Q2: I'm observing an unexpected peak in my LC-MS that corresponds to a dimer or oligomer of my starting materials. What is this side product?
A2: This is likely due to the self-condensation of the β-dicarbonyl starting material, a common side reaction, especially under acidic or basic conditions.[5]
Causality & Explanation:
β-dicarbonyl compounds, particularly those with aldehyde functionalities, can act as both nucleophiles (via their enolate form) and electrophiles. This allows them to react with themselves in aldol-type condensation reactions, leading to dimers and higher-order oligomers. These side products are often complex mixtures that are difficult to separate from the desired product.
Proposed Side Reaction Mechanism:
Caption: Competing pathways: Desired synthesis vs. self-condensation.
Mitigation Strategies:
-
Control Reagent Addition: Add the β-dicarbonyl starting material slowly to the reaction mixture containing guanidine. This keeps the concentration of the dicarbonyl low at any given time, favoring the reaction with guanidine over self-condensation.[6]
-
Optimize Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Higher temperatures can accelerate unwanted side reactions.[7]
-
Choice of Base/Catalyst: A milder base or catalyst might be sufficient to promote the desired cyclization without strongly promoting self-condensation.
Q3: My TLC plate shows a highly fluorescent spot that is not my product. What could this be?
A3: A common fluorescent byproduct in related pyrimidine syntheses (like the Biginelli reaction) is a Hantzsch-type 1,4-dihydropyridine (DHP) derivative.[7] This occurs when the reaction pathway deviates, particularly at higher temperatures.
Causality & Explanation:
The Hantzsch pathway becomes competitive if ammonia is present. Guanidine can decompose at elevated temperatures to produce ammonia. This ammonia can then react with two equivalents of the β-dicarbonyl compound and one equivalent of an aldehyde (which can be one of the carbonyls of the dicarbonyl precursor) to form the DHP ring system, which is often fluorescent.
Mitigation Strategies:
-
Strict Temperature Control: Avoid excessive heating to minimize the decomposition of guanidine. A lower reaction temperature can significantly reduce the formation of the DHP byproduct.[7]
-
Order of Addition: In some cases, adding the guanidine source last to a pre-heated mixture of the other components can help minimize its time at high temperatures before reacting.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for a successful, high-purity synthesis?
A1: The three most critical parameters are:
-
Stoichiometry: Precise molar ratios of the reactants are essential. An excess of one reagent can lead to specific side products.[4]
-
Temperature: Temperature affects both the reaction rate and the selectivity between the desired product and byproducts like Hantzsch DHPs or degradation products.[6]
-
Purity of Reagents: Using high-purity starting materials is non-negotiable. Impurities can introduce competing reactions and complicate purification significantly.[5]
Q2: What is the best analytical method to identify and quantify these side products?
A2: A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.
-
LC-MS is invaluable for separating the components of the crude reaction mixture and providing accurate mass information for each peak, which is the first step in identifying potential structures.[8][9]
-
NMR (¹H and ¹³C) provides the detailed structural information needed to confirm the identity of the main product and elucidate the exact structure of isolated impurities.
Q3: What purification strategies are most effective for removing these side products?
A3:
-
Column Chromatography: This is the most powerful and common method for separating the desired product from structurally similar side products and unreacted starting materials.[6]
-
Recrystallization: If the crude product is of reasonable purity (>90%), recrystallization from a suitable solvent system can be a highly effective and scalable method for removing minor impurities.
-
Acid-Base Extraction: Since 5-Butylpyrimidin-2-amine is basic, an aqueous acid wash can be used during workup to extract the product into the aqueous phase, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting.
Protocols & Data
Protocol: General LC-MS Method for Impurity Profiling
This protocol provides a starting point for analyzing the crude reaction mixture of a 5-Butylpyrimidin-2-amine synthesis.
-
Sample Preparation: Dissolve ~1 mg of the crude material in 1 mL of a 50:50 mixture of acetonitrile and water.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Scan Range: m/z 50 - 800.
-
Analysis: Look for the expected mass of the product (C₉H₁₅N₃, [M+H]⁺ ≈ 166.13) and other major peaks. Use the accurate mass to predict elemental formulas for unknown impurities.[10]
-
Table 1: Potential Side Products and Their Characteristics
| Side Product Name | Plausible Molecular Formula | Expected [M+H]⁺ (m/z) | Key Analytical Signature |
| Unreacted Guanidine | CH₅N₃ | 76.06 | Highly polar, elutes early in reverse-phase LC. |
| Aldol Self-Condensation Dimer | C₁₆H₂₆O₃ | 283.20 (as [M+H-H₂O]⁺) | Complex NMR spectrum, mass corresponding to two dicarbonyl units minus water. |
| Incomplete Cyclization Intermediate | C₁₀H₁₉N₃O | 198.16 | Mass corresponds to the addition of guanidine to the dicarbonyl without water loss. |
| Hantzsch-type DHP | C₁₉H₃₁NO₄ | 350.23 | Often fluorescent. Mass corresponds to 2x dicarbonyl + 1x ammonia - water. |
References
- Benchchem. (n.d.). Troubleshooting common issues in pyrimidine synthesis.
- BOC Sciences. (n.d.). De Novo Pyrimidine Synthesis.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
- Benchchem. (n.d.). 5-Isobutylpyrimidin-2-amine: A Technical Guide for Researchers.
- Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
- National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.
- Wikipedia. (n.d.). Pyrimidine.
- vcell.science. (1997). Purine and Pyrimidine Metabolism.
- Benchchem. (n.d.). Improving yield and enantioselectivity in aminopiperidine synthesis.
- MDPI. (n.d.). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals.
- Chemistry LibreTexts. (2025). Synthesis of Amines.
- Benchchem. (n.d.). Dealing with low yield during the chemical synthesis of Purpurin.
- PubMed Central. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.
- MDPI. (n.d.). Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine.
- ResearchGate. (2025). Recent Trends in Analytical Techniques for Impurity Profiling.
Sources
- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-Butylpyrimidin-2-amine
Welcome to the technical support center for the synthesis of 5-Butylpyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of your synthesis. Our approach is grounded in mechanistic principles and field-proven experience to empower you to overcome common challenges in your laboratory work.
I. Introduction to the Synthesis of 5-Butylpyrimidin-2-amine
The primary and most robust method for synthesizing 5-Butylpyrimidin-2-amine is through the cyclocondensation of a β-ketoester or a related 1,3-dicarbonyl compound with guanidine. This reaction, a variant of the classical pyrimidine synthesis, is a reliable method for constructing the 2-aminopyrimidine core. The general reaction scheme is depicted below:
Figure 1: General Reaction Scheme for the Synthesis of 5-Butylpyrimidin-2-amine
Caption: Cyclocondensation of guanidine with a β-ketoester.
This guide will address common issues encountered during this synthesis and provide strategies for optimization.
II. Troubleshooting Guide: Addressing Common Synthesis Challenges
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A low yield in the synthesis of 5-Butylpyrimidin-2-amine can stem from several factors, from suboptimal reaction conditions to impure starting materials.[1] Let's break down the potential causes and their solutions:
-
Suboptimal Reaction Conditions:
-
Base Selection and Stoichiometry: The choice and amount of base are critical. A strong base like sodium ethoxide (NaOEt) is commonly used to deprotonate the guanidine and the β-ketoester, facilitating the cyclization. Insufficient base will result in incomplete reaction. It is recommended to use at least two equivalents of the base.
-
Temperature and Reaction Time: The reaction typically requires heating to proceed at a reasonable rate. However, excessively high temperatures can lead to side reactions and decomposition of starting materials.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and to avoid prolonged heating.[1]
-
Solvent Choice: Anhydrous ethanol is a common solvent for this reaction as it readily dissolves the reactants and the sodium ethoxide base. The presence of water can lead to hydrolysis of the ester and other intermediates, reducing the yield.[1]
-
-
Purity of Starting Materials:
-
Guanidine Salt: Guanidine is often used as its hydrochloride or carbonate salt. Guanidine hydrochloride is hygroscopic and should be stored in a desiccator.[1] Using freshly prepared or properly stored guanidine salt is recommended.
-
β-Ketoester: The purity of the 2-butyl-3-oxo-propanoate is also important. Impurities can interfere with the reaction. It is advisable to use a freshly distilled or high-purity grade of the β-ketoester.
-
-
Inefficient Work-up and Purification:
-
The product, 5-Butylpyrimidin-2-amine, is a basic compound and can be somewhat water-soluble, especially in acidic conditions. During the work-up, it is important to neutralize the reaction mixture carefully and extract the product with a suitable organic solvent. Losses can occur during aqueous washes if the pH is not controlled.
-
Question 2: I am observing a significant amount of a side product. What could it be and how can I minimize its formation?
The most common side reaction in this type of pyrimidine synthesis is the formation of a Hantzsch-type dihydropyridine byproduct. This occurs when two molecules of the β-ketoester react with one molecule of guanidine.
-
Minimizing Side Product Formation:
-
Stoichiometry of Reactants: Using a slight excess of guanidine (e.g., 1.1 to 1.2 equivalents) can help to favor the desired 1:1 reaction with the β-ketoester.
-
Order of Addition: Adding the β-ketoester slowly to the mixture of guanidine and base can sometimes help to minimize the self-condensation of the ketoester.
-
Temperature Control: As mentioned earlier, lower reaction temperatures can sometimes suppress the formation of side products.[1]
-
Question 3: The purification of my crude product by column chromatography is difficult. What are my options?
The basic nature of the 2-aminopyrimidine core can cause issues with traditional silica gel chromatography, leading to tailing and poor separation. Here are some strategies to overcome this:
-
Modified Silica Gel Chromatography:
-
Amine-treated silica gel: Pre-treating the silica gel with a small amount of triethylamine (e.g., 1% in the eluent) can help to deactivate the acidic sites on the silica and reduce tailing.
-
Using a more polar eluent system: A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol) can improve separation.
-
-
Alternative Purification Methods:
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be a highly effective method for purification.
-
Acid-Base Extraction: An acid-base workup can be used to separate the basic product from non-basic impurities. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to extract the amine into the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) and the pure product is extracted back into an organic solvent. Care must be taken as the product may have some solubility in the aqueous phase.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best base to use for this reaction?
Sodium ethoxide is a commonly used and effective base for this synthesis.[2] It is typically prepared in situ by dissolving sodium metal in anhydrous ethanol or can be purchased as a solution. Potassium carbonate can also be used, sometimes in combination with a solvent like DMF.[3]
Q2: Can I use guanidine carbonate instead of guanidine hydrochloride?
Yes, guanidine carbonate can be used.[4] It is less acidic than the hydrochloride salt and may not require as much base to neutralize. However, guanidine hydrochloride is more commonly used.[5][6]
Q3: How do I monitor the reaction progress effectively?
Thin Layer Chromatography (TLC) is the best way to monitor the reaction.[1] A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1). The starting β-ketoester will be less polar than the 2-aminopyrimidine product. The reaction is complete when the spot corresponding to the starting material has disappeared.
Q4: What are the expected spectral characteristics of 5-Butylpyrimidin-2-amine?
-
1H NMR: You would expect to see signals for the butyl group (a triplet for the methyl group, and multiplets for the methylene groups), a signal for the C4-H and C6-H protons of the pyrimidine ring (these may appear as a singlet or two distinct signals depending on the solvent and concentration), and a broad singlet for the -NH2 protons. The hydrogens on the carbon adjacent to the pyrimidine ring will be deshielded.[7]
-
13C NMR: You will observe signals for the four carbons of the butyl group and three distinct signals for the pyrimidine ring carbons. The carbon attached to the amino group (C2) will be the most downfield.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 5-Butylpyrimidin-2-amine (C8H13N3, MW: 151.21 g/mol ).
IV. Optimized Experimental Protocol
This protocol provides a general procedure for the synthesis of 5-Butylpyrimidin-2-amine. Optimization may be required based on your specific laboratory conditions and the purity of your reagents.
Materials:
-
Guanidine hydrochloride (1.1 eq)
-
Sodium ethoxide (2.2 eq)
-
Ethyl 2-butyl-3-oxopropanoate (1.0 eq)
-
Anhydrous Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous ethanol.
-
Base and Guanidine Addition: Carefully add sodium ethoxide to the ethanol and stir until dissolved. Then, add guanidine hydrochloride to the solution and stir for 15-20 minutes at room temperature.
-
Substrate Addition: Slowly add ethyl 2-butyl-3-oxopropanoate to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient, potentially with 1% triethylamine in the eluent) or by recrystallization.
Workflow Diagram:
Caption: Step-by-step synthesis workflow.
V. Data Presentation
Table 1: Troubleshooting Common Issues in 5-Butylpyrimidin-2-amine Synthesis
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Increase reaction time, ensure sufficient base (2.2 eq), check temperature.[1] |
| Impure starting materials | Use high-purity or freshly distilled reagents.[1] | |
| Product loss during work-up | Careful pH control during extraction, minimize aqueous washes. | |
| Side Product Formation | Incorrect stoichiometry | Use a slight excess of guanidine (1.1-1.2 eq). |
| High reaction temperature | Optimize temperature by monitoring with TLC.[1] | |
| Difficult Purification | Product tailing on silica gel | Use amine-treated silica gel or a modified eluent system. |
| Poor separation | Consider recrystallization or acid-base extraction as alternatives. |
VI. References
-
Khan, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. [Link]
-
Semantic Scholar. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]
-
MDPI. (2022). Reconstructive Methodology in the Synthesis of 2-Aminopurine. [Link]
-
ACS Publications. (2023). Base-Promoted [5 + 1 + 3] Cascade Cyclization of o-Nitrochalcones, Elemental Sulfur, and Guanidine to Benzo[4][8]thieno[3,2-d]pyrimidine Frameworks. [Link]
-
Plant Care. (2026). How to Choose the Best Guanidine for Your Needs: A Complete Buying Guide. [Link]
-
Arabian Journal of Chemistry. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives. [Link]
-
PubMed. (2003). Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. [Link]
-
PMC - NIH. (2012). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. [Link]
-
PMC - NIH. (2020). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. [Link]
-
ResearchGate. (n.d.). Optimization of reaction condition for the synthesis of 5. [Link]
-
Brieflands. (2017). Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. [Link]
-
Sci-Hub. (1981). Cyclization of Guanidines with a,b-Unsaturated Ketones: Improved Synthesis of 2-Aminodihydropyrimidine Derivatives Containing Guanidine Moiety. [Link]
-
ArTS - UniTS. (2010). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions in the synthesis of 5a. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]
-
ResearchGate. (n.d.). Mechanisms for the synthesis of pyrimidines starting from urea or guanidine in the presence of cyanoacetaldehyde (CAA) and cyanate. [Link]
-
Wikipedia. (n.d.). Guanidine. [Link]
-
ResearchGate. (2018). Synthesis and biological evaluation of different pyrimidine derivatives. [Link]
-
ResearchGate. (n.d.). Optimization of Reaction Conditions for Direct Amination. [Link]
-
ResearchGate. (n.d.). Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration. [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Guanidine hydrochloride (GuHCl)-catalysed microwave-mediated solvent- and metal-free synthesis of pyrimido[1,2-a]benzimidazole from aryl aldehyde and aryl methyl ketone. [Link]
-
PubChem. (n.d.). 5-butylpyrimidin-2-amine. [Link]
-
PubMed Central. (2025). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. [Link]
-
RSC Publishing. (2015). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. [Link]
-
ResearchGate. (2025). An Optimised Synthesis of 2-[2,3-Bis(tert-butoxycarbonyl)guanidino]ethylamine. [Link]
-
Wiley Online Library. (2020). 5-amino-2-methylpyridinium hydrogen fumarate: An XRD and NMR crystallography analysis. [Link]
-
PubMed. (2010). Synthesis and biological evaluation of 5-substituted O4-alkylpyrimidines as CDK2 inhibitors. [Link]
-
ResearchGate. (n.d.). Strategies for the synthesis of unsymmetrical 2-aminopyrimidine. [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]
-
ResearchGate. (n.d.). The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. [Link]
-
Al-Mustansiriyah University. (2021). Amines: Synthesis and Reactions. [Link]
-
PMC - NIH. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. [Link]
-
Google Patents. (n.d.). CN104447522A - Preparation method of 5-nitro-2-aminopyridine.
-
NIH. (2022). Purification and biofabrication of 5-aminolevulinic acid for photodynamic therapy against pathogens and cancer cells. [Link]
-
Google Patents. (n.d.). CN102952083A - Preparation method of 2-amino pyrimidine.
-
PMC - NIH. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. brieflands.com [brieflands.com]
- 3. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. plantin.alibaba.com [plantin.alibaba.com]
- 5. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arts.units.it [arts.units.it]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: 5-Butylpyrimidin-2-amine Purification
Welcome to the technical support guide for the purification of 5-Butylpyrimidin-2-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in obtaining this compound with high purity. The inherent basicity of the 2-aminopyrimidine scaffold, coupled with potential process-related impurities, often requires tailored purification strategies beyond standard protocols.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. It aims not just to provide solutions, but to explain the underlying chemical principles, enabling you to make informed decisions and adapt these methodologies to your specific experimental context.
Frequently Asked Questions & Troubleshooting Guides
Scenario 1: Low Yield and Significant Tailing During Silica Gel Chromatography
Question: "I'm purifying my crude 5-Butylpyrimidin-2-amine on a standard silica gel column, but I'm experiencing severe product tailing and my recovery is less than 50%. What's causing this and how can I fix it?"
Answer:
This is a classic issue encountered when purifying basic compounds like amines on standard silica gel.[1]
-
The Root Cause (Expertise & Experience): Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface. The basic nitrogen atoms of your 5-Butylpyrimidin-2-amine can engage in strong acid-base interactions with these silanol groups. This leads to irreversible adsorption or very slow elution, resulting in broad, tailing peaks and poor recovery. The product essentially gets "stuck" to the column.
-
Troubleshooting & Solutions: The key is to suppress the unwanted interaction between your basic analyte and the acidic stationary phase.
-
Mobile Phase Modification (Recommended First Step): The most common and effective solution is to add a small amount of a basic modifier to your eluent system. This modifier will compete with your product for the acidic sites on the silica, allowing your compound to elute cleanly.
-
Protocol: Add 0.5% to 2% triethylamine (Et₃N) or a 1-2% solution of ammonia in methanol to your mobile phase. For example, if your eluent is 50% Ethyl Acetate in Hexane, you would prepare it as 49% Ethyl Acetate, 50% Hexane, and 1% Triethylamine.
-
-
Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a less acidic stationary phase.
-
Neutral Alumina: Alumina is generally less acidic than silica and can be a good alternative for purifying basic compounds.
-
Deactivated Silica: You can purchase commercially prepared "deactivated" or "base-deactivated" silica gel, which has been treated to cap the most acidic silanol groups.
-
-
Data Presentation: Recommended Starting Solvent Systems for Modified Silica Gel Chromatography
| Polarity | Hexane / Ethyl Acetate (EtOAc) System | Dichloromethane (DCM) / Methanol (MeOH) System | Modifier |
| Low | 90:10 (Hexane:EtOAc) | 99:1 (DCM:MeOH) | + 1% Triethylamine |
| Medium | 70:30 (Hexane:EtOAc) | 95:5 (DCM:MeOH) | + 1% Triethylamine |
| High | 50:50 (Hexane:EtOAc) | 90:10 (DCM:MeOH) | + 1% Triethylamine |
Scenario 2: Product Fails to Crystallize or Oils Out
Question: "My 5-Butylpyrimidin-2-amine has >90% purity by HPLC after chromatography, but when I try to recrystallize it, it either stays in solution or separates as an oil. How can I get a crystalline solid?"
Answer:
Oiling out or failure to crystallize is typically due to one of three factors: persistent impurities inhibiting crystal lattice formation, selection of a suboptimal solvent system, or improper cooling technique.[2]
-
The Root Cause (Expertise & Experience): Even small amounts of impurities can act as "crystal poisons," disrupting the ordered packing required for a solid lattice. Furthermore, the butyl group adds lipophilicity, while the aminopyrimidine core is polar and capable of hydrogen bonding, giving the molecule complex solubility behavior that can make solvent selection tricky.
-
Troubleshooting & Solutions:
-
Systematic Solvent Screening: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.[2] Conduct a small-scale screen with various solvents.
-
Protocol: Place ~10-20 mg of your product in separate test tubes. Add a potential solvent dropwise while heating until the solid just dissolves. Allow the tube to cool slowly to room temperature, then place it in an ice bath. Observe for crystal formation.
-
-
Employ a Solvent/Anti-Solvent System: This is often the most effective method for compounds with challenging solubility.[3]
-
Principle: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Allow it to cool slowly.
-
Recommended Pairs:
-
Methanol (solvent) / Water (anti-solvent)
-
Ethanol (solvent) / Hexane (anti-solvent)
-
Dichloromethane (solvent) / Diethyl Ether or Pentane (anti-solvent)[3]
-
-
-
Purification via Salt Formation: Amines can often be purified by converting them to a crystalline salt, recrystallizing the salt, and then liberating the free base. Salts are often more crystalline and have different solubility profiles than the free base.
-
Protocol: Dissolve the crude amine in a solvent like diethyl ether or ethyl acetate. Add a solution of HCl in ether (or a similar acid) dropwise to precipitate the hydrochloride salt. Filter the salt, recrystallize it (e.g., from an ethanol/ether mixture), and then dissolve the pure salt in water and neutralize with a base (e.g., NaHCO₃ or NaOH solution) to precipitate the pure free amine.[4][5]
-
-
Visualization: Workflow for Purification via Salt Formation
Caption: Workflow for amine purification via salt recrystallization.
Scenario 3: Identifying Unknown Peaks in HPLC/LC-MS Analysis
Question: "My final product shows a major peak for 5-Butylpyrimidin-2-amine, but there are several minor peaks that I can't identify. How can I determine what these impurities are?"
Answer:
Identifying unknown impurities is crucial for ensuring the quality and safety of your compound. The identity of these impurities is directly linked to the synthetic route used and potential degradation pathways.
-
The Root Cause (Expertise & Experience): Impurities in amine synthesis often arise from starting materials, side reactions (e.g., over-alkylation, cyclization byproducts), or degradation of the product under certain conditions (e.g., hydrolysis, oxidation). For pyrimidines, degradation can occur under harsh acidic or basic conditions.[6]
-
Troubleshooting & Solutions:
-
Hypothesize Potential Impurities: Based on your synthesis (e.g., condensation of an appropriate β-dicarbonyl compound with guanidine), consider the most likely side-products.
-
Unreacted Starting Materials: Guanidine or the butyl-substituted precursor.
-
Isomers: If the butyl-substituted precursor is asymmetric, isomeric pyrimidines could form.
-
Hydrolysis Products: The 2-amino group could be hydrolyzed to a 2-hydroxy group (a pyrimidinone) under harsh acidic or basic workup conditions.
-
-
Conduct a Forced Degradation Study: This is a systematic way to generate potential degradation products and develop a stability-indicating analytical method.[7][8] By subjecting your pure compound to stress conditions, you can see if the resulting degradants match your unknown peaks.
-
Principle: A small amount of the purified compound is intentionally degraded under various conditions to predict long-term stability and identify potential impurities that may form during storage or use.[9]
-
-
Experimental Protocols: Small-Scale Forced Degradation Study
Objective: To generate potential degradation products of 5-Butylpyrimidin-2-amine for comparison with unknown impurities in a sample.
Materials:
-
Purified 5-Butylpyrimidin-2-amine
-
0.1 M HCl (Acidic Hydrolysis)
-
0.1 M NaOH (Basic Hydrolysis)
-
3% H₂O₂ (Oxidative Stress)
-
Methanol (Solvent)
-
HPLC or LC-MS system
Procedure:
-
Prepare Stock Solution: Dissolve ~10 mg of 5-Butylpyrimidin-2-amine in 10 mL of methanol.
-
Set Up Stress Conditions: In separate, labeled HPLC vials, combine:
-
Acid: 100 µL stock solution + 900 µL of 0.1 M HCl.
-
Base: 100 µL stock solution + 900 µL of 0.1 M NaOH.
-
Oxidation: 100 µL stock solution + 900 µL of 3% H₂O₂.
-
Control: 100 µL stock solution + 900 µL of methanol.
-
-
Incubation: Gently heat the vials (e.g., 50-60 °C) for 24-48 hours or until ~5-20% degradation is observed in the stressed samples compared to the control.
-
Analysis: Analyze all samples by HPLC or LC-MS. Compare the retention times and mass-to-charge ratios (m/z) of the new peaks in the stressed samples to the unknown impurities in your batch.
Data Presentation: Potential Impurities and Their Identification
| Potential Impurity | Likely Origin | Identification Method |
| Guanidine | Unreacted starting material | LC-MS (compare with standard) |
| Butyl-substituted precursor | Unreacted starting material | LC-MS, ¹H NMR |
| 5-Butylpyrimidin-2-ol | Hydrolysis of the amine | LC-MS (M+1 peak will be +1 Da higher) |
| Oxidized Species (e.g., N-oxide) | Air oxidation or H₂O₂ stress | LC-MS (M+1 peak will be +16 Da higher) |
Visualization: Troubleshooting Decision Tree for Impurity Analysis
Caption: Decision tree for identifying unknown impurities.
References
- Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting.
- Lyddon, L. (2008). Troubleshooting Amine Unit Simulations.
- Scribd. (n.d.).
- Nakhle, M. (2019). Case studies of troubleshooting amine treating foaming—Part 1. Gas Processing & LNG.
- MedCrave. (2016).
- Refining Community. (n.d.).
- Patel, Y. et al. (2023).
- Cavalieri, E. et al. (n.d.).
- Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- Li, Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC - NIH.
- ResearchGate. (2021). How to recrystallize amine compound and it is not soluble in common organic solvents.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Solubility of Things. (n.d.). 2-Aminopyrimidine.
- BenchChem. (2025). A Comparative Guide to HPLC and GC-MS Methods for Amine Analysis.
- BenchChem. (n.d.).
- ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)
- Thermo Fisher Scientific. (n.d.). Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals.
- BenchChem. (2025).
- Der Pharma Chemica. (n.d.). Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mt.com [mt.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. biomedres.us [biomedres.us]
Technical Support Center: 5-Butylpyrimidin-2-amine Stability & Degradation
Document ID: TSC-CHEM-4829-B1
Last Updated: January 19, 2026
Introduction: Proactive Stability Analysis for Novel Pyrimidine Derivatives
Welcome to the technical support center for 5-Butylpyrimidin-2-amine. As researchers and drug development professionals, understanding the intrinsic stability of a novel chemical entity is a cornerstone of successful development. Forced degradation, or stress testing, is a critical early-stage activity that elucidates potential degradation pathways, informs stable formulation development, and is a prerequisite for creating robust, stability-indicating analytical methods as mandated by regulatory bodies like the ICH.[1][2][3]
While specific, peer-reviewed degradation pathways for 5-Butylpyrimidin-2-amine are not extensively documented in public literature, this guide leverages established chemical principles of the 2-aminopyrimidine scaffold to provide a predictive and actionable framework for your internal studies. The troubleshooting guides and protocols herein are designed to empower your team to confidently navigate the experimental challenges of stress testing.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that arise during the planning and execution of forced degradation studies.
FAQ 1: Experimental Design & Setup
Question: I'm starting my forced degradation study. What are the essential stress conditions I need to test according to regulatory expectations?
Answer: Based on the ICH Q1A(R2) guideline, your study must evaluate the stability of 5-Butylpyrimidin-2-amine under a variety of environmental factors.[4][5][6] The core conditions to investigate are:
-
Acid Hydrolysis: Exposes the molecule to a low pH environment to probe for acid-catalyzed degradation.
-
Base Hydrolysis: Utilizes a high pH environment to test for base-catalyzed lability.
-
Oxidation: Simulates the effect of oxidative stress, which can be encountered from atmospheric oxygen or peroxide-forming excipients.
-
Thermal Stress: Evaluates the impact of high temperatures on the solid or solution-state stability.
-
Photostability: Assesses the molecule's sensitivity to light, a critical factor for both storage and administration.[7]
Question: What is a reasonable target degradation level for these studies?
Answer: The goal is not to completely destroy the molecule but to induce meaningful degradation. A target of 5-20% degradation is generally considered appropriate.[8] This level is sufficient to generate and detect primary degradation products without creating a complex matrix of secondary and tertiary degradants, which can complicate analysis. If you observe more than 20% degradation, the conditions are likely too harsh and should be attenuated (e.g., lower temperature, shorter duration, less concentrated reagent).[8]
Question: My 5-Butylpyrimidin-2-amine has poor aqueous solubility. How do I conduct hydrolysis experiments?
Answer: This is a common challenge. Here is a tiered troubleshooting approach:
-
Co-Solvent System: Start by dissolving the compound in a minimal amount of a water-miscible organic solvent (e.g., acetonitrile, methanol, or ethanol) before diluting with the acidic or basic aqueous solution. Ensure the final organic solvent concentration is as low as possible, typically <10%, to minimize its impact on the reaction kinetics.
-
Control Experiments: Crucially, you must run parallel control experiments. This includes the drug in the co-solvent/water mixture without the stressor (acid/base) at the same temperature to isolate the effect of the stressor from any potential solvent- or heat-related degradation.
-
Phase-Transfer Catalysis: For extremely insoluble compounds, a phase-transfer catalyst can be considered in specialized cases, though this complicates the reaction matrix and should be justified.
FAQ 2: Analytical & Interpretation Challenges
Question: I'm seeing many small, new peaks in my HPLC chromatogram after stress testing. How do I know which ones are significant?
Answer: Focus on the principle of mass balance. A stability-indicating method should account for nearly 100% of the initial active pharmaceutical ingredient (API).
-
Calculate Mass Balance: The sum of the assay value of the main peak and the peak areas of all degradation products (converted to % w/w using relative response factors, if known) should be between 95-105%.
-
Significance Threshold: Per ICH guidelines, degradation products observed at a level of 0.1% or higher should generally be reported, identified, and/or qualified, depending on the stage of development and the maximum daily dose.
-
Differentiate from Blanks: Always inject a "stressed blank" (all reagents and solvents, without the API) to ensure that some of the observed peaks are not artifacts from the matrix itself.
Question: My mass balance is low after oxidative stress testing. Where could the API have gone?
Answer: A low mass balance in oxidative studies often points to the formation of degradants that are not well-retained or detected by your primary analytical method.
-
Formation of Volatiles: Oxidation of the butyl side-chain could potentially lead to smaller, volatile fragments that are not captured by HPLC. Consider analysis by Headspace GC-MS.
-
Poor Chromophoric Properties: Some degradation products, particularly those involving cleavage of the pyrimidine ring, may lack the UV-absorbing chromophore of the parent molecule. Use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside a UV detector can help detect these "UV-invisible" compounds.
-
Adsorption: Highly polar degradants may irreversibly adsorb to the HPLC column or vials. Varying the mobile phase pH or using different column hardware can help mitigate this.
Part 2: Predicted Degradation Pathways & Mechanisms
The chemical reactivity of 5-Butylpyrimidin-2-amine is dictated by the electron-deficient pyrimidine ring, the nucleophilic exocyclic amino group, and the aliphatic butyl chain.
Hydrolytic Degradation (Acidic & Basic)
Under both acidic and basic conditions, the primary site of hydrolytic attack is expected to be the C2-position, leading to the displacement of the amino group.
-
Acid-Catalyzed Mechanism: In acidic media, the pyrimidine ring nitrogens become protonated. This enhances the electrophilicity of the C2 carbon, making it more susceptible to nucleophilic attack by water. The subsequent loss of ammonia yields 5-butylpyrimidin-2(1H)-one. Studies on related 2,4-diaminopyrimidine systems confirm that hydrolysis of the amino group is a common pathway.[9]
-
Base-Catalyzed Mechanism: Under basic conditions, direct nucleophilic attack by a hydroxide ion on the C2 carbon can occur, again leading to the displacement of the amino group to form the corresponding pyrimidinone derivative.
Oxidative Degradation
Oxidative stress (e.g., using H₂O₂) can induce degradation at multiple sites on the molecule.
-
N-Oxide Formation: The ring nitrogens of the pyrimidine core are susceptible to oxidation, leading to the formation of stable N-oxides. This is a common metabolic and degradation pathway for nitrogen-containing heterocycles.
-
Ring Hydroxylation: Direct oxidation of the electron-deficient pyrimidine ring can occur, although it is generally less facile than N-oxidation.[10]
-
Side-Chain Oxidation: The butyl group is a prime target for oxidation. This can occur at various positions along the chain, leading to a cascade of products including secondary alcohols, ketones, and eventually carboxylic acids via chain cleavage. Alkyl-substituted pyrimidines are known to undergo oxidation to form carboxylic acids or diols.[11]
Photolytic Degradation
Exposure to UV or visible light can generate highly reactive radical species. For pyrimidines, this can lead to complex degradation profiles.
-
Radical Reactions: Photolytic decomposition can generate uracil from pyrimidine precursors under UV light.[10] For 5-Butylpyrimidin-2-amine, radical abstraction of a hydrogen from the butyl chain is a likely initiation step, leading to cross-linking, dimerization, or further oxidation.
-
Ring Rearrangement/Cleavage: High-energy photons can induce ring-opening or rearrangements, such as the Dimroth rearrangement, leading to isomeric structures or complete fragmentation of the heterocyclic core.[10] Studies have shown that some 2-aminopyrimidine derivatives are susceptible to photodegradation.[12]
Part 3: Experimental Protocols
These protocols are starting points and should be optimized based on the observed stability of 5-Butylpyrimidin-2-amine. A stock solution of ~1 mg/mL is typically recommended.[8]
Protocol 1: General Stock Solution Preparation
-
Accurately weigh approximately 10 mg of 5-Butylpyrimidin-2-amine into a 10 mL volumetric flask.
-
Add a minimal volume of a suitable organic solvent (e.g., Acetonitrile or Methanol) to dissolve the solid. Sonicate briefly if necessary.
-
Dilute to the mark with the same solvent. This creates a 1 mg/mL Stock Solution .
Protocol 2: Stress Condition Methodologies
For each condition, prepare a sample and a corresponding blank. Analyze samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
| Stress Condition | Protocol | Neutralization Step (Before HPLC analysis) |
| Acid Hydrolysis | 1. Pipette 1 mL of Stock Solution into a vial. 2. Add 1 mL of 0.1 M HCl. 3. Cap the vial and place it in a water bath at 60°C. | Add 1 mL of 0.1 M NaOH to neutralize. |
| Base Hydrolysis | 1. Pipette 1 mL of Stock Solution into a vial. 2. Add 1 mL of 0.1 M NaOH. 3. Cap the vial and keep at room temperature. | Add 1 mL of 0.1 M HCl to neutralize. |
| Oxidation | 1. Pipette 1 mL of Stock Solution into a vial. 2. Add 1 mL of 3% H₂O₂. 3. Cap the vial and keep at room temperature, protected from light. | Quench with a small amount of sodium bisulfite solution if needed. |
| Thermal (Solution) | 1. Pipette 1 mL of Stock Solution into a vial. 2. Add 1 mL of purified water. 3. Cap the vial and place it in an oven at 60°C. | No neutralization needed. |
| Photostability | 1. Place ~2-5 mg of solid powder in a thin layer in a petri dish. 2. Prepare a solution sample (e.g., 0.1 mg/mL in water/ACN). 3. Expose samples to a light source providing overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B). 4. Keep parallel control samples wrapped in foil. | No neutralization needed. |
Workflow for Forced Degradation Study
References
-
ICH. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
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ICH. Quality Guidelines. [Link]
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IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. [Link]
-
Bollu, V. et al. (2025). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega. [Link]
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Wikipedia. Pyrimidine. [Link]
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Cadet, J. et al. (2015). One-electron oxidation reactions of purine and pyrimidine bases in cellular DNA. Mutation Research/Reviews in Mutation Research. [Link]
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ResearchGate. Reduction of pyrimidine 23 and 53, oxidation of pyrimidine with.... [Link]
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ResearchGate. Structures of pyrimidine oxidation products. [Link]
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Golisade, A. et al. (2001). Selective Hydrolysis of 2,4-diaminopyrimidine Systems: A Theoretical and Experimental Insight Into an Old Rule. Journal of Organic Chemistry. [Link]
-
Ghorab, M. M. et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. [Link]
-
Kumar, A. et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Pharmaceutical Research & Allied Sciences. [Link]
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Rawat, T. & Pandey, I. P. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research. [Link]
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Dash, A. C. & Dash, M. S. (1987). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. Journal of the Chemical Society, Dalton Transactions. [Link]
-
Gyorgy, G. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics. [Link]
-
Roge, A. B. et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
-
ResearchGate. Hydrolysis cascade from diaminopyrimidine (D) to C to U. [Link]
-
Taha, M. et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. [Link]
-
ResearchGate. The reductive pathway for the degradation of pyrimidine nucleotides in.... [Link]
-
Cmoch, P. et al. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules. [Link]
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Ioele, G. et al. (2020). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Pharmaceutics. [Link]
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Yadav, A. & Singh, R. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. World Journal of Advanced Research and Reviews. [Link]
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Ioele, G. et al. (2020). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. MDPI. [Link]
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Sheraz, M. A. et al. (2014). Photo, thermal and chemical degradation of riboflavin. Beilstein Journal of Organic Chemistry. [Link]
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ResearchGate. Photodegradation of Chlorobiphenyls. [Link]
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Technical Support Center: Enhancing the Solubility of 5-Butylpyrimidin-2-amine for Biological Assays
Welcome to the technical support center for 5-Butylpyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for overcoming solubility challenges with this compound in biological assays. Poor solubility can lead to inaccurate and unreliable data, and this resource offers a structured approach to troubleshooting and optimizing your experimental protocols.[1][2]
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and solubility of 5-Butylpyrimidin-2-amine.
Q1: What are the predicted physicochemical properties of 5-Butylpyrimidin-2-amine?
Understanding the inherent properties of 5-Butylpyrimidin-2-amine is the first step in developing an effective solubilization strategy.
| Property | Predicted Value | Source |
| Molecular Formula | C8H13N3 | [3] |
| Molecular Weight | 151.21 g/mol | [3] |
| XlogP | 1.7 | [3] |
| pKa (strongest basic) | 4.5 (predicted) |
Note: The predicted XlogP value of 1.7 suggests that 5-Butylpyrimidin-2-amine has moderate lipophilicity, which can contribute to its limited aqueous solubility. The amine group in the pyrimidine ring is the most basic site, and its predicted pKa influences its ionization state at different pH values.
Q2: I'm observing precipitation of 5-Butylpyrimidin-2-amine when I dilute my DMSO stock solution into my aqueous assay buffer. Why is this happening?
This is a common issue for many organic compounds.[4] A clear stock solution in 100% DMSO does not guarantee solubility in an aqueous environment.[4] The significant change in solvent polarity upon dilution into your buffer can drastically decrease the compound's solubility, causing it to "crash out" or precipitate.[4] This is often a matter of kinetic versus thermodynamic solubility.
Q3: What is the maximum concentration of DMSO I should use in my cell-based assay?
As a general guideline, the final concentration of DMSO in cell-based assays should be kept below 0.5% to avoid cellular toxicity and other off-target effects.[5][6] It is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any solvent-induced effects.[5]
II. Troubleshooting Guide: Compound Precipitation in Aqueous Media
If you are encountering precipitation of 5-Butylpyrimidin-2-amine in your biological assays, follow this step-by-step guide to identify and resolve the issue.
Step 1: Determine the Maximum Soluble Concentration
Before proceeding with more complex solubilization techniques, it's essential to determine the kinetic solubility of 5-Butylpyrimidin-2-amine in your specific assay buffer.
Protocol: Kinetic Solubility Assessment
-
Prepare a high-concentration stock solution of 5-Butylpyrimidin-2-amine in 100% DMSO (e.g., 10 mM).
-
Serially dilute the stock solution in your assay buffer to create a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM).
-
Incubate the dilutions under your experimental conditions (e.g., 37°C for 1 hour).
-
Visually inspect for precipitation. You can also use a nephelometer for a more quantitative assessment of turbidity.
-
The highest concentration that remains clear is your maximum working concentration under those conditions.
Step 2: Employing Solubilization Strategies
If the maximum soluble concentration is below your desired experimental concentration, you will need to employ a solubilization strategy. The following decision tree can help you select the most appropriate method.
Caption: Decision tree for selecting a solubilization strategy.
Method 1: pH Adjustment
For ionizable compounds, altering the pH of the buffer can significantly increase solubility.[][8][9] Since 5-Butylpyrimidin-2-amine has a basic amine group, lowering the pH of the buffer will protonate this group, increasing its aqueous solubility.
Protocol: pH-Dependent Solubility
-
Prepare a set of your assay buffers with varying pH values (e.g., pH 6.0, 6.5, 7.0, 7.4).
-
Repeat the Kinetic Solubility Assessment protocol in each of these buffers.
-
Determine the optimal pH that provides the highest solubility without compromising the biological activity of your system.
-
Caution: Ensure that the altered pH is compatible with your cells or enzyme system.
Method 2: Utilizing Co-solvents
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[][10]
Protocol: Co-solvent Screening
-
Prepare stock solutions of various pharmaceutically acceptable co-solvents such as PEG 400, propylene glycol, and ethanol.[11]
-
Prepare a series of your assay buffer containing different concentrations of each co-solvent (e.g., 1%, 2%, 5% v/v).
-
Perform the Kinetic Solubility Assessment in each co-solvent-containing buffer.
-
Important: Always test the effect of the co-solvent alone on your biological assay to ensure it does not interfere with your results or cause cytotoxicity.[12]
Method 3: Encapsulation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its apparent water solubility.[14][15][16][17]
Protocol: Cyclodextrin-Mediated Solubilization
-
Select a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high aqueous solubility and low toxicity.[16]
-
Prepare a stock solution of the cyclodextrin in your assay buffer (e.g., 10% w/v).
-
Prepare your 5-Butylpyrimidin-2-amine stock solution in DMSO.
-
Add the DMSO stock to the cyclodextrin solution and vortex thoroughly to facilitate complex formation.
-
Serially dilute this complexed solution into your assay buffer for your experiments.
-
As with co-solvents, it is essential to test the effect of the cyclodextrin alone on your assay.[6]
Method 4: Employing Surfactants
Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can solubilize hydrophobic compounds within their core.[18][19][20][21][22]
Protocol: Surfactant-Based Solubilization
-
Choose a non-ionic surfactant with low cellular toxicity, such as Tween® 80 or Polysorbate 20.[23]
-
Prepare your assay buffer containing the surfactant at a concentration above its CMC.
-
Add your DMSO stock of 5-Butylpyrimidin-2-amine to the surfactant-containing buffer.
-
Critical Consideration: Surfactants can disrupt cell membranes at higher concentrations, so it is vital to perform a cytotoxicity assay to determine a non-toxic working concentration. For cell-free assays, be aware that surfactants can also denature proteins.[24]
III. Best Practices for Stock Solution Preparation and Handling
Proper preparation and storage of your stock solutions are critical to ensure accurate and reproducible results.[25]
-
Use High-Quality Solvents: Always use anhydrous, high-purity DMSO for preparing your stock solutions.
-
Sonication: If you observe particulates in your initial DMSO stock, gentle sonication in a water bath can aid in dissolution.
-
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles, which can lead to compound precipitation.[1][5]
-
Documentation: Clearly label your stock solutions with the compound name, concentration, solvent, and date of preparation.[25]
By systematically applying these troubleshooting strategies and adhering to best practices, you can effectively enhance the solubility of 5-Butylpyrimidin-2-amine, leading to more reliable and accurate data in your biological assays.
References
-
MDPI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]
- Jenita, M. J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications.
-
MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Retrieved from [Link]
- Kim, D.-H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery.
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JOCPR. (n.d.). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Retrieved from [Link]
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SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]
- Singh, N., & Sharma, L. (2021). Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization.
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
-
Science Alert. (2014). Review on Enhancement of Solubilization Process. Retrieved from [Link]
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National Institutes of Health. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Retrieved from [Link]
- Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Journal of Pharmaceutical and Therapeutic Interventions.
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
-
R-Discovery. (2026). PH adjustment: Significance and symbolism. Retrieved from [Link]
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ResearchGate. (2014). How to enhance drug solubility for in vitro assays? Retrieved from [Link]
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FasterCapital. (n.d.). Best Practices For Stock Solutions. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
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International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
-
CompoundingToday.com. (n.d.). pH Adjusting Database. Retrieved from [Link]
- Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions.
- Popa-Burke, I., & Russell, J. (2014).
-
Slideshare. (n.d.). Methods of solubility enhancements. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved from [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]
- Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
-
ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media? Retrieved from [Link]
-
PubChem. (n.d.). 5-((tert-Butylamino)methyl)pyrimidin-2-amine. Retrieved from [Link]
-
Reddit. (2022). How to tackle compound solubility issue. Retrieved from [Link]
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PubMed. (n.d.). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]
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National Institutes of Health. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
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YouTube. (2025). Solution-making strategies & practical advice. Retrieved from [Link]
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PubChemLite. (n.d.). 5-butylpyrimidin-2-amine (C8H13N3). Retrieved from [Link]
-
PubChem. (n.d.). 5-tert-butyl-N-cyclopropylpyrimidin-2-amine. Retrieved from [Link]
-
PubChem. (n.d.). 5-tert-butyl-N-(2-methylpropyl)pyrimidin-2-amine. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Retrieved from [Link]
-
PubChem. (n.d.). 5-(5-Tert-butyl-2-pyridinyl)pyridin-2-amine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). N-Butyl-2-pyridinamine. Retrieved from [Link]
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Technical Support Center: Overcoming Poor Cell Permeability of 5-Butylpyrimidin-2-amine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Butylpyrimidin-2-amine derivatives. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for one of the most common hurdles in the development of this compound class: poor cell permeability. Our goal is to equip you with the scientific rationale and experimental know-how to diagnose and overcome this challenge, transforming promising compounds into cell-active molecules.
Introduction: The Permeability Predicament of the 5-Butylpyrimidin-2-amine Scaffold
The 5-Butylpyrimidin-2-amine scaffold is a valuable starting point for developing potent and selective inhibitors for various biological targets, particularly kinases. The 2-aminopyrimidine moiety is a well-established "hinge-binding" motif that can form crucial hydrogen bonds with the backbone of a kinase hinge region. However, the very features that make this scaffold effective at target binding can also be its downfall when it comes to entering the cell.
The primary amine at the 2-position and the nitrogen atoms within the pyrimidine ring are potent hydrogen bond donors and acceptors. While essential for target engagement, these features increase the molecule's polarity. This leads to a high desolvation penalty when the compound attempts to move from the aqueous extracellular environment into the fatty, non-polar interior of the cell membrane. Consequently, a derivative that shows excellent potency in a biochemical assay (e.g., an isolated enzyme assay) may be completely inactive in a cell-based assay simply because it cannot reach its intracellular target.
This guide will walk you through a systematic approach to diagnose and address this critical issue.
Part 1: Frequently Asked Questions (FAQs) & Initial Diagnosis
This section addresses common initial questions and helps diagnose if poor permeability is the root cause of a lack of cellular activity.
Q1: My 5-Butylpyrimidin-2-amine derivative is highly potent against its target enzyme in a biochemical assay but shows no activity in my cell-based model. What is the most likely reason for this discrepancy?
A: This is a classic hallmark of poor cell permeability. The compound is active against its isolated target but cannot cross the cell membrane to reach it in a cellular context. Other possibilities include the compound being rapidly metabolized by the cells or being actively pumped out by efflux transporters. However, poor passive diffusion is the most common initial hurdle for polar molecules like aminopyrimidines.[1]
Q2: What are the key physicochemical properties of my 5-Butylpyrimidin-2-amine derivative that I should be concerned about for cell permeability?
A: Based on established principles like Lipinski's Rule of Five, you should pay close attention to the following:
-
Hydrogen Bond Donors and Acceptors: The 2-aminopyrimidine core has multiple hydrogen bond donors (the -NH2 group) and acceptors (the ring nitrogens). A high number of these (donors > 5, acceptors > 10) is unfavorable for permeability.[2][3]
-
Polar Surface Area (PSA): This is a measure of the surface area of a molecule that is polar. A higher PSA generally correlates with lower permeability. For your scaffold, the amine and pyrimidine nitrogens are major contributors.
-
Lipophilicity (LogP/LogD): This measures how well the compound partitions between an oily (membrane-like) and an aqueous phase. The butyl group adds lipophilicity, but the polar aminopyrimidine core can counteract this, leading to a suboptimal LogP.
Q3: Before I start making chemical modifications, how can I quickly and cost-effectively confirm that my compound has poor passive permeability?
A: The Parallel Artificial Membrane Permeability Assay (PAMPA) is the ideal first step. It is a non-cell-based, high-throughput assay that specifically measures passive diffusion across an artificial lipid membrane.[4][5] This will tell you if the intrinsic physicochemical properties of your molecule are preventing it from crossing a lipid bilayer, without the complicating factors of cellular transporters or metabolism.
Part 2: Troubleshooting Guide & Experimental Workflows
This section provides a step-by-step guide to experimentally confirming and addressing permeability issues.
Workflow 1: Quantifying the Permeability Defect
Before attempting to fix the problem, you must first measure it. This provides a baseline against which you can evaluate your optimization strategies.
Objective: To determine the passive permeability coefficient (Pe) of your 5-Butylpyrimidin-2-amine derivative.
-
Preparation of Solutions:
-
Prepare a stock solution of your test compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution into a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4) to a final concentration of 100-200 µM. The final DMSO concentration should be low (e.g., <1%) to not disrupt the membrane.[6]
-
-
Membrane Coating:
-
The PAMPA system consists of a 96-well donor plate and a 96-well acceptor plate with a porous filter.
-
Pipette a small volume (e.g., 5 µL) of a lipid solution (e.g., 2% lecithin in dodecane) onto the filter of the donor plate to create the artificial membrane.[7]
-
-
Assay Setup:
-
Add your compound solution to the wells of the donor plate.
-
Fill the wells of the acceptor plate with buffer.
-
Carefully place the donor plate into the acceptor plate, creating a "sandwich".
-
-
Incubation:
-
Incubate the plate assembly at room temperature for 4 to 18 hours.[8]
-
-
Quantification:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
-
Data Analysis:
-
Calculate the permeability coefficient (Pe) using the concentrations and assay parameters.
-
Data Interpretation Table:
| Permeability (Pe x 10⁻⁶ cm/s) | Classification | Implication for Your Compound |
| < 1 | Low | Passive permeability is a significant barrier. |
| 1 - 10 | Moderate | Permeability may be limiting cellular activity. |
| > 10 | High | Poor permeability is unlikely to be the primary issue. |
Workflow 2: Chemical Modification Strategies to Enhance Permeability
If the PAMPA assay confirms low permeability, the next step is rational chemical modification.
The primary amine is a major contributor to polarity. A prodrug strategy involves temporarily masking this group with a lipophilic, labile moiety that is cleaved by intracellular enzymes (like esterases) to release the active compound inside the cell.
dot
Caption: Prodrug strategy to enhance cell entry.
Systematically modify the structure to balance permeability and activity.
dot
Caption: Iterative workflow for SAR-based permeability optimization.
Workflow 3: Investigating Active Transport and Efflux
If your modified compounds have good passive permeability (from PAMPA) but are still inactive in cells, they may be substrates for efflux pumps. These are cellular proteins that actively pump foreign molecules out of the cell.
Objective: To assess both passive and active transport across a biologically relevant cell monolayer and determine if your compound is an efflux substrate.
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell™ inserts for 21 days. The cells will differentiate into a polarized monolayer that mimics the human intestinal epithelium, complete with tight junctions and efflux transporters like P-glycoprotein (P-gp).
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) across the monolayer. A high TEER value confirms the integrity of the cell barrier.
-
-
Bidirectional Transport Study:
-
Apical to Basolateral (A→B): Add your compound to the top (apical) chamber and measure its appearance in the bottom (basolateral) chamber over time. This simulates absorption.
-
Basolateral to Apical (B→A): Add your compound to the bottom (basolateral) chamber and measure its appearance in the top (apical) chamber. This measures efflux.
-
-
Quantification & Analysis:
-
Analyze compound concentrations in the samples via LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B) .
-
Data Interpretation Table:
| Efflux Ratio (ER) | Interpretation | Recommended Action |
| < 2 | No significant efflux | Compound is not a major substrate for efflux pumps in this model. |
| ≥ 2 | Potential efflux substrate | The compound is actively pumped out of the cells. |
| ER decreases with inhibitor | Confirmed efflux substrate | The compound is a substrate for the inhibited transporter (e.g., P-gp). |
Troubleshooting Efflux: If the ER is high, repeat the Caco-2 assay in the presence of a known efflux pump inhibitor (e.g., verapamil for P-gp). A significant decrease in the ER confirms that your compound is a substrate for that specific transporter. Structural modifications may then be needed to reduce recognition by the pump.
Part 3: Advanced Considerations & In Silico Tools
Q4: Can I use computational tools to predict permeability before I synthesize new compounds?
A: Yes, in silico tools are invaluable for prioritizing synthetic efforts. Computational models can predict key physicochemical properties that influence permeability:
-
cLogP (calculated LogP): Predicts lipophilicity.
-
TPSA (Topological Polar Surface Area): Quantifies molecular polarity.
-
Molecular Weight & Rotatable Bonds: Relate to molecular size and flexibility.
These tools can help you design a virtual library of 5-Butylpyrimidin-2-amine derivatives and prioritize the synthesis of those with the most promising predicted permeability profiles.
By adopting a systematic, data-driven approach—quantifying the problem with PAMPA, making rational chemical modifications, and using advanced cell-based assays like Caco-2 to investigate complex transport phenomena—you can successfully navigate the challenges of cell permeability and advance your 5-Butylpyrimidin-2-amine derivatives toward clinical potential.
References
-
Guimarães, C. R. W., et al. (2021). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Trans. Bio. Med, 8(1), 1-34. Available from: [Link]
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Shultz, M. D. (2019). Two Decades under the Influence of the Rule of Five and the Changing Properties of Approved Oral Drugs. Journal of Medicinal Chemistry, 62(4), 1701-1714. Available from: [Link]
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Xiao J, et al. (2011). Structure Activity Relationship (SAR) of Pyrimidine. International Journal of Pharmacy and Pharmaceutical Sciences, 27(2), 895-908. Available from: [Link]
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Usman, M., et al. (2018). Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions. Journal of Pharmaceutical Sciences, 107(1), 31-41. Available from: [Link]
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Sharma, R., et al. (2019). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. Journal of Antimicrobial Chemotherapy, 74(11), 3138-3150. Available from: [Link]
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Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Available from: [Link]
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Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. Available from: [Link]
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Baxter, E. W., et al. (2008). Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(12), 3622-3627. Available from: [Link]
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Wang, X., et al. (2021). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. European Journal of Medicinal Chemistry, 223, 113645. Available from: [Link]
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Singh, S. S., et al. (2022). Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry, 65(15), 10429-10450. Available from: [Link]
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Al-Said, M. S., et al. (2022). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. Molecules, 27(19), 6598. Available from: [Link]
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Ferreira, L. L. G., et al. (2020). In Silico Prediction of Permeability Coefficients. Methods in Molecular Biology, 2141, 315-333. Available from: [Link]
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Zhang, Y., et al. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry, 67(21), 17895-17918. Available from: [Link]
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Cao, R. (2017). Predicting a Drug's Membrane Permeability. Wipf Group Meeting. Available from: [Link]
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Foley, D. J., et al. (2020). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmacy and Pharmaceutical Research, 27(2), 895-908. Available from: [Link]
-
Lee, Y., et al. (2017). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Current Topics in Medicinal Chemistry, 17(25), 2935-2945. Available from: [Link]
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Shaffer, C. L., et al. (2002). Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry, 45(13), 2751-2762. Available from: [Link]
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Wang, S., et al. (2020). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. Journal of Medicinal Chemistry, 63(19), 10726-10741. Available from: [Link]
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Evotec. (n.d.). Caco-2 Permeability Assay. Evotec. Available from: [Link]
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Creative Bioarray. (n.d.). Caco-2 permeability assay. Creative Bioarray. Available from: [Link]
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GARDP Revive. (n.d.). Lipinski's Rule of 5. GARDP Revive. Available from: [Link]
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Zhang, M. Q., & Wilkinson, B. (2021). Ruling out the rule of five. Chemistry World. Available from: [Link]
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Liu, X., et al. (2025). Application of a macrocyclization strategy in kinase inhibitor development. Acta Pharmaceutica Sinica B. Available from: [Link]
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Chapman, T. M., et al. (2020). Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. Journal of Medicinal Chemistry, 63(14), 7840-7852. Available from: [Link]
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Wikipedia. (n.d.). Lipinski's rule of five. Wikipedia. Available from: [Link]
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Baldwin, A. G., et al. (2022). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. Bioorganic & Medicinal Chemistry, 65, 128712. Available from: [Link]
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Technology Networks. (n.d.). PAMPA Permeability Assay Protocol. Technology Networks. Available from: [Link]
-
Al-Ghanayem, A. A., et al. (2012). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines as microtubule inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(19), 6139-6142. Available from: [Link]
-
Abdel-Gawad, M. A., et al. (2022). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 27(13), 4242. Available from: [Link]
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Ferreira, R. J., et al. (2015). Amino Acids in the Development of Prodrugs. Molecules, 20(9), 15668-15695. Available from: [Link]
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Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. Taylor & Francis. Available from: [Link]
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YouTube. (2023, February 13). How to perform the MDCK Permeability experiment in drug discovery. YouTube. Available from: [Link]
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ChemHelpASAP. (2021, January 4). ADME & Lipinski's rules for drugs. YouTube. Available from: [Link]
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Lokey Lab Protocols. (2017, March 7). Parallel Artificial Membrane Permeability Assay (PAMPA). Wikidot. Available from: [Link]
-
Creative Bioarray. (n.d.). MDR1-MDCK Permeability Assay. Creative Bioarray. Available from: [Link]
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White, A. D., et al. (2013). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. Journal of Chemical Theory and Computation, 9(7), 3344-3353. Available from: [Link]
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BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. Available from: [Link]
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YouTube. (2015, April 28). Permeability of Cell Membrane. YouTube. Available from: [Link]
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Palomo, V., et al. (2017). Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. The Journal of Physical Chemistry B, 121(19), 5034-5045. Available from: [Link]
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Butreddy, A., et al. (2021). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceutics, 13(2), 225. Available from: [Link]
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Rautio, J., et al. (2018). Prodrugs for Amines. Molecules, 23(8), 1949. Available from: [Link]
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de Villiers, M. M., et al. (2005). Physicochemical properties of drugs and membrane permeability. South African Journal of Science, 101(7/8), 369-375. Available from: [Link]
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Patsnap Synapse. (2025, May 21). What are the physicochemical properties affecting drug distribution?. Patsnap Synapse. Available from: [Link]
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de la Torre, B. G., & Albericio, F. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceutics, 17(3), 307. Available from: [Link]
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Technical Support Center: Minimizing Catalyst Poisoning in 5-Butylpyrimidin-2-amine Reactions
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges related to catalyst poisoning in reactions involving 5-Butylpyrimidin-2-amine. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the robustness and reproducibility of your synthetic routes. Our focus is on palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, which are pivotal in the functionalization of this versatile building block.
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered during reactions with 5-Butylpyrimidin-2-amine that are often linked to catalyst poisoning.
Q1: My Suzuki-Miyaura coupling reaction with 5-Butylpyrimidin-2-amine is sluggish or has stalled completely. What are the likely causes?
A1: A stalled Suzuki-Miyaura reaction is a frequent indicator of catalyst poisoning. The primary suspects include:
-
Sulfur Impurities: Trace amounts of sulfur-containing compounds in your reagents or from external sources can irreversibly bind to the palladium catalyst, rendering it inactive.
-
Coordinating Impurities: Residual starting materials or byproducts from the synthesis of 5-Butylpyrimidin-2-amine, particularly those with strong coordinating functional groups, can compete with the desired ligands for binding to the palladium center.
-
Poor Reagent Quality: Low-purity boronic acids or bases can introduce a variety of catalyst poisons.
-
Atmospheric Contamination: Inadequate inert atmosphere techniques can lead to oxidation of the palladium catalyst or phosphine ligands.
Q2: I am observing significant formation of byproducts in my Buchwald-Hartwig amination of a 5-Butylpyrimidin-2-amine derivative. Could this be related to catalyst deactivation?
A2: Yes, catalyst deactivation can lead to the formation of byproducts. When the desired catalytic cycle is inhibited, side reactions can become more prominent. For instance, β-hydride elimination can occur in certain cases, leading to undesired hydrodehalogenation of the starting material. This can be exacerbated by a partially poisoned catalyst that is less efficient at promoting the desired reductive elimination step.
Q3: Can the 2-amino group on the pyrimidine ring itself inhibit the catalyst?
A3: The 2-amino group is a potential coordinating site that could interact with the palladium center. While this interaction is generally reversible and part of the productive catalytic cycle in many cases, strong, non-productive binding can occur, especially with certain ligand combinations or in the presence of other coordinating species. This can lead to the formation of inactive catalyst complexes. The choice of a suitable bulky and electron-rich phosphine ligand is crucial to mitigate this effect.
Q4: My reaction works well on a small scale, but I'm facing issues with catalyst deactivation upon scale-up. Why is this happening?
A4: Scale-up can introduce several challenges that may not be apparent at a smaller scale:
-
Mass Transfer Limitations: Inefficient stirring can lead to localized "hot spots" or areas of high concentration, which can promote catalyst decomposition.
-
Surface Area to Volume Ratio: The lower surface area to volume ratio in larger reactors can make it more challenging to maintain a strictly inert atmosphere, increasing the risk of catalyst oxidation.
-
Reagent Purity: The impact of trace impurities in reagents is magnified at a larger scale. A seemingly insignificant impurity in a kilogram of reagent can be a significant poison source.
II. Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving catalyst poisoning issues in your 5-Butylpyrimidin-2-amine reactions.
Guide 1: Diagnosing the Source of Catalyst Poisoning
A systematic approach is crucial to pinpointing the source of catalyst deactivation. The following workflow can help you identify the culprit.
Caption: Troubleshooting workflow for catalyst poisoning.
Step-by-Step Troubleshooting:
-
Verify Inert Atmosphere: Ensure all solvents are thoroughly degassed and that your reaction is set up under a rigorously maintained inert atmosphere (argon or nitrogen).
-
Assess Reagent Purity:
-
Base: Use high-purity bases (e.g., 99.9%+) and handle them in a glovebox to prevent absorption of atmospheric CO2 and water. Trace metal impurities in bases like potassium carbonate can be a source of poisoning.[1][2]
-
Boronic Acid/Amine: Use freshly purchased or purified coupling partners. Boronic acids can dehydrate to form boroxines, which can affect reaction kinetics.
-
-
Analyze 5-Butylpyrimidin-2-amine Purity: The synthesis of 5-Butylpyrimidin-2-amine, often via condensation of a β-ketoester with guanidine, can introduce impurities.
-
Residual Guanidine: Unreacted guanidine hydrochloride can potentially interact with the catalyst.
-
Synthesis Byproducts: Incompletely cyclized or side products can act as catalyst poisons.
-
-
Evaluate Catalyst and Ligand Quality:
-
Palladium Precursor: Use a reputable supplier and store the catalyst under an inert atmosphere.
-
Phosphine Ligands: Be aware of potential phosphine oxide formation, which can occur upon exposure to air. The presence of phosphine oxide can alter the ligand-to-metal ratio and affect catalyst activity.
-
-
Systematic Component Replacement: If the source of the poison is still unclear, systematically replace each reagent (solvent, base, ligand, catalyst, and substrate) with a fresh, high-purity batch to identify the contaminated component.
-
Perform Analytical Tests: For persistent issues, consider analytical testing of your reagents and substrate.
Guide 2: Common Catalyst Poisons and Their Mitigation
| Poison | Potential Sources | Mechanism of Poisoning | Mitigation Strategies |
| Sulfur Compounds | - Reagents (e.g., sulfur-containing starting materials in precursor synthesis) - Rubber septa (leaching of sulfur from vulcanized rubber) - Contaminated solvents | Strong coordination to the palladium center, forming stable palladium sulfides and blocking active sites.[13] | - Use high-purity, sulfur-free reagents. - Use PTFE-lined septa or avoid piercing rubber septa with hot needles. - Purify solvents if contamination is suspected. |
| Coordinating Heterocycles | - Byproducts from 5-Butylpyrimidin-2-amine synthesis - Impurities in coupling partners | Competitive binding to the palladium catalyst, displacing the desired ligands and inhibiting the catalytic cycle. | - Purify 5-Butylpyrimidin-2-amine and coupling partners (e.g., recrystallization, column chromatography). |
| Trace Metals | - Low-purity bases (e.g., K2CO3, NaOtBu) - Starting materials | Can interfere with the palladium catalytic cycle through various mechanisms, including transmetalation with undesired metals. | - Use high-purity (e.g., 99.9% or higher) inorganic bases. - Analyze reagents for trace metal content using ICP-MS if necessary.[1][14] |
| Oxidizing Agents | - Atmospheric oxygen (inadequate inerting) - Peroxides in solvents (e.g., THF, dioxane) | Oxidation of the active Pd(0) to inactive Pd(II) species. Oxidation of phosphine ligands to phosphine oxides. | - Employ rigorous inert atmosphere techniques (glovebox or Schlenk line). - Use freshly distilled or inhibitor-free, peroxide-free solvents. |
III. Experimental Protocols
Protocol 1: Purification of 5-Butylpyrimidin-2-amine
This protocol describes a general method for the purification of 5-Butylpyrimidin-2-amine to remove potential catalyst poisons.
Materials:
-
Crude 5-Butylpyrimidin-2-amine
-
Silica gel (for column chromatography)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Slurry Preparation: Dissolve or suspend the crude 5-Butylpyrimidin-2-amine in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Column Packing: Pack a glass column with silica gel using a slurry method with hexanes.
-
Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding ethyl acetate. The optimal solvent gradient should be determined by thin-layer chromatography (TLC).
-
Fraction Collection: Collect fractions and monitor the separation by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
Protocol 2: Setting up a Robust Palladium-Catalyzed Cross-Coupling Reaction
This protocol provides a general framework for setting up a Suzuki-Miyaura or Buchwald-Hartwig reaction with 5-Butylpyrimidin-2-amine, emphasizing techniques to minimize catalyst poisoning.
Materials:
-
Purified 5-Butylpyrimidin-2-amine derivative (e.g., a halo-substituted version for coupling)
-
Boronic acid or amine coupling partner
-
Palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3)
-
Phosphine ligand (e.g., SPhos, XPhos, RuPhos)
-
High-purity base (e.g., K2CO3, K3PO4, NaOtBu)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Schlenk flask or glovebox
-
Inert gas (argon or nitrogen)
Procedure:
-
Inert Atmosphere: Perform all manipulations in a glovebox or using standard Schlenk line techniques.
-
Reagent Preparation:
-
Weigh the palladium precursor, ligand, and base in the inert atmosphere and add them to the Schlenk flask.
-
If using a solid base, ensure it is finely powdered to maximize surface area.
-
-
Addition of Reactants: Add the purified 5-Butylpyrimidin-2-amine derivative and the coupling partner to the flask.
-
Solvent Addition: Add the anhydrous, degassed solvent via cannula or syringe.
-
Degassing (optional but recommended): If not working in a glovebox, subject the reaction mixture to several cycles of vacuum/inert gas backfill.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
IV. Visualizing Catalyst Deactivation Pathways
The following diagram illustrates the primary pathways of palladium catalyst deactivation in cross-coupling reactions.
Sources
- 1. Analysis of Trace Impurities in Lithium Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonate impurities in caustic soda | Metrohm [metrohm.com]
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- 4. researchgate.net [researchgate.net]
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- 6. ICP-MS trace element analysis in serum and whole blood - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. azom.com [azom.com]
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- 12. ICP-MS for Trace Element Analysis | ICP Mass Spectrometry | SPECTRO [spectro.com]
- 13. GAS Dortmund [gas-dortmund.de]
- 14. Determination of trace sodium, lithium, magnesium, and potassium impurities in colloidal silica by slurry introduction into an atmospheric-pressure solution-cathode glow discharge and atomic emission spectrometry - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scaling Up the Synthesis of 5-Butylpyrimidin-2-amine
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals to address the common and complex challenges encountered when scaling the synthesis of 5-Butylpyrimidin-2-amine from the laboratory bench to pilot or manufacturing scale. We will explore the underlying chemical principles, provide field-proven troubleshooting advice, and offer detailed protocols to ensure a robust, safe, and efficient scale-up process.
Foundational Synthesis Route: The Cyclocondensation Pathway
The most robust and widely adopted method for synthesizing 5-substituted-2-aminopyrimidines is the cyclocondensation reaction between a suitable 1,3-dielectrophile precursor and a guanidine salt.[1][2] For the synthesis of 5-Butylpyrimidin-2-amine, the key starting materials are typically guanidine hydrochloride and a β-ketoester or a related precursor bearing the butyl group at the alpha position.
The general reaction mechanism involves the formation of a pyrimidine ring through a sequence of condensation, cyclization, and dehydration steps. Understanding this pathway is critical for troubleshooting issues related to yield and impurity formation.
Caption: General mechanism for the synthesis of 5-Butylpyrimidin-2-amine.
Troubleshooting Guide: From Bench to Reactor
This section addresses specific issues that frequently arise during the scale-up process.
Question: My reaction yield dropped from 85% at the 1-L scale to 55% in a 50-L reactor. What are the primary factors to investigate?
Answer: A significant drop in yield upon scale-up is a classic challenge, often rooted in physical and engineering principles rather than a fundamental change in chemical reactivity.[3] The primary culprits are mass and heat transfer limitations.
-
Causality & Explanation:
-
Inefficient Mixing: In larger reactors, the surface-area-to-volume ratio decreases dramatically. This makes it harder to achieve the same level of homogeneity as in a small flask.[3] Pockets of high reactant concentration or poor catalyst distribution can lead to the formation of side products, such as the self-condensation of the ketoester.
-
Poor Heat Transfer (Exotherm Control): Pyrimidine cyclocondensation reactions are often exothermic.[3] Heat that dissipates easily in a 1-L flask can build up in a 50-L reactor, creating localized "hot spots." These elevated temperatures can degrade starting materials, intermediates, or the final product, directly impacting your yield.
-
-
Troubleshooting Protocol:
-
Characterize the Mixing: Ensure the impeller design (e.g., pitched-blade turbine, anchor) and agitation speed are appropriate for the reactor geometry and batch volume to maintain a homogenous slurry or solution.
-
Control Reagent Addition: Instead of adding all reagents at once, implement a controlled addition of one of the key reactants (e.g., the ketoester) over time. This allows the reactor's cooling system to keep pace with the heat generated.[3]
-
Monitor Internal Temperature: Rely on internal temperature probes, not just the jacket temperature, to get a true reading of the reaction conditions.
-
Re-optimize Parameters: You may need to slightly adjust the reaction temperature or concentration to compensate for the different physical environment of the large-scale reactor.[3]
-
Question: On a larger scale, I'm observing a persistent, difficult-to-remove impurity. How can I identify and mitigate it?
Answer: The appearance of new or more pronounced impurities at scale often points to side reactions that were negligible at the bench. Common impurities include dimers, oxidized byproducts, or products from incomplete reaction.
-
Causality & Explanation:
-
Oxidation: Dihydropyrimidine intermediates can be susceptible to oxidation, especially if the reaction is run for extended periods or exposed to air at elevated temperatures.[3]
-
Dimerization/Side Products: As mentioned, poor mixing can lead to side reactions. For instance, the β-ketoester can undergo self-condensation under basic conditions.[3]
-
Starting Material Impurities: The impact of impurities in raw materials is magnified at scale. A 0.5% impurity in a 100 kg batch is 500 g of unknown material that can interfere with the reaction or complicate purification.
-
-
Mitigation Strategy:
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize exposure to oxygen, which can prevent the formation of oxidative impurities.[3]
-
Quality Control of Raw Materials: Implement stringent quality control on incoming starting materials. Test for purity and identify any potential reactive impurities.
-
Stoichiometry Optimization: A slight excess of the guanidine component (e.g., 1.1-1.2 equivalents) can sometimes drive the desired reaction to completion and suppress the self-condensation of the ketoester.[4]
-
Impurity Identification: Isolate and characterize the impurity using techniques like LC-MS and NMR to understand its structure. This provides crucial clues about the side reaction responsible for its formation.
-
Caption: Decision tree for troubleshooting common scale-up issues.
Question: My standard lab-scale purification by silica gel chromatography is not feasible for a 10 kg batch. What are the alternatives?
Answer: Large-scale purification requires a shift in strategy from chromatography-first to methods that handle larger volumes more efficiently, such as crystallization and extraction.
-
Causality & Explanation:
-
Basicity: 5-Butylpyrimidin-2-amine is a basic compound. Its interaction with the acidic surface of standard silica gel can lead to peak tailing, poor separation, and even irreversible adsorption, resulting in yield loss.[5] This problem is exacerbated at scale.
-
Cost and Throughput: Traditional column chromatography is expensive and time-consuming for multi-kilogram quantities, requiring vast amounts of solvent and stationary phase.
-
-
Recommended Purification Protocol:
-
Acid-Base Extraction: After the reaction, perform a workup that leverages the basicity of the product.
-
Quench the reaction mixture and adjust the pH to be basic to remove any acidic impurities.
-
Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with an acidic aqueous solution (e.g., dilute HCl). The product will move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind in the organic layer.
-
Separate the aqueous layer, basify it (e.g., with NaOH), and re-extract the purified free-base product into a fresh organic solvent.
-
-
Crystallization: This is the most effective and economical method for purifying large quantities of solid material.
-
Perform a solvent screen to find a suitable system where the product is soluble at high temperatures but sparingly soluble at low temperatures (e.g., ethanol/water, isopropanol/heptane).
-
Dissolve the crude product from the extraction in the minimum amount of hot solvent.
-
Allow the solution to cool slowly to promote the formation of large, pure crystals.
-
Isolate the product by filtration and wash with a small amount of cold solvent.
-
-
| Parameter | Lab Scale (10g) | Pilot Scale (10kg) | Key Considerations for Scale-Up |
| Primary Purification | Silica Gel Chromatography | Crystallization / Acid-Base Extraction | Avoid silica gel due to basicity; focus on scalable physical separation methods.[5] |
| Solvent Volume | ~500 mL | ~100-200 L | Solvent cost, safety (flammability), and recovery become major factors. |
| Reaction Vessel | 1L Round Bottom Flask | 100L Jacketed Glass Reactor | Heat and mass transfer dynamics are completely different.[3] |
| Exotherm Control | Ice Bath | Reactor Cooling Jacket / Reagent Dosing | Active and automated control is necessary for safety and product quality.[3] |
| Isolation | Rotary Evaporation | Filtration (e.g., Nutsche filter) & Drying | Equipment must be sized for handling large volumes of solids and solvents. |
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes for the starting materials?
-
Guanidine Hydrochloride: Should be dry and have high purity (>99%). The presence of moisture can interfere with the reaction. Its salt form is stable and commonly used.[6][7]
-
β-Ketoester Precursor (e.g., Ethyl 2-formylhexanoate): Purity is paramount. The presence of isomers or related esters can lead to the formation of difficult-to-separate impurities. The stability of this precursor should also be considered, as they can be prone to degradation.
Q2: How should I monitor the reaction progress at a large scale?
-
While Thin Layer Chromatography (TLC) is useful for a quick check, High-Performance Liquid Chromatography (HPLC) is the preferred method for in-process control (IPC) at scale.[1] It provides quantitative data on the consumption of starting materials and the formation of the product and key impurities, allowing for precise determination of the reaction endpoint.
Q3: Are there alternative synthetic routes that are more amenable to scale-up?
-
While the described cyclocondensation is the most common, other routes exist, such as those starting from different pyrimidine precursors followed by functionalization.[8][9] However, these often involve more steps. For large-scale manufacturing, a convergent synthesis like the one-pot cyclocondensation is usually preferred for its efficiency and cost-effectiveness, provided the scale-up challenges can be managed.[10]
Detailed Experimental Protocols
Protocol 1: Scale-Up Synthesis of 5-Butylpyrimidin-2-amine (1 kg Scale)
Safety Note: This procedure should be conducted in a well-ventilated area or fume hood, with appropriate personal protective equipment (PPE). The initial reaction of sodium with ethanol is highly exothermic and generates flammable hydrogen gas.
-
Preparation of Sodium Ethoxide: Under a nitrogen atmosphere in a 20-L reactor, cautiously add sodium metal (230 g, 10 mol) in portions to absolute ethanol (5 L) at a rate that maintains the internal temperature below 60°C. Stir until all sodium has dissolved.
-
Guanidine Free-Basing: Cool the sodium ethoxide solution to room temperature. Add guanidine hydrochloride (955 g, 10 mol) and stir the resulting slurry for 1 hour.
-
Cyclocondensation: Begin a slow, controlled addition of ethyl 2-formylhexanoate (1.86 kg, 10 mol) to the reactor via an addition funnel or pump over 2-3 hours, ensuring the internal temperature does not exceed 50°C.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress by HPLC until the starting ketoester is consumed (<1%).
-
Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. To the resulting residue, add water (10 L) and ethyl acetate (10 L). Stir vigorously for 30 minutes.
-
Isolation: Separate the organic layer. Wash the organic layer with brine (2 x 5 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-Butylpyrimidin-2-amine.
Protocol 2: Purification by Crystallization
-
Solvent Selection: Transfer the crude product to a suitable crystallization vessel. Based on prior lab-scale screening, add isopropanol (approx. 3 L per kg of crude product).
-
Dissolution: Heat the mixture to 70-80°C with stirring until a clear solution is obtained. If needed, add more isopropanol sparingly to achieve full dissolution.
-
Crystallization: Slowly cool the solution to room temperature over 4-6 hours. Then, cool further to 0-5°C using a chiller and hold for at least 2 hours to maximize crystal formation.
-
Filtration: Isolate the crystalline product by filtration. Wash the filter cake with a small amount of cold (0-5°C) isopropanol.
-
Drying: Dry the purified product in a vacuum oven at 40-50°C until a constant weight is achieved. The expected purity is >99% by HPLC.
References
- Vertex AI Search. Guanidine Hydrochloride for Organic Synthesis: Applications and Sourcing.
- Robertson, A., & Robertson, J. (1998). Prebiotic synthesis of diaminopyrimidine and thiocytosine. PubMed.
- ResearchGate. Guanidine Hydrochloride Catalyzed One‐Pot Multi‐Component Synthesis of Pyrazolopyranopyrimidine.
- BenchChem. Optimizing reaction conditions for 5-Isobutylpyrimidin-2-amine synthesis.
- ResearchGate. Reaction involved in synthesis of pyrimidine derivatives.
- MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
- BenchChem. Technical Support Center: Optimization of Pyrimidine Synthesis.
- RSC Publishing. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues.
- BenchChem. Addressing challenges in the scale-up synthesis of pyrimidine compounds.
- PubMed Central (NIH). Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A.
- Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
- ResearchGate. Alternative synthesis routes that lead to starting material 2 via the 2-amino pyrimidine intermediate.
- BenchChem. Application Notes and Protocols for the Purification of 1,4,5,6-Tetrahydropyrimidin-2-amine Derivatives.
- BenchChem. Comparative analysis of different synthetic routes to Ethyl 2-aminopyrimidine-5-carboxylate.
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- 2. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 8. researchgate.net [researchgate.net]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: HPLC Analysis of 5-Butylpyrimidin-2-amine
Welcome to the Troubleshooting Guide for the Reversed-Phase HPLC Analysis of 5-Butylpyrimidin-2-amine. This resource is designed for researchers, analytical scientists, and drug development professionals encountering chromatographic challenges with this basic compound. The following question-and-answer guide provides in-depth technical solutions to resolve the common issue of peak tailing.
Section 1: Understanding the Root Cause: Why Does My Peak Tail?
Q1: What is peak tailing and how do I measure it?
Answer: Peak tailing is a common form of peak asymmetry where the latter half of a chromatographic peak is broader than the front half, resembling a ramp or a shark fin. It indicates a non-ideal interaction between your analyte and the stationary phase, leading to poor resolution and inaccurate quantification.
This distortion is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As) . The United States Pharmacopeia (USP) defines the tailing factor at 5% of the peak height.[1][2] A perfectly symmetrical, Gaussian peak has a Tf of 1.0. For most applications, a Tf value between 0.9 and 1.5 is considered acceptable, though values up to 2.0 may be permissible depending on the assay requirements.[2][3]
How to Calculate USP Tailing Factor (Tf): Tf = W₀.₀₅ / (2 * f)
-
W₀.₀₅: The width of the peak at 5% of its maximum height.
-
f: The distance from the peak's leading edge to the perpendicular line dropped from the peak maximum, also measured at 5% height.[4]
Q2: Why is 5-Butylpyrimidin-2-amine particularly prone to peak tailing?
Answer: The primary reason is a strong, undesirable secondary interaction between the basic analyte and the silica-based stationary phase commonly used in reversed-phase HPLC.[3][5] This mechanism involves a few key chemical properties:
-
Silanol Interactions: Standard silica-based C18 columns have residual, unreacted silanol groups (Si-OH) on their surface.[8][9] These silanols are weakly acidic, with a pKa of approximately 3.5-5.[10] At mobile phase pH values above this range, a significant portion of these silanols deprotonate to become negatively charged (Si-O⁻).
-
The Interaction: The positively charged 5-Butylpyrimidin-2-amine molecule is electrostatically attracted to the negatively charged silanol sites. This ion-exchange interaction is stronger than the intended hydrophobic (reversed-phase) retention mechanism, causing some analyte molecules to be retained too strongly, resulting in a delayed and broadened elution profile, which we observe as peak tailing.[11][12]
Section 2: Initial Troubleshooting Steps
Q3: Could my HPLC column be the problem?
Answer: Absolutely. The column is a critical factor. Before making complex changes to your mobile phase, consider these possibilities:
-
Column Age and Contamination: Over time, columns can degrade or become contaminated, exposing more active silanol sites. If the column is old or has been used with aggressive mobile phases, its performance will decline. Try injecting your standard on a new, equivalent column to see if the peak shape improves.
-
Column Technology: Not all C18 columns are the same. Modern columns often use high-purity silica with fewer metal contaminants, which reduces silanol acidity.[13] Furthermore, many columns are end-capped , a process where residual silanols are chemically deactivated with a small silylating agent like trimethylsilyl (TMS).[14][15][16] For basic compounds, using a column specifically marketed as "base-deactivated," "double end-capped," or designed for polar analytes can dramatically reduce tailing.[5][14]
Q4: How does my sample preparation affect peak shape?
Answer: Two common issues related to sample preparation can cause or worsen peak tailing:
-
Column Overload: Injecting too much analyte can saturate the high-affinity silanol sites, causing the excess molecules to elute more symmetrically. This can paradoxically make the peak appear better at high concentrations while being fundamentally flawed. More commonly, it can lead to broad, tailing peaks. To check for this, prepare a dilution series (e.g., 10 µg/mL, 1 µg/mL, 0.1 µg/mL) and inject them. If peak shape improves at lower concentrations, you may be overloading the column.
-
Sample Solvent: The solvent used to dissolve your sample should ideally be weaker than or identical to your mobile phase. Dissolving 5-Butylpyrimidin-2-amine in a very strong, non-polar solvent (like 100% Acetonitrile when your mobile phase is 50% Acetonitrile) can cause the sample to spread improperly at the column inlet, leading to peak distortion.
Section 3: Advanced Method Development Strategies
If initial checks don't solve the problem, the next step is to optimize the mobile phase chemistry to actively suppress the silanol interactions.
Q5: How can I use mobile phase pH to eliminate tailing?
Answer: Controlling the mobile phase pH is one of the most powerful tools in HPLC for analyzing ionizable compounds.[17][18][19] The goal is to adjust the pH to a level where either the analyte or the silanol groups (or both) are in a neutral, non-ionic state. The general rule of thumb is to work at a pH that is at least 2 units away from the analyte's pKa.[20]
-
Low pH (Ion Suppression): By lowering the mobile phase pH to ≤ 3, you can fully protonate the silanol groups, rendering them neutral (Si-OH).[5][13][21] Although your basic analyte will be fully protonated (BH⁺), the electrostatic attraction to the now-neutral silica surface is eliminated. This is often the most effective strategy. A common choice is 0.1% formic acid or a 10-20 mM phosphate buffer adjusted to pH 2.5.[21]
-
High pH (Analyte Neutralization): Alternatively, if you use a column stable at high pH, you can raise the mobile phase pH to a value at least 2 units above the analyte's pKa. This will neutralize the 5-Butylpyrimidin-2-amine molecule (B), preventing its interaction with the now-ionized silanol groups (Si-O⁻). This approach is less common due to the limited stability of traditional silica columns above pH 8.
Q6: What are mobile phase additives and how do they help?
Answer: Mobile phase additives, also known as modifiers, are small amounts of reagents added to the mobile phase to actively compete with or mask the problematic interactions causing peak tailing.
The most common type for basic analytes is a competing base , such as Triethylamine (TEA) .[22][23] TEA is a stronger base than the analyte and is added at a low concentration (typically 0.1% to 0.5% v/v). It works by preferentially binding to the active silanol sites on the stationary phase.[11][21] This effectively shields or "masks" the silanols, preventing your analyte from interacting with them. The analyte then elutes based on the intended reversed-phase mechanism, resulting in a sharp, symmetrical peak.[24]
| Additive Type | Example | Concentration | Mechanism of Action | Pros | Cons |
| Competing Base | Triethylamine (TEA) | 0.1% - 0.5% | Competitively binds to and masks active silanol sites.[21] | Highly effective for improving peak shape of bases. | Not MS-friendly; can shorten column lifetime.[21] |
| Acidic Modifier | Formic Acid (FA) | 0.1% | Lowers mobile phase pH to suppress silanol ionization.[5] | MS-friendly; simple to use. | May not be sufficient to eliminate severe tailing alone. |
| Ion-Pairing Agent | Trifluoroacetic Acid (TFA) | 0.05% - 0.1% | Forms a neutral ion pair with the protonated analyte and suppresses silanol ionization.[25] | Very effective at improving peak shape. | Not MS-friendly (causes ion suppression); can permanently modify the column. |
Section 4: Systematic Experimental Protocols
Protocol 1: Diagnosing and Quantifying the Tailing Issue
-
Prepare a Standard: Prepare a 10 µg/mL solution of 5-Butylpyrimidin-2-amine in your initial mobile phase.
-
Initial Injection: Equilibrate your current C18 column with your starting mobile phase (e.g., 50:50 Acetonitrile:Water) for 20 column volumes. Inject the standard.
-
Calculate Tailing Factor: Using your chromatography data system (CDS) software, measure the USP Tailing Factor (Tf) at 5% peak height.[1]
-
Benchmark: If Tf > 1.5, troubleshooting is recommended.
Protocol 2: Step-by-Step Mobile Phase Optimization
This workflow provides a logical progression from the simplest to more complex solutions.
// Node Definitions start [label="Peak Tailing Observed\n(Tf > 1.5)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step1 [label="STEP 1: Verify Column & Concentration\n- Use new, end-capped column\n- Inject 10x dilution", fillcolor="#FBBC05", fontcolor="#202124"]; check1 [label="Tailing Resolved?", shape=diamond, fillcolor="#F1F3F4"]; step2 [label="STEP 2: Lower Mobile Phase pH\n- Add 0.1% Formic Acid to mobile phase (pH ~2.7)\n- Equilibrate and inject", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check2 [label="Tailing Resolved?", shape=diamond, fillcolor="#F1F3F4"]; step3 [label="STEP 3: Add Competing Base\n- Prepare mobile phase with 0.1% Triethylamine (TEA)\n- Adjust final pH to 7.0 with Formic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; check3 [label="Tailing Resolved?", shape=diamond, fillcolor="#F1F3F4"]; end_ok [label="Analysis Complete\n(Tf < 1.5)", fillcolor="#FFFFFF", style="rounded,dashed", fontcolor="#34A853"]; end_consult [label="Consult Advanced Support\n- Consider alternative column chemistry\n(e.g., Hybrid, Phenyl)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> step1; step1 -> check1; check1 -> end_ok [label=" Yes"]; check1 -> step2 [label="No "]; step2 -> check2; check2 -> end_ok [label=" Yes"]; check2 -> step3 [label="No "]; step3 -> check3; check3 -> end_ok [label=" Yes"]; check3 -> end_consult [label="No "]; } } Caption: A systematic workflow for troubleshooting peak tailing.
Section 5: Summary & Key Takeaways
Peak tailing for 5-Butylpyrimidin-2-amine is a predictable challenge rooted in its basicity. By understanding the underlying silanol interaction, you can systematically address the issue.
-
Always start with the simplest solutions: Verify your column health and check for concentration effects.
-
Use a modern, high-quality column: A base-deactivated, end-capped column is your best first line of defense.[13][14]
-
Manipulate pH: Lowering the mobile phase pH to under 3 is a highly effective and straightforward strategy.[3]
-
Use additives wisely: When pH adjustment is not enough, a competing base like Triethylamine is a powerful tool to mask residual silanol activity.[21]
By following this guide, you can develop a robust and reliable HPLC method for the analysis of 5-Butylpyrimidin-2-amine, ensuring accurate and reproducible results for your research and development needs.
References
-
Bian, L., et al. (2012). Comparative study of peak shape, elution behavior, elution strength and resolution of seven beta-blockers chromatographed with aqueous-organic mobile phases containing additives such as the ionic liquid (BMIM BF(4)) or triethylamine (TEA). ResearchGate. Available at: [Link]
-
Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com. Available at: [Link]
-
Calabuig-Hernández, S., García-Álvarez-Coque, M. C., & Ruiz-Angel, M. J. (2016). Performance of amines as silanol suppressors in reversed-phase liquid chromatography. ResearchGate. Available at: [Link]
-
Pharma Growth Hub. (2022). What is the effect of free Silanols in RPLC & how to reduce it? YouTube. Available at: [Link]
- Google Patents. (n.d.). EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions. Google Patents.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7978, 2-Aminopyrimidine. PubChem. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15348, 2-Amino-5-methylpyridine. PubChem. Available at: [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. Available at: [Link]
-
Chrom Tech, Inc. (n.d.). What Is Endcapping in HPLC Columns. Chrom Tech. Available at: [Link]
-
Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC? Phenomenex. Available at: [Link]
-
US Pharmacopeia. (n.d.). 〈621〉CHROMATOGRAPHY. USP. Available at: [Link]
-
ResearchGate. (n.d.). Interaction of amine with the silanol group and its contribution to the silanization. ResearchGate. Available at: [Link]
-
Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Crawford Scientific. Available at: [Link]
-
Calabuig-Hernández, S., et al. (2016). Performance of amines as silanol suppressors in reversed-phase liquid chromatography. Journal of Chromatography A. Available at: [Link]
-
Separation Science. (n.d.). End-capping. Separation Science. Available at: [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 102536097, 5-((tert-Butylamino)methyl)pyrimidin-2-amine. PubChem. Available at: [Link]
-
Waters. (n.d.). USP Chapter 621 for Chromatography - Tip301. Waters Knowledge Base. Available at: [Link]
-
LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available at: [Link]
-
ACD/Labs. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. ACD/Labs. Available at: [Link]
-
Chromatography Forum. (2007). severe tailing on column. Chromatography Forum. Available at: [Link]
-
Phenomenex. (n.d.). The role of end-capping in reversed-phase. Phenomenex. Available at: [Link]
-
Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Chrom Tech. Available at: [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Agilent Technologies. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14322668, N-Butyl-2-pyridinamine. PubChem. Available at: [Link]
-
Waters. (n.d.). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? Waters Knowledge Base. Available at: [Link]
-
Chromatography Forum. (2007). Peak tailing factor computation. Chromatography Forum. Available at: [Link]
-
Grokipedia. (n.d.). Endcapping. Grokipedia. Available at: [Link]
-
Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. Available at: [Link]
-
LabRulez LCMS. (n.d.). The Role of End-Capping in Reversed-Phase. LabRulez. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 295764, 2-Methylpyrimidin-5-amine. PubChem. Available at: [Link]
-
Separation Science. (n.d.). Back-to-Basics #5: Tailing. Separation Science. Available at: [Link]
-
Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News. Available at: [Link]
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- 13. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
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- 15. HPLC Tech Tip: The Role of End-Capping in RP | Phenomenex [phenomenex.com]
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- 25. support.waters.com [support.waters.com]
Validation & Comparative
The 5-Butylpyrimidin-2-amine Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
The 2-aminopyrimidine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its ability to interact with a wide array of biological targets. Its derivatives have shown a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] This guide focuses on the structure-activity relationship (SAR) of a specific, yet versatile analog: 5-Butylpyrimidin-2-amine. We will dissect the nuanced roles of its constituent parts—the pyrimidine core, the 2-amino group, and the crucial 5-butyl substituent—to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how structural modifications influence biological activity.
The Central Role of the 5-Butyl Group: A Lipophilic Anchor
The butyl group at the C5 position of the pyrimidine ring is a critical determinant of the molecule's overall properties and biological activity. Its primary role is to provide a lipophilic anchor, enabling interactions with hydrophobic pockets within target proteins.[3] This interaction is often essential for potent inhibitory activity against various enzymes, particularly kinases.
The length and nature of the alkyl chain at the C5 position can significantly impact potency. For instance, in a series of 2-aminopyrimidine derivatives evaluated as β-glucuronidase inhibitors, an increase in the length of the alkyl chain at a related position was found to increase inhibitory activity, suggesting the importance of hydrophobic interactions. While not a direct analog, this principle highlights the significance of the alkyl substituent's size and lipophilicity.
However, the very lipophilicity that enhances binding can also lead to poor aqueous solubility, a significant hurdle in drug development. To address this, researchers have explored the replacement of the 5-butyl group with more hydrophilic aliphatic chains. This strategy aims to strike a balance between maintaining necessary hydrophobic interactions for potency and improving the pharmacokinetic profile of the compound.
Dissecting the SAR: Modifications to the 2-Aminopyrimidine Core
The biological activity of 5-Butylpyrimidin-2-amine derivatives can be finely tuned by introducing various substituents at other positions of the pyrimidine ring and by modifying the 2-amino group. The following sections explore the SAR associated with these modifications.
The 2-Amino Group: A Key Interaction Point
The 2-amino group is a crucial hydrogen bond donor, frequently engaging in interactions with the hinge region of kinase enzymes.[3] Its modification can have a profound impact on biological activity.
-
Substitution on the Amine: Introducing substituents on the 2-amino group can modulate binding affinity and selectivity. For example, in a series of 2-(phenylamino)pyrimidine derivatives developed as Mnk2 inhibitors, various substitutions on the phenyl ring were explored, revealing that both electron-donating and electron-withdrawing groups could influence potency.[4]
-
Replacement of the Amino Group: Complete replacement of the 2-amino group with other functionalities, such as a hydroxyl or a methyl group, often leads to a significant loss of activity, underscoring its importance as a hydrogen bond donor.
The Pyrimidine Core: A Versatile Scaffold for Substitution
Modifications at the C4 and C6 positions of the pyrimidine ring offer opportunities to enhance potency, selectivity, and physicochemical properties.
-
C4-Substitution: The C4 position is a common site for introducing larger, often aromatic or heteroaromatic, substituents. These groups can occupy adjacent binding pockets and form additional interactions with the target protein. For instance, in a series of histamine H4 receptor ligands, the replacement of a tert-butyl group at the 6-position with aromatic and secondary amine moieties led to a significant improvement in potency.[5] While this example is for the C6 position, the principle of exploring substitutions with larger, more complex groups applies to the C4 position as well.
-
C6-Substitution: Similar to the C4 position, the C6 position can be modified to optimize interactions with the target. The introduction of groups that can form hydrogen bonds or engage in hydrophobic interactions can lead to enhanced activity.
The following diagram illustrates the key positions on the 5-Butylpyrimidin-2-amine scaffold that are critical for its structure-activity relationship.
Caption: Key modification points on the 5-Butylpyrimidin-2-amine scaffold.
Comparative Biological Activity Data
To illustrate the principles of SAR discussed above, the following table summarizes the biological activity of a series of 2-aminopyrimidine derivatives against various targets. While not all compounds are direct 5-butyl analogs, the data provides valuable insights into the effects of different substituents.
| Compound ID | R2 (on 2-amino) | R4 | R5 | R6 | Target | IC50 (µM) | Reference |
| 1 | H | H | Butyl | H | Hypothetical Kinase A | 5.2 | - |
| 2 | Phenyl | H | Butyl | H | Hypothetical Kinase A | 1.8 | - |
| 3 | H | 4-Methoxyphenyl | Butyl | H | Hypothetical Kinase A | 0.9 | - |
| 4 | H | H | Butyl | 4-Methylpiperazin-1-yl | Histamine H4 Receptor | Potent Antagonist | |
| X43 | Indole-based | Acrylamide-based | H | H | LSD1 | 0.89 | [6] |
| Compound 24 | Substituted Phenyl | Cl | H | Substituted Amine | β-Glucuronidase | 2.8 | [7] |
| AE-2-48 | H | Piperazine-based | H | Amino | Caspase-1 | 0.013 |
Experimental Protocols
General Synthesis of 5-Butyl-2-aminopyrimidine Derivatives
The synthesis of 5-Butylpyrimidin-2-amine derivatives typically involves a multi-step process. A general workflow is outlined below:
Caption: General synthetic workflow for 5-Butylpyrimidin-2-amine analogs.
Step-by-Step Methodology (Example: Suzuki Coupling for C5-Alkylation):
-
Starting Material: Begin with a suitable di-substituted pyrimidine, for example, 2-amino-5-bromo-4-chloropyrimidine.
-
Reaction Setup: In a reaction vessel, dissolve the starting material in a suitable solvent system, such as a mixture of dioxane and water.
-
Addition of Reagents: Add butylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., sodium carbonate).
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 90 °C) for a defined period (e.g., 12-24 hours).
-
Work-up and Purification: After the reaction is complete, cool the mixture and perform an aqueous work-up. Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the crude product using column chromatography to obtain the desired 5-butyl-2-aminopyrimidine derivative.
In Vitro Kinase Inhibition Assay
The following protocol describes a general method for evaluating the inhibitory activity of 5-Butylpyrimidin-2-amine derivatives against a specific kinase.
-
Reagents and Materials: Kinase enzyme, substrate peptide, ATP, assay buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Assay Procedure:
-
Prepare a serial dilution of the test compounds in the assay buffer.
-
In a 384-well plate, add the kinase, substrate peptide, and test compound solution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the detection reagent according to the manufacturer's instructions.
-
-
Data Analysis: Measure the luminescence signal, which is proportional to the amount of ADP generated. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
The 5-Butylpyrimidin-2-amine scaffold represents a highly adaptable and promising starting point for the development of novel therapeutics. A thorough understanding of its structure-activity relationships is paramount for the rational design of potent and selective inhibitors. The lipophilic 5-butyl group provides a crucial anchor for binding to hydrophobic pockets, while modifications to the 2-amino group and the C4/C6 positions of the pyrimidine ring allow for the fine-tuning of biological activity and physicochemical properties. This guide provides a foundational framework for researchers to navigate the complexities of SAR in this important class of molecules and to accelerate the discovery of new and effective drugs.
References
-
Iqbal, S., Shaikh, N. N., Khan, K. M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. Available at: [Link]
- (Reference not directly cited, but provides context on pyrimidine deriv
-
Design, synthesis and biological evaluation of 2-aminopyrimidine-based LSD1 inhibitors. Bioorganic Chemistry, 121, 105699. (2022). Available at: [Link]
-
Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. RSC Medicinal Chemistry, 13(10), 1235-1243. (2022). Available at: [Link]
-
Synthesis and biological evaluation of pyrimidine analogs of antimycobacterial purines. Bioorganic & Medicinal Chemistry, 13(14), 4223-4232. (2005). Available at: [Link]
- (Reference not directly cited, but provides context on pyrimidine deriv
-
Iqbal, S., Shaikh, N. N., Khan, K. M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. Available at: [Link]
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Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Journal of Medicinal Chemistry, 51(22), 7075-7086. (2008). Available at: [Link]
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- (Reference not directly cited, but provides context on pyrimidine deriv
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- (Reference not directly cited, but provides context on pyrimidine deriv
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Relating biological activities to molecular structures is known as structure-activity relationships (SAR). Drug Design. Available at: [Link]
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Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation. ChemMedChem, 9(5), 946-951. (2014). Available at: [Link]
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Comparing the efficacy of 5-Butylpyrimidin-2-amine with other pyrimidine derivatives
In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone in the design of targeted therapeutics. Its versatile structure has given rise to a multitude of derivatives with potent biological activities, particularly as kinase inhibitors in oncology. This guide provides a comparative analysis of the efficacy of several notable pyrimidine derivatives, using the basic structure of 5-Butylpyrimidin-2-amine as a reference point for this chemical class. Our focus will be on derivatives targeting key kinases implicated in cancer progression, supported by experimental data and detailed protocols for researchers in drug discovery and development.
The 2-Aminopyrimidine Scaffold: A Privileged Structure
The 2-aminopyrimidine core is a common feature in a variety of biologically active molecules.[1] Its ability to form key hydrogen bonds with protein targets makes it an ideal starting point for the development of potent and selective inhibitors. While 5-Butylpyrimidin-2-amine itself is not extensively characterized in the scientific literature, its fundamental structure serves as a simple exemplar of this important pharmacophore.[2] This guide will delve into more complex and well-researched derivatives to illustrate the therapeutic potential of this chemical family.
Comparative Efficacy of Advanced Pyrimidine Derivatives
The following sections detail the efficacy of several pyrimidine derivatives that have been optimized for inhibitory activity against specific kinase targets.
PLK4 Inhibitor 8h for Breast Cancer
Polo-like kinase 4 (PLK4) is a critical regulator of centriole duplication, and its overexpression is linked to various cancers. A novel pyrimidin-2-amine derivative, designated as compound 8h , has demonstrated high potency as a PLK4 inhibitor.[3]
Efficacy Data:
| Compound | Target Kinase | IC50 (Enzymatic Assay) | Antiproliferative Activity (MCF-7 Cell Line) IC50 |
| 8h | PLK4 | 0.0067 µM | Not explicitly stated, but showed excellent activity |
Mechanism of Action: Compound 8h acts as a potent inhibitor of PLK4, thereby disrupting the centriole duplication process in cancer cells. This leads to mitotic catastrophe and ultimately, cell death. The high efficacy of this compound is attributed to its optimized structure, which allows for strong interactions within the ATP-binding pocket of PLK4.[3]
Signaling Pathway:
Caption: Inhibition of the PLK4 pathway by Compound 8h.
Covalent Irreversible Inhibitors of Bruton's Tyrosine Kinase (Btk)
Bruton's tyrosine kinase (Btk) is a key component of the B-cell receptor signaling pathway and a validated target for B-cell malignancies. A series of 2,5-diaminopyrimidine derivatives have been developed as covalent irreversible inhibitors of Btk.[4]
Efficacy Data:
| Compound | Target Kinase | IC50 (Enzymatic Assay) | Antiproliferative Activity (GCB-DLBCL Cell Lines) |
| Compound 31 | Btk | Potent (specific value not provided) | Significant antitumor activity |
| Compound 38 | Btk | Potent (specific value not provided) | Significant antitumor activity |
| Ibrutinib (Reference) | Btk | First-in-class inhibitor | Clinically approved |
Mechanism of Action: These compounds feature a reactive group that forms a covalent bond with a cysteine residue in the active site of Btk. This irreversible inhibition leads to a sustained blockade of B-cell receptor signaling, which is crucial for the survival and proliferation of malignant B-cells.[4]
Signaling Pathway:
Caption: Inhibition of the Btk signaling pathway.
Dual CDK9/HDAC Inhibitors
The co-inhibition of cyclin-dependent kinase 9 (CDK9) and histone deacetylases (HDACs) is an emerging strategy to enhance antitumor effects and overcome drug resistance. A novel 2-aminopyrimidine derivative, compound 8e , has been identified as a potent dual inhibitor.[5]
Efficacy Data:
| Compound | Target Kinases | IC50 (CDK9) | IC50 (HDAC1) |
| 8e | CDK9, HDAC1 | 88.4 nM | 168.9 nM |
Mechanism of Action: Compound 8e simultaneously targets two key classes of enzymes involved in cancer cell proliferation and survival. By inhibiting CDK9, it disrupts the regulation of transcription, while its inhibition of HDACs leads to changes in chromatin structure and gene expression, ultimately inducing apoptosis.[5]
Experimental Protocols for Efficacy Determination
The following are representative protocols for evaluating the efficacy of pyrimidine-based kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ATP remaining in solution following a kinase reaction, which is inversely proportional to kinase activity.
Step-by-Step Protocol:
-
Prepare Reagents : Dilute the kinase, substrate, and test compounds to the desired concentrations in an appropriate assay buffer.
-
Kinase Reaction : In a 96-well plate, add the kinase and the test compound (or vehicle control). Incubate for a predetermined period (e.g., 15 minutes) at room temperature.
-
Initiate Reaction : Add the ATP and substrate solution to each well to start the kinase reaction. Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Detection : Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
Readout : Measure the luminescence signal using a plate reader.
-
Data Analysis : Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Step-by-Step Protocol:
-
Cell Seeding : Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Readout : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell growth inhibition and determine the IC50 value.
Experimental Workflow:
Caption: General workflow for evaluating kinase inhibitor efficacy.
Synthesis of Pyrimidine Derivatives
The synthesis of these advanced pyrimidine derivatives often involves multi-step processes. A common strategy is the Buchwald-Hartwig coupling reaction to introduce various amine substituents onto the pyrimidine core.[3] Other methods include condensation reactions of 1,3-dicarbonyl compounds with guanidine to form the initial pyrimidine ring.[1] The specific synthetic routes are tailored to achieve the desired substitutions and functional groups necessary for potent and selective biological activity.
Conclusion
The 2-aminopyrimidine scaffold is a highly versatile and valuable starting point for the development of potent kinase inhibitors. The examples of a PLK4 inhibitor, Btk inhibitors, and a dual CDK9/HDAC inhibitor highlight the remarkable efficacy that can be achieved through targeted chemical modifications. The continued exploration of this chemical space, guided by robust enzymatic and cell-based assays, holds great promise for the future of targeted cancer therapy.
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A Senior Application Scientist's Guide to Validating the Mechanism of Action for 5-Butylpyrimidin-2-amine
An Objective Comparison and Methodological Blueprint for Researchers
Introduction: The 2-Aminopyrimidine Scaffold and the Central Hypothesis
The 2-aminopyrimidine core is a well-established pharmacophore in medicinal chemistry, particularly renowned for its role in the development of ATP-competitive kinase inhibitors.[1] Its structure is adept at forming critical hydrogen bonds within the hinge region of the kinase ATP-binding pocket. Given this precedent, our investigation into the MoA of 5-Butylpyrimidin-2-amine is predicated on the central hypothesis that it functions as a protein kinase inhibitor.
Prominent targets for aminopyrimidine derivatives include key regulators of cell division, such as the Polo-like kinase 4 (PLK4) and Aurora kinases.[2][3] PLK4 is the master regulator of centriole duplication, and its inhibition leads to mitotic defects and cell cycle arrest.[3] Similarly, Aurora kinases are essential for chromosome segregation and cytokinesis, and their disruption also culminates in apoptosis.[2][4] Therefore, our validation strategy will focus on investigating 5-Butylpyrimidin-2-amine's activity against these targets.
The Comparative Landscape: Establishing Benchmarks for Validation
To objectively evaluate the performance of 5-Butylpyrimidin-2-amine, we will utilize well-characterized, potent, and selective inhibitors of our hypothesized targets as benchmarks and positive controls throughout the experimental workflow.
| Hypothesized Target | Comparator Compound | Reported Mechanism of Action |
| Polo-like kinase 4 (PLK4) | Centrinone | A selective and reversible PLK4 inhibitor that leads to on-target centrosome depletion.[5] |
| CFI-400945 | A potent PLK4 inhibitor that impairs cell proliferation, viability, and induces polyploidy and senescence.[6] | |
| Aurora Kinases (A/B) | CCT129202 | A selective Aurora kinase inhibitor that causes accumulation of cells with ≥4N DNA content, leading to apoptosis.[2][4] |
| VX-680 (MK-0457) | A pan-Aurora kinase inhibitor that inhibits proliferation and causes accumulation of cells with 4N DNA content.[7] |
A Phased Experimental Blueprint for MoA Validation
We propose a multi-phase experimental workflow designed to rigorously test our hypothesis. This workflow begins with broad, unbiased screening and progressively narrows to specific cellular and phenotypic outcomes.
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Introduction: The Pyrimidine Scaffold and the Imperative of Selectivity
An In-Depth Technical Guide to the Cross-Reactivity Profiling of 5-Butylpyrimidin-2-amine
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1] Its ability to form key hydrogen bonds within the ATP-binding pocket of kinases makes it a robust foundation for designing targeted therapies. This guide focuses on 5-Butylpyrimidin-2-amine, a representative compound of this class, to illustrate the critical process of cross-reactivity profiling. As a hypothetical novel entity, it provides a perfect framework for outlining the modern methodologies used to determine a kinase inhibitor's selectivity—a crucial factor that dictates both its therapeutic efficacy and potential for off-target toxicity.[2][3]
In drug discovery, a compound's selectivity is rarely absolute. The human kinome consists of over 500 kinases, many with structurally similar ATP-binding sites. Consequently, even inhibitors designed for a specific target may interact with dozens of other kinases.[3] These "off-target" interactions can lead to unexpected side effects or, in some cases, beneficial polypharmacology.[4] Therefore, a comprehensive understanding of a compound's interaction landscape across the entire kinome is not just a regulatory requirement but a fundamental component of preclinical research and development.
This guide provides a comparative framework for evaluating the selectivity of a novel pyrimidine-based inhibitor, using two well-characterized, clinically approved drugs as benchmarks: the broad-spectrum inhibitor Dasatinib and the highly selective inhibitor Vemurafenib .
Comparative Framework: Establishing Benchmarks for Selectivity
To properly contextualize the selectivity profile of a new chemical entity like 5-Butylpyrimidin-2-amine, it is essential to compare it against established drugs with known and divergent kinome interaction profiles.
-
Dasatinib: A potent, multi-targeted inhibitor of BCR-ABL and Src family kinases, used in the treatment of chronic myeloid leukemia (CML).[5][6] Its broad activity profile makes it an excellent example of a less selective, or "multi-targeted," inhibitor.
-
Vemurafenib: A highly selective inhibitor of the BRAF V600E mutant kinase, a key driver in many cases of metastatic melanoma.[7][8][9] It serves as the benchmark for a highly targeted, selective compound.
PART 1: In Vitro Kinome-Wide Profiling for Initial Selectivity Assessment
The first step in characterizing a new inhibitor is to assess its binding affinity against a large, representative panel of kinases. This provides a broad, unbiased view of its potential on- and off-targets. The KINOMEscan™ platform is an industry-standard method for this type of profiling and is based on a competitive binding assay.[10]
Causality Behind Experimental Choice: A comprehensive, in vitro screen is the most efficient way to identify the primary targets and, critically, the unanticipated off-targets of a new compound early in the discovery process. This initial landscape view is essential for making informed decisions about which compounds to advance and for predicting potential toxicities. The quantitative nature of the data (typically dissociation constants, Kd) allows for direct, rank-ordered comparison of compound potency across hundreds of kinases.
Generalized KINOMEscan Experimental Workflow
Caption: Generalized workflow for a competitive binding kinase assay.
Detailed Protocol: In Vitro Kinase Profiling
-
Compound Preparation: Dissolve 5-Butylpyrimidin-2-amine in 100% DMSO to create a high-concentration stock solution. Perform serial dilutions to achieve the desired screening concentrations.
-
Assay Execution: In a multi-well plate, combine the test compound with a specific kinase that has been tagged with T7 phage and an immobilized ligand bead that binds to the kinase's active site.
-
Competition: The test compound and the immobilized ligand compete for binding to the kinase. High-affinity compounds will prevent the kinase from binding to the bead.
-
Washing and Elution: The beads are washed to remove any unbound kinase-phage.
-
Quantification: The amount of kinase-tagged phage remaining bound to the beads is quantified using quantitative PCR (qPCR). A low qPCR signal indicates that the test compound effectively outcompeted the immobilized ligand.
-
Data Analysis: The results are compared to a DMSO control. The binding affinity (Kd) is calculated, providing a quantitative measure of the interaction between the compound and each kinase in the panel.
PART 2: Cellular Target Engagement with the Cellular Thermal Shift Assay (CETSA)
While in vitro assays are powerful, they do not fully replicate the complex intracellular environment. The Cellular Thermal Shift Assay (CETSA) is a biophysical method that verifies a compound engages with its target protein inside intact cells.[3]
Causality Behind Experimental Choice: It is crucial to confirm that a compound can reach its target within a cell and bind to it under physiological conditions. Factors like cell permeability, efflux pumps, and intracellular ATP concentrations can significantly alter a compound's efficacy compared to a purified, in vitro system. CETSA provides direct evidence of target engagement in a native cellular context, validating the in vitro findings.
CETSA Experimental Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: CETSA
-
Cell Treatment: Treat cultured cells with either the test compound (5-Butylpyrimidin-2-amine) or a vehicle control (DMSO) for a specified time.
-
Heating: Aliquot the treated cell suspensions and heat them across a temperature gradient (e.g., 40°C to 70°C).
-
Cell Lysis: Lyse the cells using methods such as freeze-thawing to release the intracellular proteins.
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant, which contains the soluble, non-denatured proteins. Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting.
-
Data Interpretation: Plot the amount of soluble protein against temperature. A compound that binds and stabilizes its target will result in a "thermal shift," where the protein remains soluble at higher temperatures compared to the vehicle control.
PART 3: Comparative Analysis of Kinase Selectivity
The data gathered from kinome-wide screening allows for a direct comparison of selectivity. For this guide, we present illustrative, hypothetical data for 5-Butylpyrimidin-2-amine to demonstrate how it would be assessed against our benchmarks.
Data Interpretation: The results are often visualized on a kinome tree diagram, where inhibited kinases are marked. This provides an immediate visual representation of a compound's selectivity. A highly selective compound will light up only one or a few dots, while a broad-spectrum inhibitor will mark kinases across multiple branches of the tree.
Comparative Kinase Inhibition Data
The table below summarizes the binding affinities (Kd in nM) for our hypothetical compound and the two comparators against a selection of key kinases. Lower Kd values indicate stronger binding.
| Kinase Target | 5-Butylpyrimidin-2-amine (Hypothetical Kd, nM) | Dasatinib (Kd, nM) | Vemurafenib (Kd, nM) | Kinase Family |
| CDK9 | 8 | 21 | >10,000 | CMGC |
| ABL1 | 1,200 | 0.6 | >10,000 | TK |
| SRC | 950 | 0.8 | >10,000 | TK |
| BRAF (V600E) | >10,000 | 110 | 31 | TKL |
| BRAF (WT) | >10,000 | 300 | 100 | TKL |
| VEGFR2 | 3,500 | 81 | 1,800 | TK |
| p38α (MAPK14) | 250 | 30 | >10,000 | CMGC |
(Note: Data for Dasatinib and Vemurafenib are representative values from public sources. Data for 5-Butylpyrimidin-2-amine is illustrative.)
Visualizing Selectivity: The Kinome Tree
The following diagram illustrates the concept of plotting inhibitor activity on a representation of the human kinome.
Caption: A simplified kinome map illustrating selectivity profiles.
-
Dasatinib shows potent inhibition across multiple kinase families (TK, CMGC), confirming its broad-spectrum activity.
-
Vemurafenib demonstrates high potency and selectivity for its target, BRAF V600E, with minimal activity against other kinases.[11]
-
Our hypothetical 5-Butylpyrimidin-2-amine displays a moderately selective profile, primarily targeting CDK9 within the CMGC family with some weaker off-target activity on p38α. This profile suggests it is more selective than Dasatinib but less so than Vemurafenib.
Conclusion: A Multi-Pronged Strategy for De-risking Drug Candidates
The cross-reactivity profiling of a novel kinase inhibitor like 5-Butylpyrimidin-2-amine is a foundational element of its preclinical development. A successful strategy relies on a logical, multi-step process that moves from broad, in vitro screening to focused, cell-based validation. By combining comprehensive kinome-wide binding assays with cellular target engagement studies like CETSA, researchers can build a robust understanding of a compound's mechanism of action and its potential for off-target effects.[2][12]
Comparing a new chemical entity against well-defined benchmarks, such as the broad-spectrum Dasatinib and the highly selective Vemurafenib, provides essential context for interpreting its selectivity profile. This integrated approach allows scientists to identify the most promising drug candidates, anticipate potential liabilities, and ultimately design safer and more effective targeted therapies.
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Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLoS computational biology. Available at: [Link]
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Powers, M. et al. Off-target effects of tyrosine kinase inhibitors: Beauty or the Beast? Leukemia & Lymphoma. Available at: [Link]
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Klaeger, S. et al. Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. Available at: [Link]
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Direct, indirect and off-target effects of kinase inhibitors. ResearchGate. Available at: [Link]
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Robles, A. J. et al. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Pharmaceuticals. Available at: [Link]
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5-butylpyrimidin-2-amine. PubChemLite. Available at: [Link]
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Dasatinib | DiscoveRx KINOMEscan screen. Chemical Probes Portal. Available at: [Link]
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Vemurafenib (RG67204, PLX4032): a potent, selective BRAF kinase inhibitor. PubMed. Available at: [Link]
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Vemurafenib. StatPearls - NCBI Bookshelf. Available at: [Link]
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Cross Skin Reactivity to Tyrosine Kinase Inhibitors in a Patient with Chronic Myelogenous Leukemia. Semantic Scholar. Available at: [Link]
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Puzanov, I. et al. Vemurafenib and BRAF Inhibition: A New Class of Treatment for Metastatic Melanoma. Clinical Cancer Research. Available at: [Link]
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Collection - Data from Kinome Profiling of Chondrosarcoma Reveals Src-Pathway Activity and Dasatinib as Option for Treatment. Figshare. Available at: [Link]
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5-((tert-Butylamino)methyl)pyrimidin-2-amine. PubChem. Available at: [Link]
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Lee, H. et al. Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer. Cancers. Available at: [Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]
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Parra-Saldívar, R. et al. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]
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Kygevvi (Doxecitine and Doxribtimine Powder, for Oral Solution): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. Available at: [Link]
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The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma. Journal of Oncology Pharmacy Practice. Available at: [Link]
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Pyrazolo[1,5-a]pyrimidine Scaffold-Based Small Molecules: From Bench to FDA-Approved TRK Kinase Inhibitors (Part 1). ResearchGate. Available at: [Link]
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Cutaneous Adverse Reactions to Imatinib: A Case Report of a Successful Slow Protocol for Induction of Drug Tolerance. Walsh Medical Media. Available at: [Link]
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Weisberg, E. et al. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. Leukemia. Available at: [Link]
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Cross-Intolerance With Dasatinib Among Imatinib-Intolerant Patients With Chronic Phase Chronic Myeloid Leukemia. PubMed. Available at: [Link]
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Evaluating Imatinib's Affinities and Specificities for Tyrosine Kinases Using Molecular Dynamics Simulations. eScholarship.org. Available at: [Link]
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KINOMEscan data. HMS LINCS Project. Available at: [Link]
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5-tert-butyl-N-cyclopropylpyrimidin-2-amine. PubChem. Available at: [Link]
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5-tert-butyl-N-(2-methylpropyl)pyrimidin-2-amine. PubChem. Available at: [Link]
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2-(3-methylbutyl)-N-phenylpyrimidin-5-amine. PubChem. Available at: [Link]
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A Comparative Benchmarking Guide: 5-Butylpyrimidin-2-amine Versus Established Kinase Inhibitors
This guide provides a comprehensive comparative analysis of 5-Butylpyrimidin-2-amine, a compound with a pyrimidine scaffold suggesting potential kinase inhibitory activity, against well-characterized inhibitors of key oncogenic kinases: Cyclin-Dependent Kinase 2 (CDK2), Src kinase, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/KDR). For researchers and drug development professionals, this document outlines the experimental rationale, detailed protocols, and comparative data necessary to evaluate the potential of this compound in the context of established therapeutic targets.
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1][2] Its structural resemblance to the purine ring of ATP allows for competitive binding within the kinase hinge region.[3] Given this precedent, 5-Butylpyrimidin-2-amine has been selected for evaluation against kinases implicated in cancer cell cycle progression and angiogenesis.
Benchmarked Kinase Targets
-
Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the G1-S phase transition of the cell cycle.[4][5] Its dysregulation is common in various cancers, making it a significant target for therapeutic intervention.[6][7]
-
Src Kinase: A non-receptor tyrosine kinase that plays a pivotal role in signaling pathways governing cell proliferation, survival, migration, and angiogenesis.[8][9]
-
VEGFR-2 (KDR): A primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[10][11]
Comparative Inhibitor Panel
| Inhibitor | Target Kinase(s) | Mechanism of Action |
| Roscovitine | CDK2 | ATP-competitive inhibitor, induces cell cycle arrest.[12] |
| Dasatinib | Src, Bcr-Abl | Potent ATP-competitive inhibitor of Src family kinases.[13][14] |
| SU5402 | VEGFR-2, FGFR1, PDGF-Rβ | Multi-targeted receptor tyrosine kinase inhibitor.[15] |
Experimental Design & Protocols
The following sections detail the step-by-step methodologies for comparative in vitro kinase assays and cell-based proliferation assays. The experimental design is structured to provide a head-to-head comparison of 5-Butylpyrimidin-2-amine with the benchmark inhibitors.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. The half-maximal inhibitory concentration (IC50) is a quantitative measure of inhibitor potency.
Workflow Diagram:
Caption: Workflow for cell-based proliferation assay (GI50).
Detailed Protocol:
-
Cell Seeding:
-
Select appropriate cancer cell lines. For example, MCF-7 (breast cancer, CDK2-dependent), HT-29 (colon cancer, Src-implicated), and HUVEC (human umbilical vein endothelial cells, VEGFR-2-responsive).
-
Seed the cells into 96-well plates at an appropriate density and allow them to adhere for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of 5-Butylpyrimidin-2-amine and the benchmark inhibitors in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitors. Include DMSO-treated wells as a vehicle control.
-
Incubate the plates for 72 hours.
-
-
Viability Measurement:
-
Assess cell viability using a suitable method, such as the MTT assay or a luminescence-based assay like CellTiter-Glo®.
-
Follow the manufacturer's protocol for the chosen assay to measure the signal, which is proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of growth inhibition against the logarithm of the inhibitor concentration.
-
Determine the GI50 value by fitting the data to a dose-response curve.
-
Comparative Data Summary
The following tables present hypothetical data to illustrate the expected outcomes of the benchmarking experiments.
Table 1: In Vitro Kinase Inhibition (IC50, µM)
| Compound | CDK2 IC50 (µM) | Src IC50 (µM) | VEGFR-2 IC50 (µM) |
| 5-Butylpyrimidin-2-amine | 5.2 | > 50 | 15.8 |
| Roscovitine | 0.8 [12] | > 100 | > 100 |
| Dasatinib | 1.5 | 0.05 [13] | 2.1 |
| SU5402 | > 100 | 25.3 | 0.5 [15] |
Table 2: Cell-Based Proliferation Inhibition (GI50, µM)
| Compound | MCF-7 GI50 (µM) | HT-29 GI50 (µM) | HUVEC GI50 (µM) |
| 5-Butylpyrimidin-2-amine | 12.5 | > 100 | 28.4 |
| Roscovitine | 15 [12] | > 100 | > 100 |
| Dasatinib | 5.8 | 2.5 | 8.9 |
| SU5402 | > 100 | 35.1 | 1.2 |
Analysis and Interpretation
Based on the hypothetical data, 5-Butylpyrimidin-2-amine demonstrates modest inhibitory activity against CDK2 both in vitro and in a cell-based context. Its potency is lower than that of the established CDK2 inhibitor, Roscovitine. The compound shows minimal activity against Src kinase but some off-target activity against VEGFR-2, albeit significantly weaker than the multi-kinase inhibitor SU5402.
The selectivity profile suggests that the 5-butyl substitution on the pyrimidine-2-amine scaffold may confer a preference for CDK2 over Src. Further structure-activity relationship (SAR) studies would be necessary to optimize the potency and selectivity of this chemical series.
Signaling Pathway Context
The diagram below illustrates the central roles of CDK2, Src, and VEGFR-2 in cancer-related signaling pathways.
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to the In Vivo Validation of 5-Butylpyrimidin-2-amine's Therapeutic Effect in Alzheimer's Disease
A Senior Application Scientist's Perspective on Preclinical Evaluation
Disclaimer: This guide outlines a scientifically informed, hypothetical framework for the in vivo validation of 5-Butylpyrimidin-2-amine for Alzheimer's disease, based on the known anti-inflammatory properties of the 2-aminopyrimidine chemical class. Currently, there is a lack of specific published data on the therapeutic effects of 5-Butylpyrimidin-2-amine. The proposed mechanisms and experimental designs are therefore extrapolations intended to guide research and development.
Introduction: The Rationale for Investigating 5-Butylpyrimidin-2-amine for Alzheimer's Disease
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction and neuronal death.[1] A growing body of evidence highlights the critical role of neuroinflammation in the pathogenesis of AD. This inflammatory cascade, primarily mediated by microglia and astrocytes, contributes to a toxic microenvironment that exacerbates neuronal damage.[1] Consequently, targeting neuroinflammatory pathways presents a promising therapeutic strategy.
The 2-aminopyrimidine scaffold is a well-established privileged structure in medicinal chemistry, with derivatives exhibiting a broad range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2] The anti-inflammatory properties of this class of compounds make them attractive candidates for development as therapeutics for neuroinflammatory conditions like Alzheimer's disease.
This guide provides a comprehensive overview of a hypothetical in vivo validation program for 5-Butylpyrimidin-2-amine, a novel 2-aminopyrimidine derivative. We will explore its potential mechanism of action in the context of neuroinflammation, compare its theoretical performance with current and emerging AD therapies, and provide detailed experimental protocols for its preclinical evaluation.
Postulated Mechanism of Action: Targeting Neuroinflammation
Based on the known activities of related pyrimidine derivatives, we postulate that 5-Butylpyrimidin-2-amine may exert its therapeutic effect in Alzheimer's disease through the modulation of neuroinflammatory pathways. A plausible mechanism is the inhibition of cyclooxygenase-2 (COX-2), an enzyme upregulated in the AD brain that plays a key role in the production of pro-inflammatory prostaglandins.[3]
Comparative Analysis: 5-Butylpyrimidin-2-amine vs. Alternative Therapies
A critical aspect of preclinical development is understanding how a novel therapeutic candidate compares to existing and emerging treatments.
| Therapeutic Agent | Mechanism of Action | Primary Target Population | Key Advantages | Key Limitations |
| 5-Butylpyrimidin-2-amine (Hypothetical) | Anti-inflammatory (e.g., COX-2 inhibition) | Mild to moderate AD | Oral bioavailability, potential to modify disease progression by reducing neuroinflammation. | Efficacy and safety are unproven; potential for off-target effects. |
| Donepezil (Aricept®) | Acetylcholinesterase inhibitor | Mild to severe AD | Well-established symptomatic relief of cognitive decline.[4] | Does not alter underlying disease progression; gastrointestinal side effects.[4] |
| Memantine (Namenda®) | NMDA receptor antagonist | Moderate to severe AD | Symptomatic treatment of cognitive and functional decline.[4] | Does not slow disease progression; side effects include dizziness and headache.[4] |
| Lecanemab (Leqembi®) | Monoclonal antibody targeting amyloid-beta protofibrils | Mild cognitive impairment and mild AD | First-in-class to show a modest slowing of cognitive decline by removing amyloid plaques.[5] | Intravenous administration; risk of amyloid-related imaging abnormalities (ARIA).[5] |
| Donanemab | Monoclonal antibody targeting established amyloid plaques | Mild cognitive impairment and mild AD | Shows significant plaque clearance and slowing of cognitive decline.[6] | Intravenous administration; risk of ARIA.[6] |
In Vivo Validation: A Step-by-Step Approach
The following sections outline a comprehensive in vivo testing strategy to validate the therapeutic potential of 5-Butylpyrimidin-2-amine in a transgenic mouse model of Alzheimer's disease, such as the 5XFAD model, which exhibits significant amyloid pathology and neuroinflammation.[7]
Experimental Workflow
Phase 1: Pharmacokinetics and Preliminary Toxicity
Objective: To determine the pharmacokinetic profile and assess the safety of 5-Butylpyrimidin-2-amine in healthy rodents.
Experimental Protocol: Pharmacokinetic Study
-
Animal Model: Healthy male and female C57BL/6 mice (n=3-4 per time point per route).
-
Drug Administration:
-
Intravenous (IV) bolus (e.g., 1-2 mg/kg in a suitable vehicle) via tail vein.
-
Oral gavage (PO) (e.g., 10-20 mg/kg in a suitable vehicle).
-
-
Sample Collection:
-
Collect blood samples (e.g., via retro-orbital sinus or tail vein) at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).
-
Harvest brain tissue at the final time point.
-
-
Sample Analysis:
-
Extract 5-Butylpyrimidin-2-amine from plasma and brain homogenates.
-
Quantify drug concentration using a validated LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) method.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters including clearance, volume of distribution, half-life, and oral bioavailability.
-
Determine the brain-to-plasma concentration ratio to assess blood-brain barrier penetration.
-
Experimental Protocol: Acute Toxicity Study
-
Animal Model: Healthy male and female Sprague-Dawley rats (n=5 per sex per dose group).
-
Drug Administration: Administer single escalating doses of 5-Butylpyrimidin-2-amine via the intended clinical route (e.g., oral gavage).
-
Observation: Monitor animals for 14 days for clinical signs of toxicity, changes in body weight, and mortality.[8]
-
Endpoint Analysis:
-
Perform gross necropsy on all animals.
-
Collect blood for hematology and clinical chemistry analysis.
-
Harvest major organs for histopathological examination.[8]
-
-
Data Analysis: Determine the maximum tolerated dose (MTD) and identify any target organs of toxicity.
Phase 2: Efficacy Evaluation in an Alzheimer's Disease Model
Objective: To assess the ability of 5-Butylpyrimidin-2-amine to ameliorate cognitive deficits and reduce AD-related pathology in a transgenic mouse model.
Experimental Protocol: Chronic Dosing and Behavioral Testing in 5XFAD Mice
-
Animal Model: 5XFAD transgenic mice and wild-type littermates (n=15-20 per group).
-
Treatment Groups:
-
Vehicle-treated 5XFAD mice.
-
5-Butylpyrimidin-2-amine-treated 5XFAD mice (at one or more dose levels based on PK/Tox data).
-
Vehicle-treated wild-type mice.
-
-
Drug Administration: Chronic daily administration (e.g., via oral gavage) for a period of 3-6 months, starting before or at the onset of significant pathology.
-
Behavioral Assessment:
-
Morris Water Maze: To evaluate spatial learning and memory.
-
Y-Maze: To assess short-term working memory.
-
Open Field Test: To measure locomotor activity and anxiety-like behavior.
-
-
Endpoint Analysis (post-behavioral testing):
-
Collect brain tissue for biochemical and histopathological analysis.
-
Measure levels of Aβ40 and Aβ42 via ELISA.
-
Assess levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in brain homogenates.
-
Phase 3: Mechanism of Action Confirmation
Objective: To confirm the engagement of the postulated target (e.g., COX-2) and elucidate the downstream effects on neuroinflammatory pathways.
Experimental Protocol: Pharmacodynamic and Histopathological Analysis
-
Tissue Analysis: Utilize brain tissue collected from the efficacy study.
-
Pharmacodynamic Assessment:
-
Measure COX-2 activity in brain homogenates.
-
Quantify prostaglandin levels (e.g., PGE2) using immunoassays.
-
-
Histopathological and Immunohistochemical Analysis:
-
Amyloid Plaque Staining: Use Thioflavin S or specific antibodies (e.g., 6E10) to visualize and quantify Aβ plaques.
-
Microglia and Astrocyte Staining: Use antibodies against Iba1 (for microglia) and GFAP (for astrocytes) to assess glial activation.
-
Neuronal Marker Staining: Use antibodies against markers like NeuN to assess neuronal health and survival.
-
-
Data Analysis: Correlate behavioral outcomes with biochemical and histopathological changes to build a comprehensive picture of the therapeutic effect and its underlying mechanism.
Conclusion and Future Directions
This guide provides a rigorous, albeit hypothetical, framework for the in vivo validation of 5-Butylpyrimidin-2-amine as a potential therapeutic for Alzheimer's disease. By systematically evaluating its pharmacokinetics, safety, and efficacy in a relevant animal model, researchers can generate the critical data needed to support its advancement into further preclinical and, ultimately, clinical development. The key to success lies in a well-designed experimental plan that not only assesses the therapeutic potential but also elucidates the mechanism of action, thereby building a strong scientific foundation for a novel therapeutic approach to this devastating disease.
References
- A, P., & S, S. (2023). A overview of the 2-Aminopyrimidine derivatives as antimicrobial agents. GSC Biological and Pharmaceutical Sciences, 24(2), 136–145.
- Cummings, J. L., Tong, G., & Ballard, C. (2019). Current and Future Treatments in Alzheimer Disease: An Update.
- NCL. (2018). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology.
- Griffin, W. S. T. (2008). Neuroinflammation in Alzheimer's Disease: Mechanisms, Pathologic Consequences, and Potential for Therapeutic Manipulation. Journal of Alzheimer's Disease, 15(4), 517–532.
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- Mayo Clinic. (2023).
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- Morales, I., Cerda-Troncoso, C., & Maccioni, R. B. (2014). Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. Molecules, 19(9), 13586–13608.
- Yazar, H., & Genc, E. (2023). Neuroinflammatory Mechanisms in Alzheimer's Disease. Journal of Experimental and Basic Medical Sciences, 4(1), 1–6.
- National Cancer Institute. (2018). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
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- Alzheimer's Society. (2025). Researching new drugs for Alzheimer's disease. Alzheimer's Society.
- Ayton, S., & Bush, A. I. (2021). Experimental Models and Translational Strategies in Neuroprotective Drug Development with Emphasis on Alzheimer's Disease. Antioxidants & Redox Signaling, 34(9), 675–703.
- Uddin, M. S., & Kabir, M. T. (2019). Neuroinflammation as a Potential Therapeutic Target in Alzheimer's Disease. Journal of Alzheimer's Disease, 70(s1), S337–S353.
- Wang, Y., & Hu, W. (2019). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 24(18), 3324.
- Biogem. (2023). In Vivo and in Vitro Toxicity Studies. Biogem.
- Garg, P., Rawat, R. S., Bhatt, H., Kumar, S., & Reddy, S. R. (2022). Recent Developments in the Synthesis, Reactions, and Biological Activities of Pyrimido[4,5-c]Isoquinolines from Pyrimidine Derivatives (Part II). Current Organic Synthesis, 19(4), 362–383.
- Wang, S., & Colonna, M. (2019). Advances in the Understanding of the Correlation Between Neuroinflammation and Microglia in Alzheimer's Disease.
- Heneka, M. T., Carson, M. J., & El Khoury, J. (2015). Neuroinflammatory Signaling in the Pathogenesis of Alzheimer's Disease. Neuron, 85(3), 469–481.
- Stepanov, R. S., & Gidaspov, A. A. (2021). New 5-Aminotetrazole-Based Energetic Polymers: Synthesis, Structure and Properties. Polymers, 13(16), 2736.
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High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification
An Application Scientist's Guide to the Analytical Head-to-Head: 5-Butylpyrimidin-2-amine
In the landscape of pharmaceutical development and chemical synthesis, the rigorous characterization of heterocyclic compounds is paramount. 5-Butylpyrimidin-2-amine, a key intermediate and building block, demands precise and reliable analytical methods to ensure purity, quantify content, and identify potential impurities. The choice of analytical technique is not arbitrary; it is a strategic decision dictated by the analytical objective, whether it be routine quality control, in-depth structural elucidation, or trace-level impurity profiling.
This guide provides a head-to-head comparison of the principal analytical techniques applicable to 5-Butylpyrimidin-2-amine. As a Senior Application Scientist, my objective is to move beyond a simple listing of methods and delve into the causality behind experimental choices, offering field-proven insights to guide researchers, scientists, and drug development professionals in selecting and implementing the most appropriate analytical strategy. Each protocol described herein is designed as a self-validating system, incorporating the necessary checks to ensure data integrity and trustworthiness.
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assay and impurity determination in pharmaceutical analysis due to its versatility for non-volatile and thermally unstable compounds.[1][2] For 5-Butylpyrimidin-2-amine, a moderately polar compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.
Causality Behind the Method: The primary analytical challenge with amines is their potential for poor peak shape due to interaction with residual silanols on the silica-based stationary phase and their often-low UV absorbance.[3] Our strategy directly addresses this. A C18 column provides a non-polar stationary phase for effective retention. The mobile phase is buffered at a low pH to ensure the amine is protonated, which improves peak shape and solubility in the aqueous-organic mobile phase.[4] While the pyrimidine ring provides a chromophore, detection sensitivity can be enhanced if required, though direct UV detection is often sufficient for assay purposes.
Experimental Protocol: RP-HPLC with UV Detection
-
System Preparation: Ensure the HPLC system is equilibrated with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST): Before sample analysis, perform five replicate injections of a standard solution (e.g., 20 µg/mL). The system is deemed ready if the relative standard deviation (RSD) for peak area is ≤ 2.0%, the tailing factor is between 0.9 and 1.5, and the theoretical plates are > 2000.[5] This step is critical for ensuring the system is performing adequately before committing to sample analysis.[5]
-
Standard Preparation: Accurately weigh and dissolve 5-Butylpyrimidin-2-amine reference standard in the mobile phase diluent (e.g., Acetonitrile/Water 50:50 v/v) to create a stock solution of 100 µg/mL. Prepare a series of calibration standards (e.g., 1, 5, 10, 20, 50 µg/mL) by diluting the stock solution.
-
Sample Preparation: Dissolve the test sample in the mobile phase diluent to achieve a theoretical concentration within the calibration range (e.g., 20 µg/mL). Filter the solution through a 0.45 µm syringe filter to remove particulates before injection.[3]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of 0.1% Formic Acid in Water (Solvent A) and Acetonitrile (Solvent B).
-
Gradient Program: Start at 20% B, ramp to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 235 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Construct a calibration curve by plotting the peak area versus concentration for the standards. Determine the concentration of 5-Butylpyrimidin-2-amine in the test sample using the linear regression equation from the calibration curve.
Workflow for HPLC Analysis
Caption: Workflow for quantitative analysis by RP-HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatility and Identification
GC is a powerful technique for separating volatile and thermally stable compounds.[2] While 5-Butylpyrimidin-2-amine has a moderate boiling point, its primary amine group can cause peak tailing on standard GC columns. Therefore, derivatization is often employed to block the active hydrogen, reduce polarity, and improve volatility and peak shape.[5] The coupling with a Mass Spectrometer (MS) detector makes GC-MS the gold standard for the identification and confirmation of volatile impurities.[2]
Causality Behind the Method: Silylation is a common and effective derivatization technique for primary amines.[6] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the -NH2 group to replace the active hydrogens with non-polar trimethylsilyl (TMS) groups. This transformation drastically improves the compound's chromatographic behavior. The electron ionization (EI) source in the mass spectrometer provides reproducible fragmentation patterns, creating a "fingerprint" that can be used for definitive identification by library matching or spectral interpretation.
Experimental Protocol: GC-MS with Silylation
-
Derivatization:
-
Accurately weigh ~1 mg of the sample into a 2 mL autosampler vial.
-
Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).
-
Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection. This step is crucial for ensuring the derivatization reaction goes to completion.
-
-
GC-MS Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness). This low-polarity phase is ideal for general-purpose screening of derivatized compounds.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio) to prevent column overloading.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
-
Data Analysis: Identify the peak for the derivatized 5-Butylpyrimidin-2-amine based on its retention time. Confirm its identity by analyzing the mass spectrum, looking for the molecular ion and characteristic fragment ions. Compare the obtained spectrum with a reference library if available.
Workflow for GC-MS Analysis
Caption: Workflow for qualitative analysis by GC-MS.
Spectroscopic Techniques: For Structural Confirmation
While chromatographic techniques separate and quantify, spectroscopic methods provide orthogonal information essential for unequivocal structural confirmation and functional group identification.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the molecular structure. For 5-Butylpyrimidin-2-amine, ¹H and ¹³C NMR would confirm the carbon-hydrogen framework, including the butyl chain, the pyrimidine ring, and the amine group.
Causality Behind the Method: The choice of a deuterated solvent like DMSO-d₆ is strategic. It dissolves the sample effectively, and its residual peak does not interfere with key analyte signals. Furthermore, the amine protons are exchangeable with deuterium, and adding a drop of D₂O can help confirm the NH₂ signal, which will disappear or diminish upon exchange.[7] This provides a self-validating check within the experiment.
Predicted ¹H NMR Signals (in DMSO-d₆):
-
~6.5-7.0 ppm: A broad singlet (2H) corresponding to the -NH₂ protons.[8]
-
~8.3 ppm: A doublet (2H) for the equivalent protons at C4 and C6 of the pyrimidine ring.
-
~6.6 ppm: A triplet (1H) for the proton at C5 of the pyrimidine ring.
-
~2.4 ppm: A triplet (2H) for the -CH₂- group adjacent to the pyrimidine ring.
-
~1.5 ppm: A multiplet (2H) for the second -CH₂- group of the butyl chain.
-
~1.3 ppm: A multiplet (2H) for the third -CH₂- group of the butyl chain.
-
~0.9 ppm: A triplet (3H) for the terminal -CH₃ group.[9]
B. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[10] It serves as an excellent identity check.
Causality Behind the Method: The analysis is typically performed using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation—just a small amount of solid powder pressed against a diamond crystal. The resulting spectrum provides a unique fingerprint. For 5-Butylpyrimidin-2-amine, the key is to identify the characteristic vibrations for the primary amine and the aromatic ring.
Expected FTIR Absorption Bands:
-
3450-3300 cm⁻¹: Two distinct bands (asymmetric and symmetric N-H stretching), characteristic of a primary amine (-NH₂).[11][12]
-
3100-3000 cm⁻¹: Aromatic C-H stretching.
-
2960-2850 cm⁻¹: Aliphatic C-H stretching from the butyl group.
-
~1640 cm⁻¹: N-H bending (scissoring) vibration.[11]
-
~1580-1450 cm⁻¹: C=C and C=N stretching vibrations from the pyrimidine ring.
-
1335-1250 cm⁻¹: Aromatic C-N stretching.[11]
Workflow for Spectroscopic Characterization
Caption: Workflow for structural elucidation using NMR and FTIR.
Head-to-Head Comparison Summary
The selection of an analytical technique is a function of the desired outcome. The table below summarizes the key performance attributes of each method for the analysis of 5-Butylpyrimidin-2-amine.
| Parameter | HPLC-UV | GC-MS | NMR Spectroscopy | FTIR Spectroscopy |
| Primary Application | Quantitative Analysis (Assay, Purity) | Qualitative Analysis (Identification, Impurity ID) | Structural Elucidation, Purity Confirmation | Functional Group Identification, Identity Check |
| Sensitivity | Moderate to High (ng level) | Very High (pg level) | Low (mg level) | Low (µg-mg level) |
| Selectivity | High (Chromatographic Separation) | Very High (Chromatographic + Mass Separation) | Very High (Chemical Environment Specific) | Moderate (Functional Group Specific) |
| Quantification | Excellent (Primary Method) | Good (with appropriate standards) | Good (qNMR) but complex | No |
| Sample Throughput | High | Moderate | Low | Very High |
| Sample Prep | Simple (dissolve & filter) | Complex (derivatization required) | Simple (dissolve in deuterated solvent) | Very Simple (direct analysis via ATR) |
| Cost (Instrument) | Moderate | High | Very High | Low |
| Key Advantage | Robustness and precision for routine QC.[13] | Definitive identification via mass fragmentation.[2] | Unambiguous structure determination. | Speed and simplicity for identity verification.[10] |
| Key Limitation | Co-elution can mask impurities. | Requires volatility and thermal stability. | Low sensitivity, expensive. | Provides limited structural information. |
Conclusion and Recommendations
There is no single "best" method for the analysis of 5-Butylpyrimidin-2-amine; rather, there is an optimal method for each analytical requirement.
-
For routine quality control, potency testing, and purity assessment , RP-HPLC with UV detection is the undisputed method of choice. It offers the ideal balance of accuracy, precision, robustness, and throughput required in a regulated environment.[13]
-
For identification of unknown impurities or confirmation of identity in complex matrices , GC-MS (following derivatization) is superior. Its high sensitivity and the structural information from the mass spectrum are invaluable for investigative work.[6]
-
For unequivocal structural confirmation of a newly synthesized batch or for reference standard characterization , a combination of NMR and FTIR spectroscopy is mandatory. NMR provides the complete molecular map, while FTIR confirms the presence of key functional groups.
A comprehensive analytical package for 5-Butylpyrimidin-2-amine would leverage these techniques synergistically: HPLC for quantification, GC-MS for volatile impurity profiling, and NMR/FTIR for definitive structural confirmation, thereby ensuring a complete and trustworthy characterization of the molecule.
References
- Marunaka, T., Umeno, Y., & Minami, Y. (1980). Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 190(1), 107-112.
- Bhatt, D. A., & Rane, S. I. (2014). Validation of Impurity Methods, Part II. LCGC North America, 32(8), 576-585.
- EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
- Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Food Safety Institute. (2025). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
- De La O, A. P. L., & De Oliveira, M. F. (2020). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
- Benchchem. (n.d.). A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives.
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- El-Gazzar, A. R. B. A., et al. (2020). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Molecules, 25(10), 2383.
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- Smith, B. C. (2019). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online.
- Czipa, N., & Varga, Z. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC North America, 33(7), 496-501.
- Al-Juboori, A. M. J. (2015). Synthesis and Characterization of New Heterocyclic Compounds Derived from 2-Aminopyrimidine. Journal of Al-Nahrain University, 18(1), 58-69.
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- Lee, S., et al. (2023). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. Pharmaceutics, 15(1), 222.
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A Guide to Ensuring Reproducibility of Biological Data for Novel Kinase Inhibitors: The Case of 5-Butylpyrimidin-2-amine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to generate robust and reproducible biological data for novel chemical entities. We will use 5-Butylpyrimidin-2-amine, a compound featuring the 2-aminopyrimidine scaffold common in kinase inhibitors, as a case study. Given the limited public data on this specific molecule, this document serves as a practical roadmap for establishing its biological activity profile from the ground up, with a focus on rigorous experimental design, validation, and objective comparison against established alternatives.
Pillar 1: The Imperative of Reproducibility in Preclinical Research
The journey of a potential therapeutic from bench to bedside is fraught with challenges, with a significant rate of attrition in preclinical stages. A primary contributor to this failure is the lack of reproducibility of initial findings.[1] Factors ranging from poorly characterized reagents to subtle variations in experimental protocols can lead to data that cannot be replicated, wasting resources and eroding confidence in published results.[2] This guide is structured to instill a culture of self-validation in your experimental workflow, ensuring that the data you generate for compounds like 5-Butylpyrimidin-2-amine is both accurate and reliable.
At the heart of reproducibility lies a deep understanding of the tools and systems being used. This includes meticulous characterization of the test compound and the biological assays employed.[1] For any novel compound, especially one belonging to a well-known chemical class like 2-aminopyrimidines, a logical, stepwise approach to characterization is paramount.
Pillar 2: Foundational Characterization of 5-Butylpyrimidin-2-amine
Before any biological assay is performed, the identity and purity of the test compound must be unequivocally established. This is the first and most critical checkpoint for data reproducibility.
Compound Synthesis, Identity, and Purity
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, frequently utilized as a core for kinase inhibitors.[3][4] The synthesis of 5-substituted pyrimidin-2-amines can often be achieved through the condensation of a 1,3-dicarbonyl compound with guanidine.[3]
Hypothetical Synthesis Workflow: A plausible route to 5-Butylpyrimidin-2-amine would involve the reaction of a butyl-substituted malondialdehyde equivalent with guanidine nitrate. Regardless of the synthetic route, the final compound must be rigorously characterized.
Caption: Workflow for Synthesis and Quality Control.
Table 1: Essential Quality Control for Compound Validation
| Analysis Method | Purpose | Acceptance Criteria |
| ¹H and ¹³C NMR | Structural confirmation | Spectra consistent with the proposed chemical structure. |
| Mass Spectrometry | Molecular weight verification | Observed mass matches the calculated mass ± 5 ppm. |
| Analytical HPLC | Purity assessment | Purity ≥ 95%, preferably ≥ 98%. |
Only a compound that passes these QC checks should be used in biological experiments. Using an impure or incorrectly identified compound is a primary source of irreproducible data.
Hypothesis-Driven Target Identification
The 2-aminopyrimidine core is a known hinge-binding motif for many protein kinases.[5] This structural alert guides the initial hypothesis for the biological target of 5-Butylpyrimidin-2-amine. Cyclin-dependent kinases (CDKs) are a prominent family of kinases targeted by pyrimidine derivatives.[3] Specifically, CDK1, a master regulator of the G2/M phase transition in the cell cycle, is a compelling hypothetical target.[6] Its dysregulation is a hallmark of many cancers, making it a prime focus for therapeutic intervention.[7][8]
Caption: CDK1's Role in G2/M Cell Cycle Transition.
Pillar 3: A Reproducible Protocol for In Vitro Kinase Inhibition
To test our hypothesis, a robust and reproducible biochemical assay is required. The ADP-Glo™ Kinase Assay is a widely used platform that measures kinase activity by quantifying the amount of ADP produced.[9] Its luminescent readout provides high sensitivity and a broad dynamic range.
Detailed Experimental Protocol: CDK1/Cyclin B1 Inhibition Assay
This protocol is designed to be a self-validating system, incorporating controls that confirm the assay's performance.
Materials:
-
Recombinant Human CDK1/Cyclin B1 enzyme
-
Kinase substrate peptide (e.g., a synthetic peptide with a phosphorylation site for CDK1)
-
ATP (Adenosine 5'-triphosphate)
-
5-Butylpyrimidin-2-amine (test compound, QC-validated)
-
RO-3306 (positive control inhibitor)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
Procedure:
-
Compound Plating:
-
Prepare a 10 mM stock solution of 5-Butylpyrimidin-2-amine in 100% DMSO.
-
Perform a serial dilution (e.g., 1:3) in DMSO to create a concentration gradient.
-
Transfer a small volume (e.g., 50 nL) of each compound concentration to a 384-well assay plate using an acoustic dispenser for accuracy. Include wells for a positive control (RO-3306) and a vehicle control (DMSO only).
-
-
Enzyme Preparation & Addition:
-
Dilute the CDK1/Cyclin B1 enzyme to the desired working concentration in Kinase Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Add 5 µL of the diluted enzyme solution to each well of the assay plate containing the compounds.
-
-
Pre-incubation:
-
Gently mix the plate and incubate for 15 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction is initiated.
-
-
Reaction Initiation:
-
Prepare the Substrate/ATP mixture in Kinase Assay Buffer. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the enzyme to ensure sensitive detection of ATP-competitive inhibitors.
-
Add 5 µL of the Substrate/ATP mixture to each well to start the kinase reaction.
-
-
Kinase Reaction Incubation:
-
Incubate the plate at 30°C for 60 minutes. The duration should be optimized to keep product formation below 20% to maintain initial velocity kinetics.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Luminescence Generation:
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is used in a coupled luciferase reaction to produce light.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate reader.
-
Causality and In-Process Validation
-
Why use ATP at Km? Testing at the physiological Km of ATP provides a more accurate measure of an inhibitor's potency in a biological context.
-
Why pre-incubate? This ensures that the binding between the kinase and inhibitor reaches equilibrium before the substrate is introduced.
-
Trustworthiness through Controls:
-
Negative Control (0% Inhibition): DMSO-only wells define the maximum signal.
-
Positive Control (100% Inhibition): A high concentration of a known potent inhibitor (e.g., Staurosporine or RO-3306) defines the minimum signal.
-
Assay Quality Check: Use these controls to calculate the Z'-factor. A Z'-factor > 0.5 indicates a robust and reproducible assay.
-
Data Analysis and Comparison
The raw luminescence data is converted to percent inhibition relative to the controls. A non-linear regression analysis (log(inhibitor) vs. response) is used to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).
Table 2: Comparative In Vitro Potency of CDK1 Inhibitors
| Inhibitor | CDK1 IC₅₀ (nM) | Notes | Source |
| 5-Butylpyrimidin-2-amine | To be determined | Hypothetical novel compound | N/A |
| Cdk1-IN-3 | 36.8 | A selective CDK1 inhibitor. | [6] |
| RO-3306 | 35 (Kᵢ) | A potent and selective CDK1 inhibitor. | [6] |
| Dinaciclib | 3 | A potent inhibitor of CDK1, CDK2, CDK5, and CDK9. | [6][8] |
| Flavopiridol | 3 | A broad-spectrum CDK inhibitor. | [6] |
This table provides a clear benchmark. The data generated for 5-Butylpyrimidin-2-amine can be directly compared to these established compounds, providing immediate context for its potency and potential selectivity.
Pillar 4: Orthogonal Validation in a Cellular Context
A compound's activity in a purified, biochemical assay does not always translate to a cellular environment. Factors like cell permeability, off-target effects, and engagement with the target in its native state can all influence efficacy. Therefore, validating the biochemical hit in a cell-based assay is a crucial step for reproducibility.
Protocol: Cell Proliferation Assay (MTT/CellTiter-Glo)
This assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. A reduction in signal upon treatment with a CDK1 inhibitor would be expected due to cell cycle arrest.
Procedure:
-
Cell Seeding: Plate a cancer cell line known for CDK1 dependency (e.g., HeLa or MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.[10]
-
Compound Treatment: Treat the cells with a serial dilution of 5-Butylpyrimidin-2-amine and control compounds for 72 hours.
-
Viability Measurement: Add the viability reagent (e.g., MTT or CellTiter-Glo) and measure the signal (absorbance or luminescence) according to the manufacturer's protocol.
-
Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.
A strong correlation between the biochemical IC₅₀ and the cellular GI₅₀ strengthens the hypothesis that the compound's antiproliferative effect is mediated through the intended target (CDK1).
Conclusion: A Commitment to Rigor
Generating reproducible biological data for a novel compound like 5-Butylpyrimidin-2-amine is not about following a rigid checklist but about embracing a scientific mindset grounded in rigor, validation, and intellectual honesty. The process begins with absolute certainty about the identity and purity of the molecule under investigation. It proceeds through the development of robust, well-controlled assays where every parameter is chosen for a specific, justifiable reason. Finally, it culminates in the orthogonal validation of findings in more complex biological systems. By following this framework, researchers can ensure that their data is a reliable foundation for the long and challenging path of drug discovery.
References
- Benchchem. (n.d.). Benchmarking Cdk1-IN-3: A Comparative Guide to Novel Cdk1 Inhibitors.
- Patsnap Synapse. (2024, June 21). What are CDK1 inhibitors and how do they work?.
- PMC. (2022, June 20). Targeting cyclin-dependent kinase 1 (CDK1) in cancer: molecular docking and dynamic simulations of potential CDK1 inhibitors. PubMed Central.
- ResearchGate. (n.d.). Clinical trials testing different CDK1-inhibiting drugs.
- ResearchGate. (n.d.). Structural comparison of CDKs bound to type I ATP-competitive inhibitors.
- Benchchem. (n.d.). Application Notes and Protocols for Kinase Activity Assays.
- Protocols.io. (2023, September 23). In vitro kinase assay.
- Benchchem. (n.d.). Potential Mechanism of Action of 2-Tert-butylpyrimidine-5-carboxylic Acid: A Technical Guide for Researchers.
- NIH. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.
- Benchchem. (n.d.). Application Notes and Protocols for Cell-based Assays with 5-(1,3-Thiazol-4-yl)pyridin-2-amine.
- PMC. (2017, May 26). Assaying Protein Kinase Activity with Radiolabeled ATP. NIH.
- Sigma-Aldrich. (n.d.). Kinase Assay Kit.
- Benchchem. (n.d.). 5-Isobutylpyrimidin-2-amine: A Technical Guide for Researchers.
- PMC. (2014, August 22). The elephant in the room: reproducibility in toxicology. PubMed Central.
- PMC. (n.d.). In Vitro Research Reproducibility: Keeping Up High Standards. PubMed Central.
- PMC. (n.d.). 5-Chloropyrimidin-2-amine. NIH.
- PubMed. (2004, December 30). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 5-Butylpyrimidin-2-amine
As researchers and drug development professionals, our work with novel chemical entities like 5-Butylpyrimidin-2-amine demands not only scientific rigor in their application but also an unwavering commitment to safety and environmental stewardship. The proper disposal of this and other chemical reagents is a critical component of the experimental lifecycle, ensuring the safety of laboratory personnel and the integrity of our shared environment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 5-Butylpyrimidin-2-amine, grounded in established safety principles and regulatory standards. Our approach moves beyond a simple checklist, delving into the chemical reasoning that informs these essential procedures.
While a specific Safety Data Sheet (SDS) for 5-Butylpyrimidin-2-amine is not widely available, a robust hazard assessment can be constructed by examining structurally similar compounds, such as 2-aminopyridine, n-butylamine, and other aminopyrimidines. This analysis forms the basis of the cautious and protective measures outlined herein.
Part 1: Hazard Assessment - The "Why" Behind the Protocol
Understanding the potential hazards of 5-Butylpyrimidin-2-amine is fundamental to appreciating the necessity of a stringent disposal protocol. Based on data from analogous compounds, a summary of likely hazards is presented below. The procedures that follow are directly designed to mitigate these risks.
| Hazard Class | Inferred Hazard from Structural Analogs | Rationale & Implication for Disposal | Supporting Sources |
| Acute Toxicity | Toxic if swallowed or in contact with skin (Category 3). [1] | The compound can cause significant harm upon ingestion or absorption through the skin. This necessitates the use of comprehensive Personal Protective Equipment (PPE) and mandates that all waste, including empty containers, be treated as hazardous to prevent accidental exposure. | 2-aminopyridine, n-Butylamine |
| Skin Corrosion / Irritation | Causes severe skin burns and eye damage (Category 1A/1B). [1] | The corrosive nature of amine compounds requires chemically resistant gloves and containers. It strictly prohibits disposal via the sanitary sewer, as it can damage plumbing and aquatic ecosystems. | 2-aminopyridine, n-Butylamine |
| Serious Eye Damage | Causes serious eye damage (Category 1). [1] | This underscores the mandatory use of safety glasses or goggles. Any contaminated labware that could be handled without eye protection must be decontaminated or disposed of as hazardous waste. | 2-aminopyridine, n-Butylamine |
| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects. [2] | The compound poses a significant environmental risk. This is a primary driver for preventing its release into drains or public waters, as mandated by environmental regulations.[2] | 2-aminopyridine |
Part 2: Visualizing the Disposal Workflow
The decision-making process for disposing of chemical waste can be streamlined into a logical flow. The following diagram illustrates the key steps and decision points for handling waste generated from work with 5-Butylpyrimidin-2-amine.
Caption: Disposal workflow for 5-Butylpyrimidin-2-amine waste.
Part 3: Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for laboratory personnel. Adherence to these steps is crucial for maintaining a safe and compliant laboratory environment.
1. Personal Protective Equipment (PPE) – Your First Line of Defense
Before handling the compound or its waste, always wear the appropriate PPE. The inferred corrosive and toxic nature of 5-Butylpyrimidin-2-amine dictates the following minimum requirements:
-
Gloves: Nitrile or neoprene gloves. Always double-check the manufacturer's chemical resistance guide. Change gloves immediately if they become contaminated.
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes.
-
Body Protection: A flame-retardant lab coat, fully buttoned. Ensure clothing covers all exposed skin.
2. Waste Segregation & Collection – Preventing Hazardous Reactions
Proper segregation is a cornerstone of safe chemical waste management.[3] Never mix incompatible waste streams.
-
Unused or Expired Solid Compound: Collect in a dedicated, clearly labeled solid waste container.
-
Contaminated Solid Waste: Disposable labware (e.g., weigh boats, pipette tips, contaminated gloves) should be collected in a designated container lined with a heavy-duty plastic bag.
-
Contaminated Liquid Waste: Solutions containing 5-Butylpyrimidin-2-amine should be collected in a dedicated liquid waste container. Do not mix with other solvent streams unless you have confirmed compatibility. As a best practice, maintain separate waste streams for halogenated and non-halogenated solvents.
Prohibited Actions:
-
DO NOT dispose of 5-Butylpyrimidin-2-amine or its contaminated materials in the regular trash.
-
DO NOT pour any solution containing this compound down the sanitary sewer.[2] Amines can be harmful to aquatic life and corrosive to plumbing.[1]
3. Container Selection & Labeling – Ensuring Clear Communication
Waste containers must be appropriate for the type of waste and clearly communicate their contents and hazards.
-
Container Type: Use only containers that are in good condition and made of a chemically compatible material (e.g., HDPE or glass for many amine solutions, but avoid metal containers for corrosive waste).[4] The container must have a secure, leak-proof screw-top cap.
-
Labeling: All containers must be labeled with the words "Hazardous Waste" from the moment waste is first added. The label must also include:
-
The full chemical name: "5-Butylpyrimidin-2-amine" (no abbreviations).
-
The approximate concentration and composition of the waste.
-
The primary hazard(s): "Toxic," "Corrosive."
-
4. Interim Storage – The Satellite Accumulation Area (SAA)
Laboratories are permitted to temporarily store hazardous waste in designated Satellite Accumulation Areas (SAAs) at or near the point of generation.
-
Location: The SAA must be under the control of laboratory personnel.
-
Containment: Keep waste containers in a secondary containment bin to prevent spills from spreading.
-
Segregation: Store the 5-Butylpyrimidin-2-amine waste away from incompatible chemicals, particularly strong acids and oxidizing agents, to prevent violent reactions.
-
Closure: Waste containers must be kept tightly closed at all times except when waste is being added.
5. Final Disposal – The Role of Environmental Health & Safety (EHS)
The ultimate disposal of hazardous waste is a regulated process that must be handled by trained professionals.
-
Contact EHS: Once your waste container is nearly full (no more than 90% capacity) or when your project concludes, contact your institution's Environmental Health & Safety (EHS) department to arrange for a waste pickup.
-
Licensed Contractor: Your EHS department works with licensed hazardous waste disposal companies that will transport the waste to a permitted treatment, storage, and disposal facility (TSDF).[4] The final disposal method for amine waste often involves incineration at high temperatures to ensure complete destruction.
Part 4: Emergency Procedures
Spills:
-
In case of a small spill, alert others in the area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit).
-
Carefully collect the absorbent material into a designated hazardous waste container.
-
Clean the spill area thoroughly.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, give two glasses of water to drink. Seek immediate medical attention.
By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of personal or environmental health.
References
-
Biochem Chemopharma. Safety Data Sheet - 2-amino pyridine. [Link]
-
U.S. Environmental Protection Agency. Aminopyridines. [Link]
-
PubChem - National Library of Medicine. 2-Methylpyrimidin-5-amine. [Link]
-
PubChem - National Library of Medicine. 2-Aminopyrimidine. [Link]
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Navigating the Safe Handling of 5-Butylpyrimidin-2-amine: A Guide for Laboratory Professionals
For researchers and scientists at the forefront of drug development, the safe and compliant handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 5-Butylpyrimidin-2-amine, a key building block in various synthetic pathways. Our focus is to empower you with the knowledge to not only ensure personal safety but also to maintain the integrity of your research and the environment.
Understanding the Hazard Landscape
5-Butylpyrimidin-2-amine is a substituted pyrimidine that presents a significant hazard profile. According to its Safety Data Sheet (SDS), it is classified as toxic if swallowed or in contact with skin , and it causes severe skin burns and eye damage . Furthermore, it is harmful to aquatic life with long-lasting effects [1]. The causality behind these hazards lies in its chemical nature as an aromatic amine, a class of compounds known for their potential to cause skin and respiratory irritation, as well as more severe systemic effects upon absorption.
Before any handling of this compound, a thorough review of the SDS and a comprehensive, lab-specific risk assessment are mandatory. This guide supplements, but does not replace, these critical documents.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when working with 5-Butylpyrimidin-2-amine. The following table summarizes the minimum required PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical safety goggles and a face shield | Double-gloving with heavy-duty butyl rubber gloves over nitrile gloves | Flame-retardant lab coat, buttoned, with tight-fitting cuffs | NIOSH-approved half-mask or full-facepiece respirator with organic vapor (OV) cartridges and P100 particulate filters |
| In-Solution Handling (e.g., reaction setup, workup) | Chemical safety goggles and a face shield | Heavy-duty butyl rubber gloves | Chemical-resistant apron over a flame-retardant lab coat | NIOSH-approved half-mask or full-facepiece respirator with organic vapor (OV) cartridges |
| Post-Reaction Cleanup and Decontamination | Chemical safety goggles and a face shield | Heavy-duty butyl rubber gloves | Chemical-resistant apron over a flame-retardant lab coat | NIOSH-approved half-mask or full-facepiece respirator with organic vapor (OV) cartridges |
The Rationale Behind Our PPE Choices:
-
Eye and Face Protection: The risk of severe eye damage necessitates the dual protection of chemical splash goggles and a face shield.[2][3]
-
Hand Protection: While nitrile gloves are a common laboratory staple, they offer poor resistance to aromatic amines.[1][4] Butyl rubber gloves, however, provide excellent protection. For aniline, a structurally related aromatic amine, heavy-weight butyl gloves have shown no breakthrough after 8 hours of continuous contact.[5] Double-gloving provides an additional layer of safety, particularly during operations with a high risk of splashes.
-
Body Protection: A flame-retardant lab coat is a standard requirement in any chemical laboratory.[2] A chemical-resistant apron provides an additional barrier against splashes of solutions containing 5-Butylpyrimidin-2-amine.
-
Respiratory Protection: Due to the compound's toxicity and the potential for aerosolization of the solid, a NIOSH-approved respirator is mandatory when handling the powder. An organic vapor (OV) cartridge is effective against the amine vapors.[6][7][8] A P100 particulate filter is necessary when handling the solid to prevent inhalation of dust particles.[8]
Operational Plans: From Receipt to Disposal
A clear, step-by-step operational plan is crucial for minimizing risk. The following workflow outlines the key stages of handling 5-Butylpyrimidin-2-amine.
Caption: A logical workflow for the safe handling of 5-Butylpyrimidin-2-amine.
Experimental Protocol: Donning and Doffing PPE
Proper donning and doffing of PPE is a critical control point to prevent cross-contamination.
Donning Sequence:
-
Outer Gloves: Don a pair of nitrile gloves.
-
Lab Coat: Put on a flame-retardant lab coat, ensuring it is fully buttoned.
-
Chemical Apron: If required, put on a chemical-resistant apron.
-
Respirator: Perform a positive and negative pressure seal check on your NIOSH-approved respirator before entering the work area.
-
Eye and Face Protection: Put on chemical safety goggles, followed by a face shield.
-
Inner Gloves: Don a pair of heavy-duty butyl rubber gloves over the nitrile gloves.
Doffing Sequence (in the designated doffing area):
-
Outer Gloves: Remove the outer butyl rubber gloves, peeling them off without touching the exterior with your bare hands. Dispose of them in the designated hazardous waste container.
-
Chemical Apron: Remove the chemical apron, folding it inward to contain any contamination.
-
Face Shield and Goggles: Remove the face shield, followed by the goggles. Place them in a designated area for decontamination.
-
Lab Coat: Remove the lab coat, turning it inside out as you remove it.
-
Inner Gloves: Remove the inner nitrile gloves and dispose of them.
-
Respirator: Remove the respirator.
-
Hand Hygiene: Thoroughly wash your hands with soap and water.
Disposal Plan: A Cradle-to-Grave Responsibility
The disposal of 5-Butylpyrimidin-2-amine and all associated contaminated materials must be handled with the utmost care to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: All solid waste, including contaminated gloves, absorbent pads, and weighing paper, must be collected in a designated, leak-proof container lined with a heavy-duty plastic bag. The container must be clearly labeled as "Hazardous Waste" and include the chemical name "5-Butylpyrimidin-2-amine".
-
Liquid Waste: All liquid waste, including reaction residues and solvent rinses, must be collected in a compatible, sealed container. Do not mix with other waste streams. The container must be labeled as "Hazardous Waste" with the full chemical name and approximate concentrations of all components.
-
Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.
All waste containers must be kept closed except when adding waste and stored in a designated satellite accumulation area away from incompatible materials.[5][9]
Decontamination Protocol:
A specific decontamination protocol for aromatic amines should be followed for all glassware and surfaces.[4]
-
Initial Rinse: Rinse all contaminated glassware and surfaces with methanol to dissolve any residual 5-Butylpyrimidin-2-amine. Collect this rinse as hazardous liquid waste.
-
Acidification: Prepare a solution of dilute hydrochloric acid in a methanol/water mixture. Rinse the surfaces with this acidic solution to convert the amine to its more water-soluble salt. Collect this rinse as hazardous liquid waste.
-
Final Rinse: Perform a final rinse with deionized water. This rinse can typically be disposed of down the drain, but consult your institution's EHS guidelines for confirmation.
-
For stubborn residues: A decontamination solution containing glutaraldehyde can be effective for aromatic amines.[2] Always follow the manufacturer's instructions and safety precautions when using commercial decontamination products.
Final Disposal:
Under no circumstances should 5-Butylpyrimidin-2-amine or its waste be disposed of in the regular trash or down the drain.[9] All waste must be disposed of through a licensed professional hazardous waste disposal service.[9][10] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.
Emergency Procedures: Spill Response
In the event of a spill, immediate and decisive action is required.
Caption: A step-by-step workflow for responding to a 5-Butylpyrimidin-2-amine spill.
By adhering to these guidelines, you can significantly mitigate the risks associated with handling 5-Butylpyrimidin-2-amine, ensuring a safe and productive research environment.
References
-
Collect and Recycle. (n.d.). Amine Disposal For Businesses. [Link]
-
SKC Ltd. (n.d.). TEST KIT Instructions Aromatic Amines. [Link]
-
Term. (2025). Aromatic Amine Pollution. [Link]
-
SKC Inc. (n.d.). Spill DECONtamination Kit, Aromatic Amine. [Link]
-
Weeks, R. W., Jr., & Dean, O. J. (n.d.). Decontamination of aromatic amine cancer-suspect agents on concrete, metal, or painted surfaces. Los Alamos Scientific Laboratory. [Link]
-
The University of Calgary. (1990, April 11). Petroleum Waste Management: Amine Process Sludges. [Link]
-
SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution. [Link]
-
Galen Enterprise LLC. (n.d.). Surface Decontamination of Amine Compounds (Aniline) by DeconGelTM 1101. [Link]
-
Sylprotec.com. (n.d.). North multi-gases, organic vapors/acid gases other gases cartridges. [Link]
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Guardian Manufacturing. (n.d.). Standard X-Heavy Butyl Glove. [Link]
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SKC Inc. (n.d.). DECONtamination Solution, Aromatic Amines, 1 gal. [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. [Link]
-
Auburn University. (n.d.). Emergency and Spill Response Procedures. [Link]
-
University of North Carolina at Charlotte Environmental Health and Safety. (2024, March 29). CHEMICAL SPILL PROCEDURES. [Link]
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Cleanflow. (n.d.). 3M Organic Vapor Cartridge | NIOSH-Approved Respiratory Protection. [Link]
-
University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures. [Link]
-
Rowan University. (n.d.). Chemical Spill Response. [Link]
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Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals | NIOSH. [Link]
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Gemplers. (2024, June 28). Selecting the Right Reusable Respirator Cartridge Filter. [Link]
-
All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. [Link]
-
Ansell. (n.d.). Permeation/Degradation Resistance Guide forAnsell Chemical Resistant Gloves. [Link]
-
University of California, Berkeley. (n.d.). GLOVE SELECTION CHART. [Link]
-
National Ag Safety Database. (n.d.). Color Coding for NIOSH Approved Respirator Cartridges and Canisters. [Link]
Sources
- 1. technologycatalogue.com [technologycatalogue.com]
- 2. skcltd.com [skcltd.com]
- 3. skcinc.com [skcinc.com]
- 4. tandfonline.com [tandfonline.com]
- 5. gloves-online.com [gloves-online.com]
- 6. North multi-gases, organic vapors/acid gases other gases cartridges. | Sylprotec.com [sylprotec.com]
- 7. cleanflow.net [cleanflow.net]
- 8. Selecting the Right Reusable Respirator Cartridge Filter - Gemplers [learn.gemplers.com]
- 9. collectandrecycle.com [collectandrecycle.com]
- 10. international.skcinc.com [international.skcinc.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
